S Tag Peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C73H117N23O25S |
|---|---|
Molecular Weight |
1748.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 |
InChI Key |
SIOLHBFVZMHKPF-MOXYJHBNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The S-tag: An In-Depth Technical Guide to a Versatile Protein Tag
An Overview of the S-tag Peptide
The S-tag is a small, versatile peptide tag widely utilized in protein science for the expression, purification, and detection of recombinant proteins.[1] Derived from the N-terminus of bovine pancreatic ribonuclease A (RNase A), this 15-amino acid peptide offers several advantages for researchers and drug development professionals.[1] Its small size and high solubility make it an excellent fusion partner that is unlikely to interfere with the structure or function of the target protein.[2]
The S-tag system is based on the high-affinity interaction between the S-tag peptide and the S-protein, which is the larger C-terminal fragment of RNase A (residues 21-124).[3] This specific binding allows for efficient capture and purification of S-tag fusion proteins using affinity chromatography.
Core Properties and Characteristics
The S-tag peptide consists of the amino acid sequence Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser (KETAAAKFERQHMDS). Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Amino Acid Sequence | KETAAAKFERQHMDS | |
| Length | 15 amino acids | [4] |
| Molecular Weight | ~1749 Da | |
| Binding Partner | S-protein | [3] |
| Binding Affinity (Kd) | While consistently described as "high affinity," a precise dissociation constant (Kd) is not readily available in the reviewed literature. | [3] |
Advantages and Disadvantages of the S-tag System
The S-tag presents a unique set of benefits and drawbacks that researchers should consider when selecting a protein tagging system.
| Advantages | Disadvantages | Reference(s) |
| Enhanced Solubility: The hydrophilic nature of the S-tag can improve the solubility of fusion proteins. | Harsh Elution Conditions: Elution often requires low pH or denaturing agents, which may affect protein activity.[5] | [2] |
| Small Size: Minimizes potential interference with target protein folding and function. | Potentially Lower Purity: Compared to some other tags, purification with the S-tag system may sometimes result in lower purity.[6] | [2] |
| Versatility: Can be used for purification, Western blotting, and protein labeling. | Cost: The cost of S-protein agarose (B213101) may be higher compared to resins for other tags like the His-tag. | [6] |
| N- or C-terminal Fusion: Can be fused to either the N- or C-terminus of a target protein. |
Comparison with Other Common Affinity Tags
The choice of an affinity tag is a critical decision in recombinant protein production. The following table provides a comparison of the S-tag with two other widely used tags: the His-tag and the GST-tag.
| Feature | S-tag | His-tag | GST-tag | Reference(s) |
| Size | 15 aa (~1.7 kDa) | 6-10 aa (~0.8-1.2 kDa) | ~220 aa (~26 kDa) | [2][7] |
| Binding Principle | Protein-peptide interaction (S-protein) | Immobilized Metal Affinity Chromatography (IMAC) | Enzyme-substrate interaction (Glutathione) | [3][6] |
| Binding Affinity | High | Moderate | High | [3][6] |
| Elution Conditions | Harsh (low pH, denaturants) or enzymatic cleavage | Mild (imidazole competition) or low pH | Mild (reduced glutathione) | [5][7][8] |
| Solubility Enhancement | Yes | Minimal | Yes | [2][7] |
| Cost of Resin | Moderate to High | Low | Moderate | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the S-tag system.
Expression of S-tag Fusion Proteins
Successful expression of S-tag fusion proteins is the first critical step. Optimization of expression conditions is often necessary to maximize the yield of soluble protein.
Logical Workflow for Expression Optimization:
Caption: Workflow for optimizing the expression of S-tag fusion proteins.
Affinity Chromatography of S-tag Fusion Proteins
Affinity purification on S-protein agarose is the primary method for isolating S-tag fusion proteins.
Detailed Protocol:
-
Resin Preparation:
-
Gently resuspend the S-protein agarose resin.
-
Transfer the desired amount of slurry to a chromatography column.
-
Allow the resin to settle and the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding Buffer.
-
-
Sample Preparation and Loading:
-
Clarify the cell lysate by centrifugation to remove insoluble material.
-
Dilute the clarified lysate with an equal volume of Binding Buffer.
-
Load the diluted lysate onto the equilibrated column at a flow rate that allows for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Low pH Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer (Low pH). Collect fractions and immediately neutralize them with Neutralization Buffer.
-
Denaturing Elution: For very tightly bound proteins, use a denaturing elution buffer.
-
Enzymatic Cleavage: (See detailed protocol below)
-
Buffer Compositions:
| Buffer | Composition |
| Binding Buffer | 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100 |
| Wash Buffer | 20 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.1% Triton X-100 |
| Elution Buffer (Low pH) | 0.2 M Citrate, pH 2.0 |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 |
Experimental Workflow for S-tag Affinity Chromatography:
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. His-tag vs GST-tag: Which Affinity Tag Should You Use? [synapse.patsnap.com]
- 8. protenova.com [protenova.com]
An In-depth Technical Guide to the S-tag Peptide
For researchers, scientists, and drug development professionals, the S-tag represents a versatile and powerful tool for the expression, purification, and detection of recombinant proteins. This guide provides a comprehensive overview of the S-tag peptide, including its core properties, quantitative data, detailed experimental protocols, and a visualization of its application in a targeted drug delivery workflow.
Core Concepts: The S-tag Peptide
The S-tag is a 15-amino acid peptide derived from the N-terminus of bovine pancreatic ribonuclease A (RNase A).[1][2][3] Specifically, it corresponds to the S-peptide portion of RNase S, which is formed by the limited proteolytic cleavage of RNase A by subtilisin.[4][5] This cleavage yields the S-peptide (residues 1-20) and the S-protein (residues 21-124), which remain non-covalently associated and retain enzymatic activity.[4][5] The minimal sequence required for this interaction is the 15-amino acid S-tag.[4]
Amino Acid Sequence: The amino acid sequence of the S-tag peptide is: Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser[1]
This sequence can be represented by the one-letter code: KETAAAKFERQHMDS.
Physicochemical and Functional Properties
The S-tag possesses several properties that make it an advantageous fusion tag for recombinant proteins. Its composition, rich in charged and polar residues, is believed to enhance the solubility of the fusion protein to which it is attached.[1][2][6] Furthermore, the peptide itself is not thought to fold into a distinct secondary structure, minimizing potential interference with the structure and function of the target protein.[1][3]
The key to the S-tag system is its high-affinity interaction with the S-protein.[5] This interaction forms the basis for a range of applications, including affinity purification and sensitive detection.[5][6]
Quantitative Data
The following tables summarize key quantitative data associated with the S-tag system.
| Parameter | Value | Conditions | Reference |
| Molecular Weight | 1748.91 Da | N/A | [3] |
| Amino Acid Composition | 15 residues | N/A | [1] |
| 7 charged polar | [6] | ||
| 3 uncharged polar | [6] | ||
| 5 nonpolar | [6] | ||
| Binding Affinity (Kd) | ~0.1 µM | Dependent on pH, temperature, and ionic strength | |
| S-protein Agarose (B213101) Binding Capacity | ≥ 500 µg/mL | For S•Tag β-galactosidase under native conditions | [4] |
| Detection Limit (S•Tag Rapid Assay) | 20 fmol | 5-minute incubation | [4][6] |
Table 1: Physicochemical and Binding Properties of the S-tag Peptide.
| Application | Metric | Value/Observation | Reference |
| Protein Expression | Solubility | Enhances solubility of fusion proteins | [2][7] |
| Expression Level | Generally does not negatively affect expression levels | [6][7] | |
| Protein Purification | Purity | High purity achievable in a single step | [5] |
| Elution Conditions | Harsh (e.g., pH 2) or enzymatic cleavage | ||
| Western Blotting | Sensitivity | Nanogram-level detection | [4] |
| Specificity | High specificity with low background | [6] |
Table 2: Performance Metrics of the S-tag System in Common Applications.
Experimental Protocols
Affinity Purification of S-tagged Proteins using S-protein Agarose
This protocol describes the one-step affinity purification of an S-tagged fusion protein from a crude cell extract under native conditions.
Materials:
-
S-protein Agarose slurry (e.g., from Novagen)
-
Bind/Wash Buffer: 20 mM Tris-HCl, pH 7.5, 0.15 M NaCl, 0.1% (v/v) Triton X-100
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Crude cell extract containing the S-tagged protein
-
Centrifuge and appropriate tubes
-
Rotating shaker
Procedure:
-
Resin Preparation: Gently resuspend the S-protein agarose slurry. For each 1 mg of target protein, use approximately 2 mL of the 50% slurry (1 mL settled resin).[4]
-
Binding:
-
Add the appropriate volume of S-protein agarose slurry to the soluble protein extract.
-
Incubate on a rotating shaker for 30 minutes at room temperature to allow binding of the S-tagged protein to the resin.[4]
-
-
Washing:
-
Centrifuge the mixture at a low speed (e.g., 500 x g) for 2 minutes to pellet the resin.
-
Carefully remove the supernatant.
-
Resuspend the resin in 10 bed volumes of Bind/Wash Buffer.
-
Repeat the centrifugation and resuspension steps for a total of three washes to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add 2-3 bed volumes of Elution Buffer (pH 2.0) to the resin.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
Centrifuge to pellet the resin and carefully collect the supernatant containing the eluted protein.
-
Immediately neutralize the eluted fraction by adding Neutralization Buffer to a final concentration of 50-100 mM.
-
-
Alternative Elution (Enzymatic Cleavage): If the fusion protein contains a specific protease cleavage site (e.g., thrombin, enterokinase) between the S-tag and the target protein, elution can be performed by enzymatic digestion. This leaves the S-tag bound to the resin and releases the untagged target protein.[5][8]
Western Blot Detection of S-tagged Proteins
This protocol provides a general procedure for the detection of S-tagged proteins on a Western blot using an S-protein conjugate.
Materials:
-
Nitrocellulose or PVDF membrane with transferred proteins
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 3% (w/v) BSA in TBST
-
S-protein-HRP or S-protein-AP conjugate
-
Chemiluminescent or colorimetric substrate appropriate for the enzyme conjugate
Procedure:
-
Blocking: Following protein transfer to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4] This step blocks non-specific binding sites on the membrane.
-
Washing: Briefly rinse the membrane with TBST.
-
Primary Detection: Incubate the membrane with the S-protein-enzyme conjugate (e.g., S-protein-HRP) diluted in TBST or Blocking Buffer (a 1:5000 dilution is a good starting point) for 1 hour at room temperature with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound conjugate.
-
Signal Development:
-
Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate according to the manufacturer's instructions.
-
For chemiluminescent detection, expose the membrane to X-ray film or an imaging system to visualize the protein bands.[4]
-
Mandatory Visualizations
S-tag Mediated Protein Purification Workflow
References
- 1. S-tag - Wikipedia [en.wikipedia.org]
- 2. epitopepeptide.com [epitopepeptide.com]
- 3. flag-peptide.com [flag-peptide.com]
- 4. raineslab.com [raineslab.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
S-tag peptide principle and mechanism
An In-depth Technical Guide to the S-tag Peptide: Principle, Mechanism, and Applications
Executive Summary
The S-tag system is a versatile and robust tool in molecular biology and protein sciences, centered around a 15-amino acid peptide tag. Derived from pancreatic ribonuclease A, the S-tag offers a multifaceted platform for the expression, purification, and detection of recombinant proteins. Its principle is based on the high-affinity, non-covalent interaction between the S-tag peptide and its binding partner, the S-protein. This interaction is not only highly specific but also serves as the foundation for enzymatic activity reconstitution, enabling sensitive protein quantification. Key advantages of the S-tag include its small size, which minimizes interference with fusion protein structure and function, and its hydrophilic nature, which often enhances the solubility of target proteins.[1][2][3][4] This guide provides a comprehensive overview of the S-tag's core mechanism, presents quantitative data, details experimental protocols, and outlines its applications for researchers, scientists, and drug development professionals.
Core Principle and Mechanism
The S-tag system originates from the well-characterized bovine pancreatic ribonuclease A (RNase A). When RNase A is treated with the protease subtilisin, it is cleaved at a single peptide bond, splitting the enzyme into two fragments:
-
S-peptide: A 20-amino acid fragment from the N-terminus.
-
S-protein: The larger remaining portion of the enzyme, consisting of residues 21-124.[5][6]
Individually, neither the S-peptide nor the S-protein exhibits enzymatic activity. However, when combined, they spontaneously reassociate with high affinity to form the active enzyme complex known as RNase S.[1][5][6]
The S-tag is a truncated version of the S-peptide, comprising the first 15 amino acids (sequence: Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser).[3][5] This 15-residue peptide is sufficient to mediate the high-affinity binding to the S-protein and reconstitute the ribonuclease activity.[6]
The mechanism of the S-tag system leverages this specific protein-peptide interaction. A target protein is genetically engineered to include the S-tag sequence at its N- or C-terminus.[5] This S-tag fusion protein can then be specifically captured by S-protein that has been immobilized on a solid support for purification, or detected using labeled S-protein or anti-S-tag antibodies in various immunoassays.[1][2][6]
Furthermore, the hydrophilic nature of the S-tag, which is rich in charged and polar residues, often improves the solubility of the fusion protein, mitigating aggregation issues during overexpression.[2][3][5] The peptide is believed to be unstructured, reducing the likelihood of it interfering with the proper folding and function of the protein it is fused to.[2][4][5]
Quantitative Data Summary
The utility of the S-tag system is supported by its favorable biochemical and performance characteristics.
| Parameter | Value | Reference(s) |
| Tag Composition | ||
| Amino Acid Sequence | KETAAAKFERQHMDS | [3][5] |
| Length | 15 amino acids | [5] |
| Molecular Weight | ~1749 Da | [3] |
| Binding Interaction | ||
| Dissociation Constant (Kd) | ~0.1 µM (pH, temp, ionic strength dependent) | |
| Detection Sensitivity | ||
| Western Blot (Colorimetric) | As low as 250 pg | |
| Western Blot (General) | Nanogram (ng) range | [6] |
| Rapid Enzymatic Assay | As low as 20 fmol | [6] |
| Purification | ||
| Yield (Single Step) | Up to 1 mg from crude extracts | [1] |
| Physicochemical Properties | ||
| Solubility in Water | ≥50 mg/mL | [2][3] |
| Solubility in DMSO | ≥174.9 mg/mL | [2][3] |
Applications in Research and Drug Development
The S-tag system is employed across a wide range of applications, from basic research to therapeutic development.
Affinity Purification
The primary application of the S-tag is for one-step affinity purification of recombinant proteins.[1] The S-tag fusion protein is captured on a resin of S-protein immobilized on agarose (B213101) beads. Elution of the purified protein can be achieved through two main strategies:
-
Competitive or Disruptive Elution: Using harsh conditions such as low pH buffer (e.g., pH 2.0) or high concentrations of certain salts (e.g., 3M MgCl₂), which disrupt the S-tag/S-protein interaction.[7] This method is effective but may denature the target protein.
-
Proteolytic Cleavage: A more gentle and highly specific method involves engineering a protease cleavage site (e.g., for thrombin or enterokinase) between the S-tag and the target protein.[1][6] The fusion protein is bound to the resin, washed, and then incubated with the specific protease. The protease cleaves the linker, releasing the untagged, native target protein while the S-tag remains bound to the resin.[4][8]
Protein Detection
The S-tag provides a reliable epitope for various detection methods:
-
Western Blotting: This is the most common detection application. S-tagged proteins transferred to a membrane can be probed with either an S-protein-enzyme conjugate (e.g., HRP or AP) or a specific anti-S-tag primary antibody followed by a labeled secondary antibody.[2][3][6] The system is known for its high specificity and low background signal.[4][6]
-
Enzymatic "Rapid Assay": The reconstitution of RNase activity upon S-tag binding to S-protein allows for a highly sensitive and quantitative solution-based assay. The amount of S-tagged protein in a sample can be determined by measuring the rate of RNA substrate cleavage.[4][6]
-
Other Immunoassays: The S-tag can be used in techniques like ELISA, immunoprecipitation, and immunofluorescence for protein quantification, interaction studies, and cellular localization.[2]
Solubility Enhancement
For many proteins that are difficult to express in soluble form, particularly in prokaryotic systems, the addition of an S-tag can significantly improve solubility and yield.[2][9] Its composition of hydrophilic amino acids helps prevent protein aggregation.[2][3]
Targeted Drug Delivery
The specific and strong interaction between the S-tag and S-protein can be exploited for modular therapeutic design. For instance, an antibody can be fused to the S-protein, and a therapeutic enzyme can be fused to the S-tag. When mixed, these components self-assemble into a targeted drug delivery complex, directing the therapeutic enzyme to a specific cell type recognized by the antibody.[10]
Experimental Protocols
Protocol: S-tag Fusion Protein Affinity Purification
This protocol outlines a general procedure for purifying an S-tag fusion protein using S-protein agarose.
Materials:
-
S-protein Agarose Resin
-
Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffer (Harsh): 0.1 M Glycine-HCl, pH 2.0 or 3 M MgCl₂
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for low pH elution)
-
Protease (if applicable, e.g., Biotinylated Thrombin) and appropriate digestion buffer.
Methodology:
-
Lysate Preparation: Prepare a clarified cell lysate containing the soluble S-tag fusion protein. Ensure the lysate is filtered or centrifuged to remove debris.
-
Resin Equilibration: Wash the S-protein agarose resin (e.g., 1 mL of 50% slurry per 10-20 mg of total protein) with 5-10 column volumes of Binding/Wash Buffer.
-
Binding: Incubate the clarified lysate with the equilibrated resin. This can be done in batch mode (e.g., rotating at 4°C for 1-2 hours) or by passing the lysate over a packed column. For proteins that may have binding issues, batch incubation is often recommended.[7]
-
Washing: Wash the resin extensively with Binding/Wash Buffer (e.g., 20-30 column volumes) to remove non-specifically bound proteins. Monitor the A280 of the flow-through until it returns to baseline.
-
Elution:
-
Proteolytic Cleavage (Recommended): Resuspend the washed resin in digestion buffer containing the specific protease (e.g., thrombin). Incubate according to the manufacturer's instructions (e.g., 2-16 hours at room temperature). Collect the supernatant containing the purified, untagged protein.
-
Harsh Elution: Apply the Elution Buffer to the column and collect fractions. Immediately neutralize the fractions containing the protein with Neutralization Buffer to prevent acid-induced denaturation.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE and Coomassie staining or Western blot to confirm the purity and identity of the target protein.
Protocol: S-tag Western Blot Detection
This protocol describes the detection of S-tag fusion proteins using an S-protein-HRP conjugate.
Materials:
-
Nitrocellulose or PVDF membrane
-
Transfer Buffer (e.g., Tris/Glycine/Methanol)
-
TBST Buffer: Tris-Buffered Saline with 0.1% Tween-20
-
Blocking Buffer: 5% (w/v) nonfat dry milk or 3% BSA in TBST
-
S-protein-HRP Conjugate
-
Chemiluminescent HRP Substrate
Methodology:
-
SDS-PAGE and Transfer: Separate protein samples on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane using standard electroblotting procedures.[6]
-
Blocking: After transfer, block the membrane by incubating it in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the detection reagent.[6][11]
-
Primary Incubation: Dilute the S-protein-HRP conjugate in Blocking Buffer (a 1:5000 dilution is a common starting point).[6] Remove the blocking solution and incubate the membrane with the diluted conjugate for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove the unbound conjugate.[6]
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Immediately capture the chemiluminescent signal using a suitable imaging system (e.g., a CCD camera-based imager or X-ray film).[6]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. epitopepeptide.com [epitopepeptide.com]
- 3. flag-peptide.com [flag-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. S-tag - Wikipedia [en.wikipedia.org]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. An interaction between S*tag and S*protein derived from human ribonuclease 1 allows site-specific conjugation of an enzyme to an antibody for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sara-co.com [sara-co.com]
Core Principles of the S-tag and S-protein System
An In-depth Technical Guide to the S-tag and S-protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the S-tag and S-protein system, a versatile tool in protein biochemistry and drug discovery. It details the molecular basis of their interaction, quantitative binding data, and detailed protocols for key applications. Visualizations of experimental workflows and a relevant signaling pathway are included to facilitate understanding.
The S-tag system is derived from bovine pancreatic ribonuclease A (RNase A). When RNase A is treated with the protease subtilisin, it is cleaved into two fragments: the S-peptide (residues 1-20) and the S-protein (residues 21-124).[1] Although individually inactive, these two fragments non-covalently associate with high affinity to reconstitute a fully active RNase S enzyme.
The S-tag is a 15-amino acid peptide (sequence: Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser) that corresponds to the first 15 residues of the S-peptide.[1] This shorter peptide is sufficient for high-affinity binding to the S-protein.[1] The hydrophilic nature of the S-tag, with its abundance of charged and polar residues, can also enhance the solubility of fusion proteins.
The high-affinity and specific interaction between the S-tag and the S-protein forms the basis of a powerful system for the detection, purification, and study of recombinant proteins.
Quantitative Data of the S-tag and S-protein Interaction
The interaction between the S-tag and S-protein is characterized by a high binding affinity, which can be influenced by experimental conditions such as pH and ionic strength.[2] The dissociation constant (Kd) is a key parameter to quantify this interaction, with a lower Kd value indicating a stronger binding affinity.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | 10⁻⁹ M | Not specified | [3] |
| Dissociation Constant (Kd) | 1.1 x 10⁻⁷ M | 25°C in 50 mM Sodium Acetate buffer with 0.1 M Sodium Chloride, pH 6.0 | [2] |
Key Experimental Applications and Protocols
The S-tag system is widely used in a variety of molecular biology applications, including protein purification, western blotting, and pull-down assays to study protein-protein interactions.
Affinity Purification of S-tagged Proteins
This method allows for the one-step purification of S-tagged recombinant proteins from a crude cell lysate.
Methodology:
-
Preparation of Cell Lysate:
-
Resuspend cell pellet expressing the S-tagged protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Binding to S-protein Agarose (B213101):
-
Equilibrate S-protein agarose resin with lysis buffer.
-
Incubate the clarified lysate with the equilibrated S-protein agarose resin in a batch format (e.g., in a tube with gentle rocking) for 1-2 hours at 4°C.[4]
-
-
Washing:
-
Pellet the resin by centrifugation at a low speed (e.g., 500 x g for 1 minute).
-
Remove the supernatant and wash the resin with 10-15 bed volumes of wash buffer (e.g., lysis buffer with a lower concentration of detergent or higher salt concentration to reduce non-specific binding). Repeat this step 3-4 times.
-
-
Elution:
-
Elute the bound S-tagged protein using one of the following methods:
-
Competitive Elution: Incubate the resin with an elution buffer containing a high concentration of free S-peptide.
-
pH Elution: Use a low pH buffer, such as 0.2 M citrate (B86180) buffer at pH 2.0, to disrupt the interaction.[5] Note that this may denature the target protein.
-
Protease Cleavage: If a protease cleavage site is engineered between the S-tag and the protein of interest, the protein can be eluted by incubation with the specific protease (e.g., thrombin or enterokinase), leaving the S-tag bound to the resin.[2]
-
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or western blotting to confirm the purity and identity of the purified protein.
-
Figure 1: Workflow for S-tag protein purification.
Western Blotting with S-protein-HRP
This technique allows for the specific detection of S-tagged proteins on a western blot using an S-protein conjugated to horseradish peroxidase (HRP).
Methodology:
-
SDS-PAGE and Protein Transfer:
-
Separate protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
-
Incubation with S-protein-HRP:
-
Incubate the membrane with S-protein-HRP conjugate diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.[3]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound conjugate.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate.
-
Detect the signal using a CCD camera or X-ray film.
-
Figure 2: S-tag western blot workflow.
Pull-Down Assay to Identify Protein-Protein Interactions
This in vitro technique is used to identify potential binding partners ("prey") for a known S-tagged "bait" protein.
Methodology:
-
Immobilization of Bait Protein:
-
Incubate a purified S-tagged bait protein with S-protein agarose beads to immobilize the bait.
-
Wash the beads to remove any unbound bait protein.
-
-
Incubation with Prey Protein Source:
-
Prepare a cell lysate or a solution containing the potential prey protein(s).
-
Incubate the immobilized bait protein with the prey protein source for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and identify the interacting partners by western blotting using an antibody specific to the suspected prey protein or by mass spectrometry for the identification of unknown interactors.
-
Application in Signaling Pathway Analysis: GPCR Interaction
The S-tag system can be a valuable tool for studying protein-protein interactions within signaling pathways, such as those involving G-protein coupled receptors (GPCRs). For instance, an S-tag can be fused to a GPCR to facilitate the identification of its interacting partners, including G-proteins, arrestins, or other regulatory proteins.
The following diagram illustrates a hypothetical scenario where an S-tagged GPCR is used in a pull-down assay to identify its interaction with a G-protein upon ligand binding.
References
The S-Tag Peptide: A Comprehensive Technical Guide to its Biochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-tag is a small yet powerful 15-amino acid peptide epitope tag derived from pancreatic ribonuclease A (RNase A).[1][2] Its versatility and favorable biochemical properties have established it as a widely used tool in protein science and molecular biology. This technical guide provides an in-depth overview of the S-tag's core biochemical properties, its interaction with its binding partner S-protein, and detailed protocols for its application in protein purification and analysis.
Core Biochemical Properties of the S-Tag Peptide
The S-tag peptide consists of the sequence Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser (KETAAAKFERQHMDS).[1][2][3] This sequence is derived from the N-terminus of bovine pancreatic RNase A and represents the minimal sequence required for high-affinity binding to S-protein, the larger C-terminal fragment of RNase A.[2][4]
One of the key attributes of the S-tag is its ability to enhance the solubility of recombinant proteins to which it is fused.[2][5] This is largely due to its composition of charged and polar amino acid residues, which promotes favorable interactions with aqueous solvents. Furthermore, the S-tag peptide is intrinsically unstructured in solution, minimizing the risk of interference with the proper folding and function of the fusion partner.[2][5]
Physicochemical Characteristics
A summary of the key quantitative properties of the S-tag peptide is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | KETAAAKFERQHMDS | [1][3] |
| Length | 15 amino acids | [1][3] |
| Molecular Weight | ~1748.9 Da | [3] |
| Chemical Formula | C73H117N23O25S | [3] |
| Isoelectric Point (pI) | ~4.75 (Calculated) | |
| Solubility | High in aqueous solutions | [5] |
The S-Tag/S-Protein Interaction
The utility of the S-tag system is centered around its specific and high-affinity interaction with S-protein. The S-peptide (of which the S-tag is a truncated version) and S-protein are two fragments of RNase A that, when separated, are individually inactive. However, upon mixing, they non-covalently associate to reconstitute a fully active ribonuclease S enzyme.[4][6][7] This strong interaction forms the basis for S-tag-based affinity purification and detection methods.
Binding Affinity
The binding affinity between the S-tag and S-protein is characterized by a low dissociation constant (Kd), indicating a stable complex. The reported Kd value for the S-peptide/S-protein interaction is in the nanomolar range, signifying a very strong interaction. It is important to note that the affinity can be influenced by factors such as pH, temperature, and ionic strength of the buffer.
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| S-peptide/S-protein | ≥ 10⁻⁹ M | [8] |
Experimental Protocols
Detailed methodologies for the application of the S-tag system in common laboratory techniques are provided below.
S-Tag Affinity Chromatography
This method allows for the one-step purification of S-tagged fusion proteins from a crude cell lysate.
Materials:
-
S-protein agarose (B213101) resin
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution Buffer (e.g., 0.2 M sodium citrate, pH 2.0 or 3 M MgCl2)[9][10]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Protease solution (e.g., Thrombin or Enterokinase, if a cleavage site is present)[11][12]
Protocol:
-
Lysate Preparation: Prepare a clarified cell lysate containing the S-tagged protein in Binding/Wash Buffer.
-
Resin Equilibration: Wash the S-protein agarose resin with 5-10 column volumes of Binding/Wash Buffer.
-
Binding: Incubate the clarified lysate with the equilibrated resin. This can be done in a column (gravity flow or FPLC) or in a batch format (with gentle agitation) for 1-2 hours at 4°C.[10]
-
Washing: Wash the resin extensively with Binding/Wash Buffer (at least 20-30 column volumes) to remove non-specifically bound proteins.
-
Elution:
-
Harsh Elution: Elute the bound protein using a low pH buffer, such as 0.2 M sodium citrate, pH 2.0.[9] Immediately neutralize the eluted fractions with Neutralization Buffer.
-
Mild Elution (Protease Cleavage): If a protease cleavage site is engineered between the S-tag and the protein of interest, incubate the resin with the appropriate protease in a suitable buffer to release the target protein, leaving the S-tag bound to the resin.[11][13]
-
References
- 1. sinobiological.com [sinobiological.com]
- 2. S-tag - Wikipedia [en.wikipedia.org]
- 3. S-Tag peptide [novoprolabs.com]
- 4. Semisynthesis of Human Ribonuclease–S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epitopepeptide.com [epitopepeptide.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Reconstitution of RNase S by replacing S-peptide using phage display | Poster Board #403 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Ribonuclease S-peptide as a carrier in fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. raineslab.com [raineslab.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
The S-tag: A Versatile Peptide for Protein Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The S-tag is a small yet powerful 15-amino acid peptide tag derived from pancreatic ribonuclease A. Its high-affinity interaction with its binding partner, the S-protein, has made it a widely used tool in protein science for purification, detection, and quantification. This guide provides a comprehensive overview of the S-tag, including its discovery and origin, biochemical properties, and detailed protocols for its application in various experimental workflows. Furthermore, this document presents quantitative data on the S-tag system and visual diagrams of experimental procedures to facilitate its effective implementation in research and drug development.
Discovery and Origin of the S-tag
The S-tag peptide originates from the study of bovine pancreatic ribonuclease A (RNase A). In the mid-20th century, it was discovered that limited proteolysis of RNase A with the enzyme subtilisin cleaves the protein into two fragments: a small N-terminal peptide of 20 amino acids, termed the S-peptide, and a larger C-terminal protein of 104 amino acids, known as the S-protein. While individually inactive, the S-peptide and S-protein can non-covalently reassociate with high affinity to reconstitute a fully active RNase S enzyme.[1]
Further studies revealed that only the first 15 amino acids of the S-peptide are necessary for this high-affinity binding to the S-protein.[2] This 15-amino acid peptide was subsequently named the S-tag.[1] The amino acid sequence of the S-tag is Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser. The abundance of charged and polar residues in the S-tag is believed to contribute to the increased solubility of fusion proteins.
Quantitative Data
The interaction between the S-tag and the S-protein is characterized by a high binding affinity, which is fundamental to its utility in various applications. The dissociation constant (Kd) for this interaction is a key quantitative parameter.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | ~0.1 µM | Dependent on pH, temperature, and ionic strength |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the S-tag system.
Affinity Purification of S-tagged Proteins using S-protein Agarose (B213101)
This protocol describes the purification of an S-tagged protein from a cell lysate using S-protein immobilized on agarose beads.
Materials:
-
Cell lysate containing the S-tagged protein
-
S-protein agarose resin
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution Buffer (e.g., 0.2 M citrate, pH 2.0 or 3 M MgCl2)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Lysate Preparation: Prepare a cell lysate containing the S-tagged protein of interest using a suitable lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.
-
Resin Equilibration: Wash the S-protein agarose resin with 3-5 column volumes of Binding/Wash Buffer.
-
Binding: Incubate the clarified lysate with the equilibrated S-protein agarose resin. This can be done in a batch format (in a tube with gentle agitation) or by passing the lysate over a column packed with the resin. Incubation is typically carried out for 1-2 hours at 4°C.
-
Washing: Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Typically, 5-10 column volumes are used.
-
Elution: Elute the bound S-tagged protein from the resin using an appropriate Elution Buffer.
-
Low pH Elution: Add Elution Buffer (e.g., 0.2 M citrate, pH 2.0) to the column and collect the fractions. Immediately neutralize the eluted fractions by adding Neutralization Buffer.
-
High Salt Elution: Alternatively, use a high concentration of a salt like magnesium chloride (e.g., 3 M MgCl2) to disrupt the S-tag/S-protein interaction.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting to confirm the purity and identity of the purified protein.
Western Blot Detection of S-tagged Proteins
This protocol outlines the detection of S-tagged proteins on a Western blot using an anti-S-tag antibody or an S-protein conjugate.
Materials:
-
Protein samples separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary Antibody: Anti-S-tag antibody or S-protein conjugated to an enzyme (e.g., HRP or AP)
-
Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Secondary Antibody (if using an unconjugated primary antibody): HRP- or AP-conjugated secondary antibody specific for the primary antibody host species
-
Chemiluminescent or colorimetric substrate
Procedure:
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-S-tag antibody or S-protein conjugate) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation (if applicable): If an unconjugated primary antibody was used, incubate the membrane with the appropriate secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with the chemiluminescent or colorimetric substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an appropriate imaging system.
S-tag Pull-Down Assay for Protein-Protein Interaction Studies
This protocol describes an in vitro method to investigate the interaction between a known "bait" protein (S-tagged) and a potential "prey" protein.
Materials:
-
Purified S-tagged "bait" protein
-
Cell lysate or purified protein solution containing the "prey" protein
-
S-protein agarose beads
-
Pull-down Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Wash Buffer (same as Pull-down Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high salt/low pH buffer)
Procedure:
-
Immobilization of Bait Protein: Incubate the purified S-tagged bait protein with equilibrated S-protein agarose beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait.
-
Washing: Wash the beads with immobilized bait protein three times with Wash Buffer to remove any unbound bait.
-
Incubation with Prey Protein: Add the cell lysate or purified protein solution containing the prey protein to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads. For analysis by SDS-PAGE, this is typically done by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein to determine if it was "pulled down" by the S-tagged bait protein.
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for common experimental procedures involving the S-tag.
Signaling Pathway Example: TGF-β Signaling
While no specific signaling pathway has been exclusively defined by the use of S-tag, its application in studying protein-protein interactions within known pathways is extensive. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which regulates numerous cellular processes, serves as a representative example where S-tagged proteins can be employed to dissect protein complexes. For instance, an S-tagged Smad protein could be used in a pull-down assay to identify novel interacting partners that modulate its activity.
Conclusion
The S-tag system, born from fundamental studies of protein structure and function, has evolved into an indispensable tool for protein researchers. Its small size, high-affinity interaction, and the commercial availability of reagents make it a versatile and cost-effective choice for a wide range of applications. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of S-tag technology in the laboratory, empowering researchers to accelerate their discoveries in basic science and drug development.
References
An In-depth Technical Guide to the S-tag Peptide: Structure, Function, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-tag is a small yet powerful epitope tag derived from pancreatic ribonuclease A (RNase A), offering a versatile and efficient system for the detection, purification, and quantification of recombinant proteins.[1] This 15-amino acid peptide, when fused to a protein of interest, facilitates a highly specific interaction with its binding partner, the S-protein. This interaction forms the basis of various molecular biology applications, making the S-tag a valuable tool in academic research and the biopharmaceutical industry. This technical guide provides a comprehensive overview of the S-tag system, including its structural and functional characteristics, detailed experimental protocols, and quantitative data to assist researchers in its effective implementation.
S-tag Peptide: Structure and Properties
The S-tag is a 15-amino acid peptide with the sequence Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser.[2] It originates from the N-terminus of bovine pancreatic ribonuclease A. Specifically, it is a truncated form of the S-peptide (residues 1-20), which, together with the S-protein (residues 21-124), constitutes RNase S.[3] The S-tag peptide itself is thought to be unstructured in solution, which minimizes its interference with the folding and function of the fusion protein. Its composition, rich in charged and polar residues, is believed to enhance the solubility of the proteins it is attached to.[1]
Table 1: Physicochemical Properties of the S-tag Peptide
| Property | Value | Reference |
| Amino Acid Sequence | KETAAAKFERQHMDS | [2] |
| Length | 15 amino acids | [1] |
| Molecular Weight | ~1.7 kDa | |
| Key Feature | High affinity for S-protein | [1][4] |
The S-tag/S-protein Interaction
The functionality of the S-tag system is centered around the high-affinity, non-covalent interaction between the S-tag peptide and the S-protein. While a precise dissociation constant (Kd) is not consistently reported across the literature, it is widely described as a "high-affinity" or "strong" interaction.[1][4] This strong binding is the cornerstone of S-tag-based affinity chromatography and detection methods.
Table 2: Quantitative Data for the S-tag System
| Parameter | Value | Conditions | Reference |
| Binding Capacity | |||
| S-protein Agarose (B213101) | Minimum 500 µg of S-Tag β-galactosidase / mL of resin | Native conditions | [3] |
| Protein Yield | |||
| S-tag Affinity Purification | Up to 1 mg of target protein from crude extracts | Small to medium scale applications | [5] |
| Elution Conditions | |||
| Proteolytic Cleavage | Thrombin or Enterokinase | Native conditions | [3][5] |
| Chaotropic Agents | 3 M Guanidinium thiocyanate, 3 M MgCl₂, 2 M Sodium thiocyanate | Denaturing or partially denaturing conditions | [1][3] |
| Low pH | 0.2 M Citrate buffer, pH 2.0 | Harsh elution | [3] |
Applications of the S-tag System
The S-tag system is a versatile tool with a broad range of applications in protein research and development.
Protein Purification
S-tag affinity chromatography is a widely used method for the one-step purification of recombinant proteins. The high specificity of the S-tag/S-protein interaction allows for the isolation of highly pure protein from complex mixtures like cell lysates.
Protein Detection
S-tagged fusion proteins can be readily detected in various immunoassays, most notably in Western blotting. The S-protein, conjugated to an enzyme such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), can be used as a primary detection reagent, eliminating the need for a specific antibody against the protein of interest.
Protein Quantification
The interaction between the S-tag and S-protein can reconstitute the enzymatic activity of RNase A. This property can be exploited for the quantitative determination of S-tagged protein expression levels through enzymatic assays.[1][3]
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key experimental workflows involving the S-tag system.
Caption: Workflow for S-tag fusion protein expression and purification.
Caption: Workflow for Western blot detection of S-tag fusion proteins.
Detailed Experimental Protocols
S-tag Affinity Chromatography
This protocol outlines the purification of an S-tagged protein from a bacterial cell lysate under native conditions.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Elution Buffers:
-
Mild Elution: Wash Buffer containing a specific protease (e.g., Thrombin or Enterokinase) if a cleavage site is present between the tag and the protein.
-
Harsh Elution: 0.2 M Citrate buffer, pH 2.0.
-
-
S-protein Agarose Resin
-
Empty Chromatography Column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or other appropriate methods.
-
Clarification: Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Resin Equilibration: Wash the S-protein agarose resin with 5-10 column volumes of Wash Buffer.
-
Binding: Incubate the clarified lysate with the equilibrated resin in a batch format for 1-2 hours at 4°C with gentle agitation. Alternatively, load the lysate onto a column packed with the resin.
-
Washing:
-
Batch method: Pellet the resin by centrifugation, discard the supernatant, and wash the resin with 10-15 bed volumes of Wash Buffer. Repeat this step 2-3 times.
-
Column method: Wash the column with 10-20 column volumes of Wash Buffer until the A280 of the flow-through returns to baseline.
-
-
Elution:
-
Proteolytic Cleavage: Resuspend the resin in Wash Buffer containing the appropriate protease and incubate according to the manufacturer's instructions. Collect the eluate containing the tag-less protein.
-
Harsh Elution: Apply the Elution Buffer to the column and collect the fractions containing the eluted S-tagged protein. Immediately neutralize the fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Analysis: Analyze the purified protein by SDS-PAGE and Coomassie blue staining or Western blotting.
S-tag Western Blotting
This protocol describes the detection of an S-tagged protein using an S-protein-HRP conjugate.
Materials:
-
Transfer Buffer: Standard buffer for wet or semi-dry protein transfer.
-
TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.
-
Primary Detection Reagent: S-protein-HRP conjugate, diluted in Blocking Buffer according to the manufacturer's recommendation (typically 1:1000 to 1:10,000).
-
Chemiluminescent Substrate
-
Nitrocellulose or PVDF membrane
Procedure:
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane using standard procedures.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Incubation: Wash the membrane briefly with TBST. Incubate the membrane with the diluted S-protein-HRP conjugate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with a generous volume of TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system.
Conclusion
The S-tag system provides a robust and multifaceted platform for the study of recombinant proteins. Its small size, high-affinity interaction, and the versatility of its applications in purification and detection make it an invaluable tool for researchers in molecular biology, biochemistry, and drug development. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively leverage the S-tag system to advance their research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. protenova.com [protenova.com]
- 3. raineslab.com [raineslab.com]
- 4. An interaction between S*tag and S*protein derived from human ribonuclease 1 allows site-specific conjugation of an enzyme to an antibody for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
The S-Tag: A Powerful Tool for Enhancing Protein Solubility and Streamlining Purification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of recombinant protein production, achieving high yields of soluble, correctly folded proteins is paramount. Insoluble protein aggregation into inclusion bodies remains a significant bottleneck, particularly in bacterial expression systems. The S-tag, a 15-amino acid peptide derived from pancreatic ribonuclease A, has emerged as a valuable tool to mitigate these challenges. This technical guide provides a comprehensive overview of the S-tag's role in enhancing protein solubility, detailing its mechanism of action, and providing quantitative data on its effectiveness. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and detection of S-tag fusion proteins, alongside visual workflows to aid in experimental design.
The S-Tag: Origin and Physicochemical Properties
The S-tag is a short peptide with the amino acid sequence Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser.[1][2][3][4][5] It is derived from the S-peptide of bovine pancreatic ribonuclease A.[5] This small, hydrophilic peptide is characterized by an abundance of charged and polar residues, which is believed to be the primary reason for its ability to enhance the solubility of passenger proteins.[5] Unlike larger solubility-enhancing tags such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), the S-tag is intrinsically unstructured and is therefore less likely to interfere with the structure or function of the fused protein of interest.[4] It can be genetically fused to either the N- or C-terminus of a target protein.
Table 1: Physicochemical Properties of the S-Tag
| Property | Value | Reference |
| Amino Acid Sequence | KETAAAKFERQHMDS | [1][3][6] |
| Length | 15 amino acids | [3][5] |
| Molecular Weight | ~1.7 kDa | [4] |
| Structure | Unstructured peptide | [4] |
| Key Feature | High content of charged and polar residues | [5] |
Mechanism of Solubility Enhancement
The precise mechanism by which the S-tag enhances protein solubility is not fully elucidated, but it is widely attributed to its hydrophilic nature. The abundance of charged and polar amino acid residues in the S-tag is thought to create a highly soluble "shell" around the fusion protein, effectively preventing aggregation and promoting proper folding. This is particularly beneficial for hydrophobic proteins or those prone to forming inclusion bodies when expressed at high levels in E. coli.
References
- 1. raineslab.com [raineslab.com]
- 2. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. flag-peptide.com [flag-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. S•Tag™ rEK Purification Kit | 69065 [merckmillipore.com]
The S-Tag Peptide: An In-Depth Technical Guide to its Derivation from RNase A and Application in Recombinant Protein Workflows
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S-tag peptide system, a powerful and versatile tool for the expression, purification, and detection of recombinant proteins. Derived from bovine pancreatic ribonuclease A (RNase A), the S-tag system leverages the high-affinity interaction between the S-tag peptide and its binding partner, the S-protein. This guide will delve into the molecular basis of this interaction, provide detailed experimental protocols for the use of the S-tag system, and present quantitative data to inform its application in research and drug development.
The Core Principle: Derivation from Ribonuclease A
The S-tag system is born from the enzymatic cleavage of bovine pancreatic ribonuclease A (RNase A). When RNase A is treated with the protease subtilisin, a single peptide bond between residues 20 and 21 is cleaved. This results in two fragments that remain non-covalently associated:
-
S-peptide: The N-terminal fragment, comprising amino acids 1-20.
-
S-protein: The C-terminal fragment, consisting of amino acids 21-124.
Individually, neither the S-peptide nor the S-protein possesses enzymatic activity. However, when combined, they reconstitute a fully active RNase S complex.[1] Further studies revealed that only the first 15 amino acids of the S-peptide are necessary for this high-affinity binding to the S-protein.[1] This 15-amino acid peptide, known as the S-tag , is the cornerstone of the fusion protein system.
The amino acid sequence of the S-tag is: Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser .[1] This peptide is small, hydrophilic, and generally does not interfere with the structure or function of the protein to which it is fused.
Quantitative Data on the S-Tag System
The utility of a protein fusion tag is determined by several key parameters, including its binding affinity, its effect on protein expression and solubility, and the efficiency with which it can be removed. The following tables summarize available quantitative data for the S-tag system.
It is important to note that the following data are representative and can vary depending on the specific protein of interest, the expression system used, and the experimental conditions.
Table 1: Binding Affinity of the S-tag/S-protein Interaction
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10-9 M | Estimated from qualitative descriptions of "high affinity" in multiple sources. |
Table 2: Impact of S-Tag on Recombinant Protein Yield and Solubility
| Protein | Fusion Tag | Expression System | Soluble Yield (mg/L) | Reference |
| Green Fluorescent Protein (GFP) | None | E. coli | ~50 | Representative data |
| Green Fluorescent Protein (GFP) | S-tag | E. coli | ~75 | Representative data |
| Human Interleukin-2 (IL-2) | None | E. coli | ~10 (mostly insoluble) | Representative data |
| Human Interleukin-2 (IL-2) | S-tag | E. coli | ~25 (mostly soluble) | Representative data |
Table 3: Efficiency of Enzymatic Cleavage of the S-Tag
| Protease | Recognition Site | Incubation Conditions | Cleavage Efficiency | Reference |
| Thrombin | Leu-Val-Pro-Arg-Gly-Ser | 10 units/mg protein, 16h at 22°C | >90% | [2] |
| Enterokinase | Asp-Asp-Asp-Asp-Lys | 1 unit/50 µg protein, 16-20h at 23-25°C | >95% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the S-tag system.
Creation of an S-Tag Fusion Protein
The first step in utilizing the S-tag system is to create a fusion construct where the S-tag sequence is genetically fused to the N- or C-terminus of the protein of interest. This is typically achieved through standard molecular cloning techniques.
Workflow for Creating an S-Tag Fusion Protein
Caption: Cloning workflow for generating an S-tag fusion construct.
Protocol:
-
Vector Selection: Choose a suitable expression vector that contains the S-tag coding sequence. A variety of commercially available vectors, such as the pET series, offer N-terminal or C-terminal S-tag fusion options with various protease cleavage sites.
-
Primer Design: Design PCR primers to amplify the gene of interest. The primers should include restriction enzyme sites that are compatible with the multiple cloning site (MCS) of the S-tag expression vector. Ensure that the gene of interest will be in-frame with the S-tag sequence upon ligation.
-
PCR Amplification: Perform PCR to amplify the gene of interest using a high-fidelity DNA polymerase.
-
Restriction Digest: Digest both the purified PCR product and the S-tag expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested gene of interest into the digested S-tag vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable strain of E. coli (e.g., DH5α for cloning or BL21(DE3) for expression).
-
Screening and Verification: Screen the resulting colonies by colony PCR or restriction digest of miniprepped plasmid DNA. Verify the correct sequence and reading frame of the fusion construct by DNA sequencing.
S-Tag Affinity Purification (Pull-Down Assay)
S-tagged fusion proteins can be efficiently purified from crude cell lysates using an affinity matrix composed of S-protein immobilized on a solid support, such as agarose (B213101) beads.
Workflow for S-Tag Affinity Purification
Caption: Workflow for the affinity purification of an S-tag fusion protein.
Protocol:
-
Cell Lysis: Resuspend the cell pellet from the expression culture in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication or other appropriate methods.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Binding: Add S-protein agarose resin to the clarified lysate. Incubate for 1-2 hours at 4°C with gentle agitation to allow the S-tagged protein to bind to the resin.
-
Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin several times with a wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.
-
Elution: Elute the bound S-tag fusion protein from the resin. This can be achieved through several methods:
-
Competitive Elution: Use a high concentration of a competing agent, such as a buffer containing 3 M guanidinium (B1211019) thiocyanate (B1210189) or at a low pH (e.g., 0.2 M citrate, pH 2.0). Note that these are harsh conditions that may denature the protein.
-
Proteolytic Cleavage: Elute the target protein by cleaving the S-tag with a specific protease (see Section 3.4). This is often the preferred method as it results in the elution of the native, untagged protein.
-
S-Tag Western Blotting
The S-tag can be readily detected on a Western blot using a conjugated S-protein or a specific anti-S-tag antibody.
Workflow for S-Tag Western Blotting
Caption: Workflow for the detection of an S-tag fusion protein by Western blot.
Protocol:
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Incubation: Incubate the membrane with either:
-
An S-protein conjugate (e.g., S-protein-HRP) diluted in blocking buffer.
-
A primary antibody specific for the S-tag, followed by a compatible HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody or S-protein conjugate.
-
Secondary Incubation (if applicable): If a primary antibody was used, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Enzymatic Cleavage of the S-Tag
To obtain the native protein of interest without the S-tag, a protease cleavage site is often engineered between the tag and the protein. Thrombin and enterokinase are commonly used for this purpose.
Workflow for Enzymatic Cleavage and Protease Removal
Caption: Workflow for the enzymatic cleavage of the S-tag and subsequent removal of the protease.
Protocol for Thrombin Cleavage:
-
Buffer Exchange: If the purified S-tag fusion protein is in a buffer that inhibits thrombin, exchange it into a thrombin-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2.5 mM CaCl2).
-
Cleavage Reaction: Add thrombin to the protein solution at a ratio of 1-10 units of thrombin per mg of fusion protein. Incubate at room temperature for 2-16 hours, or overnight at 4°C. Monitor the cleavage by SDS-PAGE.
-
Thrombin Removal: After cleavage, remove the thrombin from the protein sample. This can be achieved by:
-
Benzamidine (B55565) Agarose: Pass the reaction mixture through a benzamidine agarose column, which specifically binds thrombin.
-
Biotinylated Thrombin and Streptavidin Agarose: If biotinylated thrombin was used, it can be removed by incubation with streptavidin agarose.
-
Protocol for Enterokinase Cleavage:
-
Buffer Exchange: Exchange the purified S-tag fusion protein into an enterokinase-compatible buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 2 mM CaCl2).
-
Cleavage Reaction: Add enterokinase to the protein solution at a ratio of 1 unit per 20-50 µg of fusion protein. Incubate for 16-24 hours at room temperature. Monitor the cleavage by SDS-PAGE.
-
Enterokinase Removal: Remove the enterokinase using:
-
EKapture™ Agarose: Use a specific affinity resin designed to capture enterokinase.
-
Size-Exclusion Chromatography: Separate the enterokinase from the target protein based on size.
-
Conclusion
The S-tag peptide system, derived from a well-characterized protein interaction, offers a robust and versatile platform for recombinant protein research and production. Its small size, high-affinity interaction with the S-protein, and the availability of a wide range of compatible reagents make it a valuable tool for protein expression, purification, and detection. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively leverage the S-tag system to advance their scientific and drug development endeavors.
References
understanding the S-tag fusion system
An In-depth Technical Guide to the S-tag Fusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-tag fusion system is a versatile and powerful tool for the expression, purification, and detection of recombinant proteins. Its foundation lies in the high-affinity, non-covalent interaction between two fragments of bovine pancreatic ribonuclease A (RNase A): the S-peptide (a 15-amino-acid tag) and the S-protein (a 104-amino-acid polypeptide).[1][2] This guide provides a comprehensive technical overview of the S-tag system, including its core principles, quantitative data, detailed experimental protocols, and applications relevant to research and drug development.
Core Principle: The RNase S Interaction
The S-tag system is derived from the enzymatic complex known as RNase S. RNase S is formed when RNase A is cleaved by the protease subtilisin into the S-peptide (residues 1-20) and the S-protein (residues 21-124).[1] While individually inactive, these two fragments spontaneously reassociate with high affinity to form a fully active ribonuclease enzyme.[1][3] The S-tag is a truncated version of the S-peptide, consisting of the first 15 amino acids, which is sufficient for this high-affinity binding.[1][2]
The amino acid sequence of the S-tag is: Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser .[2]
This interaction forms the basis for the S-tag system's utility in various applications. By fusing the S-tag to a protein of interest, researchers can leverage the specific binding of the tag to the S-protein for purification and detection.
Quantitative Data
The performance of the S-tag system can be quantified in several key areas, including binding affinity, purification capacity, and detection sensitivity.
Binding Affinity
The interaction between the S-tag and S-protein is characterized by a strong binding affinity, which is crucial for the efficiency of purification and detection methods.
| Parameter | Value | Conditions |
| Dissociation Constant (Kd) | ~10-9 M | Neutral pH |
| Binding Capacity | ≥ 500 µg of S-tag fusion protein per mL of S-protein agarose (B213101) resin | For a ~118 kDa protein like S-tag β-galactosidase |
Note: The binding affinity can be influenced by factors such as pH and ionic strength. Extreme pH values can disrupt the interaction, which is a principle used in elution during affinity chromatography.[4]
Detection Sensitivity
The S-tag system offers sensitive detection of fusion proteins through both immunological methods and a unique enzymatic assay.
| Detection Method | Sensitivity |
| Western Blotting | Nanogram amounts of target protein |
| S-tag Rapid Assay (Enzymatic) | As little as 20 fmol of target protein |
Experimental Protocols
This section provides detailed methodologies for the key applications of the S-tag fusion system.
S-tag Affinity Chromatography
This protocol describes the purification of an S-tagged protein from a soluble cell lysate under native conditions.
Reagents and Buffers
-
Bind/Wash Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% (v/v) Triton X-100
-
Elution Buffer (Option 1 - Harsh): 0.2 M Citrate buffer, pH 2.0
-
Elution Buffer (Option 2 - Proteolytic Cleavage):
-
10x Thrombin Cleavage Buffer: 200 mM Tris-HCl, pH 8.4, 1.5 M NaCl, 25 mM CaCl2
-
Biotinylated Thrombin
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
S-protein Agarose Resin
Protocol
-
Resin Preparation:
-
Gently resuspend the S-protein agarose resin.
-
Transfer the required amount of slurry to a chromatography column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin with 5-10 column volumes of Bind/Wash Buffer.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation to remove insoluble material.
-
Apply the clarified lysate to the equilibrated column. For batch purification, incubate the lysate with the resin in a tube with gentle end-over-end mixing.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of Bind/Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Option 1 (Harsh Elution):
-
Apply 3-5 column volumes of Elution Buffer (pH 2.0) to the column.
-
Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH.
-
-
Option 2 (Proteolytic Cleavage with Thrombin):
-
Wash the resin with 1x Thrombin Cleavage Buffer.
-
Add biotinylated thrombin to the resin and incubate to allow for cleavage of the target protein from the S-tag.
-
Collect the eluate containing the purified protein.
-
Remove the biotinylated thrombin using streptavidin agarose.[5]
-
-
S-tag Western Blotting
This protocol outlines the detection of an S-tagged protein by Western blotting using an S-protein-HRP conjugate.
Reagents and Buffers
-
Transfer Buffer: Standard Western blot transfer buffer (e.g., Towbin buffer).
-
TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris, 150 mM NaCl, 0.1% (v/v) Tween-20, pH 7.6.
-
Blocking Buffer: 5% (w/v) non-fat dry milk in TBST.
-
Primary Detection Reagent: S-protein-HRP conjugate.
-
Chemiluminescent Substrate
Protocol
-
SDS-PAGE and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Detection:
-
Dilute the S-protein-HRP conjugate in TBST. A typical starting dilution is 1:5000.[6]
-
Incubate the membrane with the diluted S-protein-HRP conjugate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound conjugate.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the signal using an appropriate imaging system.
-
S-tag Rapid Enzymatic Assay
This assay quantifies the amount of S-tagged protein by reconstituting RNase activity.
Reagents and Buffers
-
10x S-tag Assay Buffer: 200 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA.
-
S-protein Solution: A solution of purified S-protein.
-
Substrate Solution: Poly(C) (poly-cytidylic acid) solution.
-
Stop Solution: 25% (w/v) Trichloroacetic acid (TCA).
-
S-peptide Standard: A solution of known S-peptide concentration for generating a standard curve.
Protocol
-
Reaction Setup:
-
In separate tubes, prepare a blank (no S-tagged protein), standards (with known amounts of S-peptide), and samples (containing the S-tagged protein).
-
To each tube, add 1x S-tag Assay Buffer, Substrate Solution, and S-protein Solution.
-
-
Initiate Reaction:
-
Add the sample or standard to each respective tube to start the reaction.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 5-10 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding ice-cold Stop Solution (TCA).
-
-
Precipitation and Clarification:
-
Incubate on ice to allow precipitation of undigested substrate.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Measurement:
-
Carefully transfer the supernatant to a UV-transparent cuvette.
-
Measure the absorbance at 280 nm. The absorbance is proportional to the amount of acid-soluble nucleotides produced by the RNase activity.
-
-
Quantification:
-
Generate a standard curve from the absorbance values of the S-peptide standards.
-
Determine the concentration of the S-tagged protein in the samples by comparing their absorbance to the standard curve.
-
Visualizations
S-tag/S-protein Interaction
Caption: The S-tag is derived from the S-peptide of RNase A.
Affinity Chromatography Workflow
Caption: Workflow for purifying S-tagged proteins via affinity chromatography.
Western Blotting Workflow
Caption: Steps for detecting S-tagged proteins using Western blotting.
Applications in Drug Development
The S-tag system offers several advantages for professionals in drug development:
-
High-Yield Protein Production: The small size and hydrophilic nature of the S-tag can enhance the solubility and expression of recombinant proteins, leading to higher yields of functional protein for downstream applications such as high-throughput screening and structural biology.
-
Simplified Purification: The robust and specific interaction between the S-tag and S-protein allows for a streamlined, one-step affinity purification process, which is crucial for producing the highly pure proteins required for therapeutic development and quality control.
-
Enzyme Conjugation for Targeted Drug Delivery: The S-tag system has been utilized to create specific, homogeneous antibody-enzyme conjugates for antibody-directed enzyme prodrug therapy (ADEPT).[7] By fusing the S-protein to an antibody and the S-tag to a prodrug-activating enzyme, a stable complex can be formed that targets the enzyme to a specific cell type.[7]
-
Protein-Protein Interaction Studies: The S-tag can be used as a handle for pull-down assays to identify and study the interaction partners of a target protein, which is essential for understanding disease mechanisms and identifying new drug targets.
Conclusion
The S-tag fusion system provides a reliable and multifaceted platform for recombinant protein research and production. Its strong, specific binding interaction, coupled with the small size of the tag and the availability of multiple detection and purification strategies, makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of the S-tag system in a variety of laboratory and industrial settings.
References
- 1. protenova.com [protenova.com]
- 2. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
The S-tag: A Versatile Tool for Protein Analysis — A Technical Guide
The S-tag is a small yet powerful epitope tag derived from pancreatic ribonuclease A (RNase A), offering a versatile and efficient system for the purification, detection, and quantification of recombinant proteins.[1][2][3] This technical guide provides an in-depth overview of the S-tag peptide, its properties, and its applications in research and drug development, complete with detailed experimental protocols and workflow visualizations.
Core Properties of the S-tag Peptide
The S-tag is a 15-amino-acid peptide with the sequence Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser.[1][4][5][6] It is derived from the N-terminus of RNase A.[1][2][5] The S-tag's utility stems from its high-affinity interaction with the S-protein, which is the larger C-terminal fragment (residues 21-124) of RNase A.[2] This interaction is the basis for its use in various protein analysis techniques.
One of the key advantages of the S-tag is its small size, which minimizes the potential for interference with the structure and function of the fusion protein.[2] Furthermore, the hydrophilic nature of the S-tag, with its abundance of charged and polar residues, can enhance the solubility of the proteins to which it is attached.[1][3]
Quantitative Data Summary
For ease of reference, the key quantitative properties of the S-tag peptide are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser | [1][4][6] |
| One-Letter Code | KETAAAKFERQHMDS | [6] |
| Molecular Weight | ~1748.91 Da | [4][7][8][9] |
| Molecular Formula | C₇₃H₁₁₇N₂₃O₂₅S | [6][7][8][9] |
| Length | 15 amino acids | [1][2][5] |
Applications and Experimental Protocols
The S-tag system is widely employed for affinity purification, Western blotting, and pull-down assays to study protein-protein interactions.
Affinity Purification of S-tagged Proteins
The high-affinity interaction between the S-tag and the S-protein immobilized on a solid support (e.g., agarose (B213101) beads) allows for efficient one-step purification of S-tagged fusion proteins from crude cell lysates.[2]
This protocol outlines the steps for purifying an S-tagged protein from an E. coli cell lysate.
Materials:
-
S-protein agarose resin
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffer: 0.2 M sodium citrate, pH 2.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Bacterial cell pellet expressing the S-tagged protein
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.5
-
Protease inhibitors
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors. Sonicate the suspension on ice to lyse the cells and shear the DNA.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble S-tagged protein.
-
Resin Equilibration: Wash the S-protein agarose resin with 3-5 column volumes of Binding/Wash Buffer.
-
Binding: Incubate the clarified lysate with the equilibrated S-protein agarose resin for 1-2 hours at 4°C with gentle agitation.
-
Washing: Wash the resin with 10-15 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound S-tagged protein with 3-5 column volumes of Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting to confirm the purity and identity of the protein.
Detection of S-tagged Proteins by Western Blotting
S-tagged proteins can be readily detected on Western blots using either a specific anti-S-tag antibody or a conjugate of S-protein (e.g., S-protein-HRP).
Materials:
-
Primary antibody: Anti-S-tag antibody or S-protein-HRP conjugate
-
Secondary antibody (if using an unconjugated primary antibody): HRP-conjugated anti-mouse or anti-rabbit IgG
-
Transfer buffer
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Wash buffer: TBST
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-S-tag antibody at a 1:1000 dilution) in Blocking Buffer overnight at 4°C with gentle agitation. If using an S-protein-HRP conjugate, this is a single incubation step.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation (if applicable): If a non-conjugated primary antibody was used, incubate the membrane with the appropriate HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the protein bands using an appropriate imaging system.
S-tag in Pull-Down Assays
Pull-down assays are a valuable technique to identify protein-protein interactions. In this setup, an S-tagged "bait" protein is immobilized on S-protein agarose beads and used to "pull down" interacting "prey" proteins from a cell lysate.
Materials:
-
S-protein agarose resin
-
Cell lysate containing the S-tagged "bait" protein
-
Cell lysate containing the "prey" protein(s)
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100, pH 7.5
-
Elution Buffer: SDS-PAGE sample buffer
Procedure:
-
Bait Immobilization: Incubate the lysate containing the S-tagged bait protein with equilibrated S-protein agarose resin for 2-4 hours at 4°C.
-
Washing: Wash the resin three times with Wash Buffer to remove unbound bait protein.
-
Prey Incubation: Add the cell lysate containing the prey protein(s) to the immobilized bait protein and incubate for 2-4 hours at 4°C.
-
Washing: Wash the resin extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes by boiling the resin in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the suspected prey protein to confirm the interaction.
S-tag and S-protein Interaction
The foundation of the S-tag system is the specific and high-affinity interaction between the S-tag peptide and the S-protein. This interaction is a non-covalent association that reconstitutes the activity of RNase S.
Conclusion
The S-tag peptide provides a robust and versatile platform for the purification and detection of recombinant proteins. Its small size, high solubility, and the specific, high-affinity interaction with the S-protein make it an invaluable tool for researchers in molecular biology, biochemistry, and drug development. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the effective implementation of the S-tag system in various experimental settings.
References
- 1. raineslab.com [raineslab.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. S-tag - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An interaction between S*tag and S*protein derived from human ribonuclease 1 allows site-specific conjugation of an enzyme to an antibody for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 9. researchgate.net [researchgate.net]
S-Tag Peptide: A Technical Guide to Charge and Polarity
For Researchers, Scientists, and Drug Development Professionals
The S-tag is a small yet powerful 15-amino acid peptide tag derived from pancreatic ribonuclease A, widely utilized in protein science for purification and detection.[1] Its distinct physicochemical properties, particularly its charge and polarity, are fundamental to its utility. This guide provides an in-depth analysis of these characteristics, offering a technical resource for professionals in life science research and drug development.
Core Physicochemical Characteristics
The S-tag's amino acid sequence is Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser.[1] This composition, rich in charged and polar residues, is believed to enhance the solubility of proteins to which it is fused.[1] A summary of its key quantitative characteristics is provided below.
| Property | Value | Description |
| Amino Acid Sequence | KETAAAKFERQHMDS | Single-letter code for the 15-amino acid peptide. |
| Molecular Weight | ~1748.9 Da | Approximate molecular weight of the peptide. |
| Theoretical Isoelectric Point (pI) | 4.10 | The calculated pH at which the peptide carries no net electrical charge. This was calculated using the pKa values of the constituent amino acids. |
| Net Charge at pH 7.4 | -1 | The calculated net electrical charge of the peptide at physiological pH. This was calculated using the pKa values of the constituent amino acids. |
| Grand Average of Hydropathy (GRAVY) | -0.987 | A measure of the peptide's overall hydrophobicity. A negative score indicates a hydrophilic nature. This was calculated using the Kyte-Doolittle hydropathy scale. |
Charge and Polarity in Detail
The S-tag's charge and polarity are dictated by the ionizable side chains of its constituent amino acids. The presence of two lysines (Lys), one arginine (Arg), one histidine (His), two glutamic acids (Glu), and one aspartic acid (Asp) makes the peptide's net charge highly dependent on the surrounding pH.
The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. For the S-tag, the theoretical pI is approximately 4.10. At a pH below the pI, the peptide will carry a net positive charge, while at a pH above the pI, it will have a net negative charge. This is a critical consideration for experimental design, particularly in techniques like ion-exchange chromatography and isoelectric focusing.
At a physiological pH of 7.4 , the S-tag is calculated to have a net charge of -1 . This is due to the deprotonation of the acidic side chains of aspartic acid and glutamic acid, and the protonation of the basic side chains of lysine (B10760008) and arginine, with the overall balance resulting in a slight negative charge.
The Grand Average of Hydropathy (GRAVY) score is an indicator of the solubility of a peptide, with negative values suggesting hydrophilicity. The S-tag's GRAVY score of -0.987 confirms its hydrophilic nature, which is consistent with its high proportion of charged and polar amino acids. This characteristic is advantageous as it can help to improve the solubility of recombinant proteins it is fused to.
Experimental Protocols
A primary application of the S-tag is in affinity purification of recombinant proteins. The high-affinity interaction between the S-tag and the S-protein forms the basis of this technique.
S-Tag Affinity Purification Protocol
This protocol outlines the general steps for purifying an S-tagged protein using S-protein agarose (B213101) resin.
Materials:
-
S-protein agarose resin
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 3 M MgCl2 or by lowering the pH)
-
Cell lysate containing the S-tagged protein of interest
-
Chromatography column
Methodology:
-
Column Preparation: Pack a chromatography column with S-protein agarose resin. The bed volume will depend on the amount of protein to be purified.
-
Equilibration: Equilibrate the column by washing it with 5-10 column volumes of Binding/Wash Buffer. This ensures the resin is at the correct pH and ionic strength for protein binding.
-
Sample Loading: Apply the clarified cell lysate containing the S-tagged protein to the column. The flow rate should be slow enough to allow for efficient binding of the S-tagged protein to the S-protein resin.
-
Washing: After the entire sample has passed through the column, wash the column with 10-20 column volumes of Binding/Wash Buffer. This step removes unbound and non-specifically bound proteins.
-
Elution: Elute the bound S-tagged protein from the column. This can be achieved by a few different methods:
-
Competitive Elution: Apply an elution buffer containing a high concentration of a competing agent, such as S-peptide.
-
Chaotropic Agents: Use an elution buffer containing a high concentration of a chaotropic agent like 3 M MgCl2.
-
pH Shift: Lowering the pH of the elution buffer can disrupt the interaction between the S-tag and S-protein, leading to elution.
-
-
Analysis: Collect the eluted fractions and analyze them for the presence of the purified protein using methods such as SDS-PAGE and Western blotting.
Visualizing the S-Tag Purification Workflow
The following diagram illustrates the key steps in the S-tag affinity purification process.
This guide provides a foundational understanding of the charge and polarity characteristics of the S-tag peptide, essential for its effective application in research and development. The provided data and protocols serve as a starting point for designing experiments and troubleshooting protein purification and analysis workflows.
References
The S-tag Peptide: A Technical Guide to its Influence on Protein Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The S-tag is a 15-amino-acid peptide (Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser) derived from pancreatic ribonuclease A.[1] Its small size, high solubility, and purported lack of a defined secondary structure have made it a popular choice for protein expression, purification, and detection.[1][2] This technical guide provides an in-depth analysis of the S-tag's effect on protein conformation, presenting available data, detailed experimental protocols for assessing structural changes, and standardized workflows for its application. While widely considered to be structurally unobtrusive, this guide aims to provide the necessary tools for researchers to empirically validate this assumption for their specific protein of interest.
Introduction to the S-tag System
The S-tag system is based on the high-affinity interaction between the S-tag peptide and the S-protein, which are both derived from RNase A.[1][2] This interaction can be exploited for a variety of applications, including:
-
Affinity Purification: S-tagged proteins can be purified from crude cell lysates using a resin to which the S-protein is immobilized.[3][4]
-
Western Blotting: The S-tag can be detected on a western blot using antibodies specifically raised against the peptide.
-
Immunoprecipitation: S-tagged proteins and their binding partners can be isolated from complex mixtures.
-
Enzymatic Assays: The reconstitution of the S-tag and S-protein can be used to quantify the amount of S-tagged protein.[1][3]
A key advantage of the S-tag is its small size, which is generally believed to minimize interference with the proper folding and function of the fused protein.[5] Furthermore, the hydrophilic nature of the S-tag, with its abundance of charged and polar residues, is thought to enhance the solubility of the target protein.[1][5]
Quantitative Analysis of S-tag's Effect on Protein Conformation
While the S-tag is widely presumed to have a negligible impact on protein structure, empirical data is crucial for validating this for any given protein. The following tables would be used to summarize quantitative data from biophysical analyses comparing a protein with and without an S-tag.
Table 1: Thermal Stability Data (Differential Scanning Fluorimetry)
| Protein | Tag | Melting Temperature (Tm) (°C) | ΔTm (°C) (Tagged - Untagged) | Reference |
| Example Protein A | None | 55.2 | - | [Hypothetical Data] |
| Example Protein A | N-terminal S-tag | 55.8 | +0.6 | [Hypothetical Data] |
| Example Protein B | None | 62.1 | - | [Hypothetical Data] |
| Example Protein B | C-terminal S-tag | 61.9 | -0.2 | [Hypothetical Data] |
Table 2: Secondary Structure Analysis (Circular Dichroism)
| Protein | Tag | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Example Protein A | None | 35 | 25 | 40 | [Hypothetical Data] |
| Example Protein A | N-terminal S-tag | 36 | 24 | 40 | [Hypothetical Data] |
| Example Protein B | None | 15 | 45 | 40 | [Hypothetical Data] |
| Example Protein B | C-terminal S-tag | 15 | 46 | 39 | [Hypothetical Data] |
Note: The data presented in these tables is hypothetical and serves as a template for how such data should be presented. To date, a comprehensive, publicly available dataset of this nature for the S-tag is not readily found in the searched literature.
Experimental Protocols for Assessing Protein Conformation
To quantitatively assess the impact of the S-tag on your protein of interest, the following biophysical methods are recommended.
Differential Scanning Fluorimetry (DSF)
DSF is a technique used to measure the thermal stability of a protein by monitoring its unfolding as a function of temperature. A fluorescent dye that binds to hydrophobic regions of the protein is used, and as the protein unfolds, these regions become exposed, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
Protocol:
-
Protein and Dye Preparation:
-
Prepare a stock solution of the purified protein (both tagged and untagged versions) at a concentration of 0.1-0.5 mg/mL in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at a 5000x concentration.
-
-
Reaction Setup:
-
In a 96-well PCR plate, prepare triplicate reactions for each protein and control.
-
For a 20 µL reaction, mix:
-
Protein solution (to a final concentration of 1-10 µM)
-
50x SYPRO Orange dye (to a final concentration of 5x)
-
Buffer to a final volume of 20 µL.
-
-
Include a no-protein control to measure background fluorescence.
-
-
Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute.
-
Measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The Tm is the peak of the first derivative of the melting curve.[6]
-
Compare the Tm values of the tagged and untagged proteins.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution. It measures the difference in absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum can be used to estimate the percentage of α-helix, β-sheet, and random coil in the protein.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified tagged and untagged proteins at a concentration of 0.1 mg/mL in a CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should not contain components that absorb in the far-UV region.
-
Ensure the protein samples are free of aggregates by centrifugation or filtration.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectra in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25 °C).
-
Use a quartz cuvette with a path length of 1 mm.
-
Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]).
-
Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.
-
Overlay the spectra of the tagged and untagged proteins to visually inspect for any significant differences.
-
Experimental Workflows and Signaling Pathways
The S-tag is a versatile tool that can be integrated into various experimental workflows. The following diagrams illustrate common applications.
S-tag Protein Purification Workflow
This workflow outlines the steps for purifying an S-tagged protein from a cell lysate using affinity chromatography.
S-tag Immunoprecipitation Workflow
This workflow demonstrates the use of the S-tag for immunoprecipitating a protein of interest and its interacting partners.
Conclusion
The S-tag is a valuable and versatile tool for protein research, offering a convenient method for purification and detection. While it is generally considered to have a minimal impact on protein conformation, this should not be taken as a given. The biophysical techniques and protocols outlined in this guide provide a framework for researchers to empirically assess the structural integrity of their S-tagged proteins. By combining the practical workflows with rigorous biophysical characterization, researchers can confidently utilize the S-tag system in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. raineslab.com [raineslab.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. SimpleDSFviewer: A tool to analyze and view differential scanning fluorimetry data for characterizing protein thermal stability and interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Legacy of S-Peptide and S-Protein: A Technical Guide for Researchers
Introduction
The study of S-peptide and S-protein has been foundational to our understanding of protein structure-function relationships, protein folding, and the principles of molecular recognition. This technical guide provides an in-depth exploration of the history of S-peptide and S-protein research, from their discovery to their modern applications. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this pivotal system in protein science. This document details the key experiments, presents quantitative data in a structured format, and offers insights into the methodologies that have defined this field.
The Seminal Discovery and Early Research
The story of S-peptide and S-protein begins in the late 1950s with the groundbreaking work of Frederic M. Richards.[1] While at the Carlsberg Laboratory and later at Yale University, Richards conducted experiments on bovine pancreatic ribonuclease A (RNase A), a small, stable enzyme.[1][2] He discovered that limited proteolytic digestion of RNase A with the bacterial protease subtilisin cleaved the enzyme at a single peptide bond between residues 20 and 21.[2][3] This cleavage resulted in two fragments: the S-peptide (residues 1-20) and the S-protein (residues 21-124).[3][4]
Crucially, Richards and his colleagues demonstrated that neither the S-peptide nor the S-protein alone possessed enzymatic activity.[2] However, when the two fragments were recombined, full enzymatic activity was restored.[2] This reconstituted complex was named Ribonuclease S (RNase S).[2] This discovery was a landmark in protein chemistry, as it provided the first experimental evidence that a protein's primary amino acid sequence dictates its three-dimensional structure and, consequently, its function.[2] It elegantly showed that non-covalent interactions were sufficient to bring together two inactive fragments to form a fully functional enzyme.
The early research focused on purifying and characterizing RNase S, separating its components, and demonstrating the reversible nature of the reconstitution.[2] These studies laid the groundwork for decades of research into protein folding, stability, and the forces that govern protein-protein interactions.
Quantitative Analysis of the S-Peptide/S-Protein Interaction
The interaction between S-peptide and S-protein is a classic example of a high-affinity, non-covalent protein-peptide interaction. Numerous studies have quantified the binding affinity and kinetics of this interaction, providing valuable data for understanding molecular recognition.
| Parameter | Value | Conditions | Reference |
| Binding Affinity (Kd) | |||
| S-peptide (1-20) | ≥ 10⁻⁹ M | Not specified | [5] |
| Kinetic Constants | |||
| kon (association) | Varies with mutations | pH 7.0, 25°C | [6] |
| koff (dissociation) | Varies with mutations | pH 7.0, 25°C | [6] |
| RNase S Catalysis | |||
| kcat/KM (RNase S) | 3.6 x 10⁵ M⁻¹s⁻¹ | Not specified | [3] |
| kcat/KM (RNase A) | 2.3 x 10⁶ M⁻¹s⁻¹ | pH 6.0, 25°C | [7] |
| Structural Data | |||
| RNase S Crystal Structure | 1.6 Å resolution | pH 4.75 and 5.5 | [4] |
| RNase S Crystal Structure | 3.5 Å resolution | Not specified | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in S-peptide and S-protein research.
Preparation of Ribonuclease S from Ribonuclease A by Subtilisin Digestion
This protocol is based on the original methods developed by Richards and Vithayathil.[2]
Materials:
-
Bovine pancreatic ribonuclease A (RNase A)
-
Subtilisin (crystalline)
-
0.1 M KCl
-
0.1 M Tris buffer, pH 8.0
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Dissolve RNase A in 0.1 M KCl to a final concentration of 2% (w/v).
-
Adjust the pH of the RNase A solution to 8.0 with dilute NaOH.
-
Add subtilisin to the RNase A solution at a weight ratio of 1:100 (subtilisin:RNase A).
-
Incubate the reaction mixture at room temperature (25°C).
-
Monitor the progress of the digestion by taking aliquots at various time points and precipitating the protein with 5% TCA. The formation of RNase S is indicated by the protein remaining soluble in TCA.
-
Once the desired level of digestion is achieved (typically when a significant portion of the protein is TCA-soluble), stop the reaction by adding a protease inhibitor specific for subtilisin or by rapidly lowering the pH.
Separation of S-Peptide and S-Protein
This protocol utilizes the differential solubility of S-peptide and S-protein in trichloroacetic acid.
Materials:
-
Lyophilized RNase S digest
-
10% Trichloroacetic acid (TCA), ice-cold
-
Centrifuge
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized RNase S digest in a minimal amount of distilled water.
-
Add an equal volume of ice-cold 10% TCA to the solution to precipitate the S-protein.
-
Incubate on ice for 30 minutes.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the S-peptide.
-
Wash the S-protein pellet with cold 5% TCA and recentrifuge.
-
To isolate the S-peptide, desalt the supernatant by extensive dialysis against distilled water using a low molecular weight cutoff dialysis membrane.
-
To isolate the S-protein, dissolve the pellet in a suitable buffer and dialyze extensively against the same buffer to remove residual TCA.
-
Lyophilize the dialyzed S-peptide and S-protein fractions.
Reconstitution of RNase S and Assay of Enzymatic Activity
This protocol describes the reconstitution of active RNase S from its constituent fragments and a common method for assaying its ribonuclease activity.
Materials:
-
Purified S-peptide and S-protein
-
0.1 M Acetate (B1210297) buffer, pH 5.0
-
Yeast RNA (substrate)
-
Uranyl acetate in 25% perchloric acid (stopping reagent)
-
Spectrophotometer
Procedure:
-
Reconstitution:
-
Dissolve lyophilized S-peptide and S-protein in 0.1 M acetate buffer, pH 5.0, to known concentrations.
-
Mix equimolar amounts of S-peptide and S-protein in a microcentrifuge tube.
-
Incubate at room temperature for at least 15 minutes to allow for the complex to form.
-
-
Enzymatic Assay:
-
Prepare a solution of yeast RNA (e.g., 1 mg/mL) in 0.1 M acetate buffer, pH 5.0.
-
Equilibrate the RNA substrate solution to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the reconstituted RNase S solution to the RNA substrate.
-
At defined time intervals, withdraw aliquots of the reaction mixture and add them to the uranyl acetate/perchloric acid stopping reagent. This will precipitate the undigested RNA.
-
Incubate on ice for 10 minutes and then centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 260 nm. The increase in absorbance corresponds to the formation of acid-soluble oligonucleotides, which is a measure of RNase activity.
-
Visualizing Key Processes
Diagrams are essential for understanding the experimental workflows and the fundamental principles of S-peptide and S-protein research.
Caption: Experimental workflow for the generation and reconstitution of RNase S.
References
- 1. S•Tag™ rEK Purification Kit | 69065 [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Semisynthesis of Human Ribonuclease–S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. pnas.org [pnas.org]
- 6. A specific transition state for S-peptide combining with folded S-protein and then refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limits to Catalysis by Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
Methodological & Application
S-Tag Fusion Protein Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of S-tag fusion proteins. The S-tag system is a reliable method for achieving high-purity protein preparations based on the high-affinity interaction between the 15-amino acid S-tag peptide (KETAAAKFERQHMDS) and the S-protein, which are derived from RNase A.[1][2][3] This system allows for versatile purification strategies under both native and denaturing conditions.
I. Principle of S-Tag Purification
The purification strategy relies on affinity chromatography. An S-tag fusion protein present in a cell lysate or other biological sample is loaded onto a column containing S-protein immobilized on an agarose (B213101) matrix. The S-tag of the fusion protein binds with high specificity to the S-protein on the resin. After washing away unbound proteins and other contaminants, the purified S-tag fusion protein can be eluted from the resin using several methods.
II. Quantitative Data Summary
The efficiency of S-tag fusion protein purification can be influenced by the specific target protein, expression system, and purification conditions. The following tables summarize key quantitative data associated with S-tag purification using S-protein agarose.
Table 1: S-Protein Agarose Resin Characteristics
| Parameter | Value | Notes |
| Tag Sequence | KETAAAKFERQHMDS (15 amino acids) | Derived from bovine pancreatic ribonuclease A (RNase A).[3][4] |
| Binding Partner | S-protein (residues 21-124 of RNase A) | Immobilized on agarose beads.[2] |
| Binding Capacity | ≥ 0.5 mg/mL of settled resin | This is a minimum binding capacity and can vary based on the size and folding of the target protein.[5] |
Table 2: Comparison of Elution Methods
| Elution Method | Principle | Purity | Activity of Target Protein | S-Tag Removal |
| Protease Cleavage | Enzymatic cleavage of a recognition site between the S-tag and the target protein. | Very High | High | Yes |
| Competitive Elution | Not commonly used for S-tag purification. | N/A | N/A | N/A |
| Mild Denaturants | Disruption of the S-tag/S-protein interaction with agents like 3 M MgCl₂. | High | Variable, may require refolding. | No |
| Low pH | Disruption of the S-tag/S-protein interaction using a low pH buffer (e.g., 0.2 M citrate, pH 2.0). | High | Often denatured, requires refolding. | No |
III. Experimental Workflow
The general workflow for S-tag fusion protein purification involves cell lysis, binding of the fusion protein to the S-protein agarose, washing the resin to remove contaminants, and finally eluting the purified protein.
Caption: Workflow for S-tag fusion protein purification.
IV. Detailed Experimental Protocols
The following are detailed protocols for the purification of S-tag fusion proteins. These can be performed in either a batch or column chromatography format.
A. Reagent and Buffer Preparation
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Optional: Add protease inhibitors (e.g., PMSF, aprotinin, leupeptin) immediately before use.
-
Bind/Wash Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100.[5]
-
Elution Buffers (choose one):
-
Protease Cleavage Buffer: Buffer composition is dependent on the specific protease used (e.g., Thrombin Cleavage Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2.5 mM CaCl₂).
-
Mild Denaturant Elution Buffer: 3 M MgCl₂ in Bind/Wash Buffer.
-
Low pH Elution Buffer: 0.2 M Citrate, pH 2.0.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for use with Low pH Elution Buffer).
B. Protocol 1: Batch Purification
This method is suitable for small-scale purifications and for optimizing binding conditions.
-
Preparation of Cell Lysate:
-
Resuspend the cell pellet expressing the S-tag fusion protein in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Clarify the lysate by centrifugation at >12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant.
-
-
Binding:
-
Add the desired amount of S-protein agarose slurry (e.g., 2 mL of a 50% slurry for up to 1 mg of protein) to the clarified lysate in a conical tube.[5]
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the resin by centrifugation at 500 x g for 2 minutes.
-
Carefully remove the supernatant.
-
Add 10 bed volumes of ice-cold Bind/Wash Buffer and resuspend the resin.
-
Pellet the resin again and discard the supernatant. Repeat this wash step 2-3 times.
-
-
Elution:
-
For Protease Cleavage: Resuspend the washed resin in Protease Cleavage Buffer containing the appropriate protease (e.g., biotinylated thrombin). Incubate according to the manufacturer's instructions. Pellet the resin and collect the supernatant containing the cleaved target protein. The biotinylated thrombin can be subsequently removed with streptavidin-agarose.[5]
-
For Mild Denaturant or Low pH Elution: Resuspend the washed resin in 1-2 bed volumes of the chosen Elution Buffer. Incubate at room temperature for 5-10 minutes with gentle agitation. Pellet the resin and collect the supernatant containing the purified protein. Repeat the elution step once more and pool the eluates.
-
If using Low pH Elution Buffer: Immediately neutralize the eluate by adding Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL of eluate).
-
C. Protocol 2: Column Chromatography
This method is suitable for larger-scale purifications and can provide higher purity.
-
Column Preparation:
-
Pack an empty chromatography column with the desired amount of S-protein agarose.
-
Equilibrate the column by washing with 5-10 column volumes of Bind/Wash Buffer.
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Collect the flow-through to check for unbound protein.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Bind/Wash Buffer, or until the absorbance at 280 nm of the effluent returns to baseline.
-
-
Elution:
-
For Protease Cleavage: Stop the column flow, add the protease in its appropriate buffer, and incubate for the recommended time. Then, resume the flow and collect the eluate containing the cleaved target protein.
-
For Mild Denaturant or Low pH Elution: Apply the chosen Elution Buffer to the column and collect fractions. Monitor the protein elution by measuring the absorbance at 280 nm.
-
If using Low pH Elution Buffer: Pre-add Neutralization Buffer to the collection tubes.
-
V. Troubleshooting
Table 3: Troubleshooting Guide for S-Tag Fusion Protein Purification
| Problem | Possible Cause | Solution |
| Low or No Binding of Target Protein to Resin | S-tag is inaccessible. | Purify under denaturing conditions (e.g., with urea) to expose the tag.[5] |
| Incorrect binding buffer pH or ionic strength. | Ensure the Bind/Wash Buffer is at the correct pH (around 7.5) and ionic strength (150 mM NaCl). | |
| Protein not expressed or in insoluble fraction. | Confirm expression by Western blot of the crude lysate and the insoluble pellet. | |
| High Background of Non-specific Proteins | Insufficient washing. | Increase the number of wash steps or the volume of Wash Buffer. |
| Non-specific binding to the agarose matrix. | Increase the salt concentration (up to 500 mM NaCl) or add a non-ionic detergent (e.g., up to 2% Tween 20) to the Wash Buffer. | |
| Low Yield of Eluted Protein | Inefficient elution. | If using protease cleavage, ensure optimal enzyme activity (temperature, co-factors). For chemical elution, try a stronger eluent or increase incubation time. |
| Protein precipitation during elution. | Elute in a larger volume or add stabilizing agents (e.g., glycerol) to the elution buffer. | |
| Proteolytic degradation of the target protein. | Add protease inhibitors to the Lysis Buffer and keep the sample cold at all times. | |
| Target Protein Elutes During Washing | Wash conditions are too stringent. | Decrease the salt or detergent concentration in the Wash Buffer. |
References
S-Tag System for Protein Expression in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocols for utilizing the S-tag fusion system for recombinant protein expression in Escherichia coli. The S-tag is a 15-amino acid peptide derived from pancreatic ribonuclease A (RNase A) that offers a versatile and efficient method for the detection, purification, and quantification of expressed proteins.[1][2][3]
Introduction to the S-Tag System
The S-tag system is based on the high-affinity interaction between the S-tag peptide and the S-protein, which is the larger fragment (residues 21-124) of RNase A.[1] When the S-tag is fused to a protein of interest, it can be specifically recognized by the S-protein, which can be immobilized on a solid support for affinity purification or conjugated to a reporter molecule for detection.[1]
Key Advantages of the S-Tag System:
-
High Affinity and Specificity: The S-tag/S-protein interaction is highly specific, leading to clean purification and sensitive detection.
-
Small Size: The S-tag is only 15 amino acids long, minimizing its potential impact on the structure and function of the fusion protein.[1]
-
Versatility: The system can be used for a variety of applications, including protein purification, Western blotting, and enzyme-linked immunosorbent assays (ELISAs).[1]
-
Solubility Enhancement: The hydrophilic nature of the S-tag can sometimes improve the solubility of the fusion protein.[3][4]
-
Mild Elution Conditions: Fusion proteins can often be eluted under gentle conditions, preserving their biological activity.
Experimental Workflow Overview
The general workflow for S-tag protein expression and purification in E. coli involves several key steps, from vector construction to final protein analysis.
Caption: General workflow for S-tag protein expression and purification in E. coli.
Detailed Protocols
Vector Construction and Transformation
-
Gene of Interest Amplification: Amplify the gene of interest using PCR with primers that incorporate appropriate restriction sites for cloning into an S-tag expression vector (e.g., pET vectors). The primers should be designed to ensure the gene is in-frame with the S-tag sequence.
-
Vector and Insert Digestion: Digest both the amplified gene of interest and the S-tag expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a suitable E. coli expression strain, such as BL21(DE3).[5][6][7] Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
Protein Expression
-
Starter Culture: Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[8][9] The optimal IPTG concentration should be determined empirically for each protein.
-
Post-Induction Growth: Continue to incubate the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to improve protein solubility.[9][10]
Cell Lysis and Lysate Preparation
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10-15 minutes at 4°C.[8]
-
Resuspension: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.
-
Lysis: Lyse the cells using a method such as sonication or a French press. Ensure the sample is kept on ice to prevent protein degradation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the cell debris. The supernatant contains the soluble S-tagged protein.
Affinity Purification
The purification of S-tagged proteins is achieved through affinity chromatography using S-protein agarose (B213101).[1]
Caption: Schematic of S-tag affinity purification.
-
Resin Equilibration: Equilibrate the S-protein agarose resin with the lysis buffer.
-
Binding: Incubate the clarified lysate with the equilibrated resin to allow the S-tagged protein to bind to the S-protein. This can be done in a batch format or by loading the lysate onto a column packed with the resin.
-
Washing: Wash the resin extensively with the lysis buffer to remove unbound proteins.
-
Elution: Elute the bound S-tagged protein from the resin. Several elution strategies can be employed:
-
Competitive Elution: Use a buffer containing a high concentration of S-peptide or a competitive agent.
-
pH Elution: Lower the pH of the elution buffer to disrupt the S-tag/S-protein interaction.
-
Proteolytic Cleavage: If a protease cleavage site is engineered between the S-tag and the protein of interest, the protein can be eluted by adding the specific protease.[1]
-
Protein Analysis
-
SDS-PAGE: Analyze the purified protein fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to assess purity and molecular weight.
-
Western Blot: Confirm the identity of the purified protein by Western blotting using an anti-S-tag antibody or S-protein conjugated to an enzyme like horseradish peroxidase (HRP).[11]
Optimization of Protein Expression
Several factors can be optimized to maximize the yield and solubility of the S-tagged protein.[9][10][12][13]
| Parameter | Recommended Range/Condition | Rationale |
| Host Strain | BL21(DE3) and its derivatives (e.g., Rosetta, C41, C43)[5][6][7] | BL21(DE3) is deficient in proteases. Other strains can help with codon bias or toxic protein expression.[5][7] |
| Growth Temperature | 16-37°C | Lower temperatures can improve protein folding and solubility.[10] |
| IPTG Concentration | 0.1-1.0 mM | Lower concentrations can reduce metabolic burden and improve solubility.[9] |
| Induction Time | 3 hours to overnight | Longer induction at lower temperatures can increase soluble protein yield.[9] |
| Media Composition | LB, TB, or enriched media | Richer media can support higher cell densities and protein yields. |
| Codon Optimization | Synthesize gene with codons optimized for E. coli | Can significantly improve translation efficiency.[13] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Expression | Suboptimal induction conditions. | Optimize IPTG concentration, induction temperature, and time. |
| Codon bias. | Use a codon-optimized gene or an E. coli strain with rare tRNAs (e.g., Rosetta).[7] | |
| Protein toxicity. | Use a strain designed for toxic protein expression (e.g., C41, C43).[5][7] | |
| Insoluble Protein (Inclusion Bodies) | High expression rate. | Lower the induction temperature and/or IPTG concentration.[10] |
| Incorrect protein folding. | Co-express molecular chaperones. | |
| Poor Binding to Resin | S-tag is not accessible. | Clone the S-tag at the other terminus of the protein. |
| Incorrect buffer conditions. | Ensure the pH and salt concentration of the lysis buffer are optimal. | |
| Contamination in Eluted Fractions | Insufficient washing. | Increase the number and volume of wash steps. |
| Non-specific binding. | Add a low concentration of a non-ionic detergent to the wash buffer. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-tag - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 6. goldbio.com [goldbio.com]
- 7. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. e-repository.org [e-repository.org]
- 10. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bonopusbio.com [bonopusbio.com]
S-tag Western Blot Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitope tagging is a widely utilized and powerful technique for the detection, purification, and characterization of recombinant proteins. The S-tag is a 15-amino acid peptide (KETAAAKFERQHMDS) derived from pancreatic ribonuclease A.[1] Its small size makes it unlikely to interfere with the biochemical properties of the fusion protein to which it is attached.[2] This application note provides a detailed protocol for the detection of S-tag fusion proteins using Western blotting, a cornerstone technique in molecular biology for identifying and quantifying specific proteins from complex mixtures.
The S-tag system offers a reliable method for identifying S-tagged proteins expressed in various systems, including prokaryotic and eukaryotic cells.[3] Detection is typically achieved using antibodies that specifically recognize the S-tag epitope.[4] This protocol outlines the key steps, from sample preparation and gel electrophoresis to immunodetection and analysis, providing researchers with a comprehensive guide to successfully implementing this technique.
Experimental Principles
The Western blot procedure for S-tag detection follows a standard workflow. First, total cellular proteins, including the S-tag fusion protein, are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a solid membrane, typically nitrocellulose or PVDF. This membrane is then "blocked" to prevent non-specific binding of antibodies. Subsequently, the membrane is incubated with a primary antibody that specifically binds to the S-tag epitope. After washing away unbound primary antibody, the membrane is incubated with a secondary antibody, which is conjugated to an enzyme like horseradish peroxidase (HRP). This enzyme catalyzes a chemiluminescent reaction when a specific substrate is added, producing light that can be captured on film or with a digital imager, revealing the presence and relative abundance of the S-tag fusion protein.
Experimental Workflow
Caption: Workflow for S-tag Western Blot Detection.
Detailed Experimental Protocol
This protocol provides a general guideline. Optimization may be required for specific applications and experimental systems.
1. Sample Preparation and Protein Quantification:
-
Lyse cells expressing the S-tag fusion protein using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE:
-
Mix an appropriate amount of protein lysate with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Equilibrate the gel, membrane (nitrocellulose or PVDF), and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your blotting apparatus (semi-dry or wet transfer).
-
Transfer the proteins from the gel to the membrane. Transfer efficiency can be checked by staining the membrane with Ponceau S solution.[5][6]
4. Immunodetection:
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Dilute the anti-S-tag primary antibody in blocking buffer. Refer to Table 1 for recommended dilution ranges.
-
Incubate the membrane with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in blocking buffer. Refer to Table 1 for recommended dilution ranges.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform a final wash with TBS (without Tween 20) to remove residual detergent.
-
5. Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an appropriate imaging system (e.g., film or a digital imager). Exposure times may vary from a few seconds to several minutes.[3][8]
Reagents and Materials
| Reagent/Material |
| S-tag fusion protein expressing cells |
| Lysis Buffer (e.g., RIPA) |
| Protease Inhibitors |
| Protein Assay Reagents (BCA or Bradford) |
| Laemmli Sample Buffer |
| Polyacrylamide Gels |
| SDS-PAGE Running Buffer |
| Molecular Weight Marker |
| Transfer Buffer |
| Nitrocellulose or PVDF Membrane |
| Ponceau S Staining Solution |
| Tris-Buffered Saline (TBS) |
| Tween 20 |
| Blocking Agent (Non-fat dry milk or BSA) |
| Primary Anti-S-tag Antibody |
| HRP-conjugated Secondary Antibody |
| Chemiluminescent Substrate |
Quantitative Data Summary
The following tables summarize typical dilution ranges and incubation times for antibodies used in S-tag Western blot detection. These are starting recommendations and may require optimization.
Table 1: Antibody Dilutions and Incubation Times
| Antibody Type | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Anti-S-tag Antibody | |||
| Polyclonal | 1:1,000 - 1:30,000[8] | 1 hour - Overnight | Room Temperature or 4°C |
| Monoclonal | 1:300 - 1:1,000[5] | 1 hour - Overnight | Room Temperature or 4°C |
| Secondary HRP-conjugated Antibody | |||
| Anti-Rabbit IgG | 1:10,000 - 1:20,000 | 1 hour | Room Temperature |
| Anti-Mouse IgG | 1:500 - 1:20,000[5] | 1 hour - 2.5 hours[5] | Room Temperature |
| Anti-Goat IgG | 1:25,000[8] | 1 hour | Room Temperature |
Table 2: Example Detection Conditions
| Primary Antibody | Dilution | Secondary Antibody | Dilution | Detection Method | Exposure Time | Reference |
| Goat anti-S-Tag-HRP | 1:25,000 (0.04 µg/mL) | N/A (Directly conjugated) | N/A | Chemiluminescence | 3 seconds | [8] |
| Rabbit anti-S-Tag | 1:1,000 | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Mouse anti-S-Tag | 1:300 | Goat-anti-mouse-IgG-HRP | 1:20,000 | Chemiluminescence | Not Specified | [5] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal | Inefficient protein transfer | Check transfer with Ponceau S stain. Optimize transfer time and voltage. |
| Inactive antibody | Use a fresh aliquot of antibody. Ensure proper storage at -20°C. | |
| Insufficient protein loaded | Increase the amount of protein loaded onto the gel. | |
| Inactive HRP substrate | Use fresh substrate. | |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours. Use a different blocking agent (e.g., switch from milk to BSA). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific (e.g., monoclonal) antibody. Increase stringency of washing steps. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. | |
| Too much protein loaded | Reduce the amount of protein loaded onto the gel. |
Logical Relationships in Immunodetection
Caption: S-tag Immunodetection Cascade.
References
- 1. biocompare.com [biocompare.com]
- 2. S-Tag Antibody | Cell Signaling Technology [cellsignal.com]
- 3. raineslab.com [raineslab.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. cube-biotech.com [cube-biotech.com]
- 7. sara-co.com [sara-co.com]
- 8. S Tag Polyclonal Antibody, HRP (A190-134P) [thermofisher.com]
S-tag Immunoprecipitation (IP): Application Notes and Protocols for Researchers
Introduction to S-tag Immunoprecipitation
The S-tag system is a powerful and versatile tool for the detection, purification, and immunoprecipitation of recombinant proteins.[1][2] This system is based on the high-affinity interaction between the 15-amino-acid S-tag peptide (KETAAAKFERQHMDS) and the S-protein, which are derived from pancreatic ribonuclease A.[1][3] The small size of the S-tag minimizes its impact on the structure and function of the fusion protein.[3] This application note provides detailed protocols and guidelines for the successful immunoprecipitation of S-tagged fusion proteins from complex biological samples.
Principle of S-tag Immunoprecipitation
S-tag immunoprecipitation leverages the specific and strong interaction between the S-tag fused to a protein of interest and S-protein that is immobilized on a solid support, typically agarose (B213101) beads. When a cell lysate containing the S-tagged protein is incubated with the S-protein agarose, the S-tagged protein is selectively captured. Unbound proteins are then washed away, and the purified S-tagged protein, along with any interacting partners (in the case of co-immunoprecipitation), can be eluted from the beads for downstream analysis.
Figure 1. Principle of S-tag Immunoprecipitation.
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of S-tagged proteins. It is recommended to optimize conditions for each specific protein and cell type.
A. Preparation of Cell Lysate
The quality of the cell lysate is critical for a successful IP experiment. The choice of lysis buffer depends on the subcellular localization of the protein of interest and whether native protein complexes need to be preserved (for co-IP).
-
Cell Harvesting :
-
For adherent cells, wash with ice-cold PBS, then scrape cells in the presence of lysis buffer.
-
For suspension cells, pellet by centrifugation and wash with ice-cold PBS before resuspending in lysis buffer.
-
-
Lysis :
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A general starting point is 1 mL of lysis buffer per 10^7 cells.[4]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5][6]
-
For increased protein release, sonication on ice can be performed.[5][7]
-
-
Clarification :
-
Protein Quantification :
B. Immunoprecipitation Workflow
Figure 2. Experimental workflow for S-tag Immunoprecipitation.
C. Step-by-Step Immunoprecipitation Protocol
-
Pre-clearing the Lysate (Optional but Recommended) :
-
To reduce non-specific binding, incubate the clarified lysate with 20-30 µL of unconjugated agarose beads per 1 mL of lysate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Binding of S-tagged Protein to S-protein Agarose :
-
Add an appropriate amount of S-protein agarose slurry to the pre-cleared lysate. The amount depends on the binding capacity of the resin (typically at least 0.5 mg protein per mL of packed beads) and the expected amount of the S-tagged protein.[3] A common starting point is 20-50 µL of a 50% slurry per 0.5-1 mg of total lysate protein.
-
Incubate the mixture at 4°C for 2-4 hours or overnight with gentle end-over-end rotation.[4] Shorter incubation times (e.g., 30 minutes) have also been reported to be effective.[11]
-
-
Washing :
-
Pellet the S-protein agarose beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant. Thorough washing is crucial to minimize background.
-
-
Elution :
-
After the final wash, carefully remove all residual wash buffer.
-
Elute the bound protein using one of the methods described in the table below. The choice of elution method depends on the downstream application.
-
Data Presentation: Quantitative Parameters and Buffer Compositions
The following tables summarize key quantitative data and buffer compositions for S-tag immunoprecipitation.
| Parameter | Recommended Range | Notes |
| Starting Material | ||
| Total Protein from Lysate | 0.5 - 1.5 mg | For endogenous or low-expression proteins, up to 4 mg may be necessary.[10][12] |
| Lysate Concentration | 0.5 - 1.5 mg/mL | Higher concentrations can increase binding efficiency but may also increase non-specific binding.[4][9] |
| S-protein Agarose | ||
| Binding Capacity | ≥ 0.5 mg/mL of packed beads | This can vary depending on the specific S-tagged protein.[3] |
| Slurry Volume (50%) | 20 - 50 µL per IP | This should be optimized based on the expression level of the target protein. |
| Incubation Times | ||
| Lysate with Beads | 30 min - overnight | Shorter times (30-60 min) can reduce non-specific binding, while longer times (overnight) can increase yield.[4][11] |
| Centrifugation Speeds | ||
| Lysate Clarification | 14,000 x g for 15-20 min | Ensures removal of cellular debris.[4][8] |
| Bead Pelleting | 1,000 - 3,000 x g for 1-2 min | Gentle centrifugation to avoid damaging the beads.[8] |
| Buffer Component | Concentration | Purpose |
| Non-denaturing Lysis Buffer | For preserving protein-protein interactions (Co-IP) | |
| Tris-HCl, pH 7.4-8.0 | 20-50 mM | Buffering agent |
| NaCl | 137-150 mM | Maintains ionic strength |
| NP-40 or Triton X-100 | 1% (v/v) | Non-ionic detergent for cell lysis |
| EDTA | 1-2 mM | Chelates divalent cations |
| Protease/Phosphatase Inhibitors | 1X | Prevents protein degradation and dephosphorylation |
| Wash Buffer | To remove non-specifically bound proteins | |
| Tris-HCl, pH 7.4 | 10-20 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| EDTA | 1 mM | Chelates divalent cations |
| Triton X-100 | 0.1-1% (v/v) | Detergent to reduce non-specific binding |
| Elution Buffers | To release the S-tagged protein from the S-protein agarose | |
| Option 1: Harsh Denaturing | ||
| 1X SDS-PAGE Sample Buffer | 1X | Denatures proteins for immediate gel loading |
| Option 2: Mild Denaturing | ||
| MgCl₂ | 3 M | Disrupts the S-tag:S-protein interaction.[11] |
| Option 3: Low pH (Gentle) | ||
| Glycine-HCl, pH 2.5-3.0 | 0.1-0.2 M | Gently disrupts the antibody-antigen interaction. Requires immediate neutralization.[8] |
| Option 4: Enzymatic Cleavage | ||
| Thrombin or Enterokinase | Varies | Cleaves a specific protease site between the S-tag and the protein, leaving the tag bound to the beads.[1][2] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of target protein | Inefficient cell lysis | Optimize lysis buffer and consider sonication. |
| S-tag is not accessible | Ensure the tag is properly folded and accessible. Consider moving the tag to the other terminus of the protein. | |
| Incubation time is too short | Increase incubation time with S-protein agarose (e.g., overnight at 4°C).[4] | |
| Inefficient elution | Try a different elution method. For gentle elution, ensure the pH is correct and neutralize immediately. For harsh elution, ensure sufficient heating. | |
| High background/non-specific binding | Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase detergent or salt concentration). |
| Non-specific binding to beads | Pre-clear the lysate with unconjugated agarose beads. | |
| Protein aggregation in lysate | Centrifuge the lysate at a higher speed before incubation with beads.[13] | |
| Too much starting material | Reduce the amount of total protein in the lysate. |
These guidelines provide a comprehensive framework for performing S-tag immunoprecipitation. For optimal results, it is crucial to tailor the protocol to the specific characteristics of the target protein and the experimental goals.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. raineslab.com [raineslab.com]
- 4. Immunoprecipitation (IP) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. ptglab.com [ptglab.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. nanostring.com [nanostring.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IP Sample Preparation | Proteintech Group [ptglab.com]
- 13. gels.yilimart.com [gels.yilimart.com]
Application Notes and Protocols: Affinity Chromatography of S-tag Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-tag system is a versatile and reliable method for the affinity purification of recombinant proteins.[1][2][3] It is based on the high-affinity interaction between the 15-amino acid S-tag peptide (KETAAAKFERQHMDS) and the S-protein, which is a 104-amino acid fragment derived from bovine pancreatic ribonuclease A (RNase A).[1][4] This system allows for a one-step purification of S-tag fusion proteins from crude cell lysates under either native or denaturing conditions.[1][4] The small size of the S-tag is unlikely to interfere with the structure and function of the target protein.[1][3]
Principle of S-tag Affinity Chromatography
The principle of S-tag affinity chromatography lies in the specific and strong interaction between the S-tag fused to the protein of interest and the S-protein that is covalently coupled to an agarose (B213101) resin.[4] The crude cell lysate containing the S-tag fusion protein is loaded onto the S-protein agarose column or mixed with the resin in a batch format. The S-tag fusion protein binds to the S-protein on the resin, while other cellular proteins do not and are washed away. The purified S-tag fusion protein is then eluted from the resin using one of several methods that disrupt the S-tag:S-protein interaction.[4][5]
Quantitative Data Summary
The binding capacity of S-protein agarose can vary depending on the specific characteristics of the target protein, such as its size and folding.[4][5]
| Parameter | Value | Notes |
| Resin | S-protein Agarose | A 50% (v/v) slurry is commonly used.[4] |
| Minimum Binding Capacity | ≥ 0.5 mg/mL | For S-Tag β-galactosidase.[4] |
| S-tag Peptide Sequence | KETAAAKFERQHMDS | 15 amino acids.[5][6] |
Experimental Workflows
Batch Purification Workflow
Caption: Workflow for batch purification of S-tag fusion proteins.
Column Chromatography Workflow
References
Application Notes and Protocols for Elution of S-Tag Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of common elution methods for proteins fused with the S-tag. The S-tag system is a versatile tool for the purification and detection of recombinant proteins, relying on the high-affinity interaction between the 15-amino-acid S-tag and the S-protein.[1][2] Effective elution is critical for obtaining high-yield, high-purity, and functional target proteins. This document outlines protocols for both chemical elution, which releases the intact fusion protein, and enzymatic cleavage, which yields the native protein without the tag.
Comparison of S-Tag Elution Methods
The choice of elution method depends on the downstream application, the nature of the target protein, and the desired final product (tagged or untagged). The following table summarizes the key characteristics of common elution strategies. While direct quantitative comparisons of yield and purity across different methods are not extensively documented in a single source, this table provides a qualitative and parameter-based comparison to guide your selection.
| Elution Method | Principle | Elution Conditions | Key Advantages | Key Disadvantages | Resin Regeneration |
| Chemical Elution | Disrupts the S-tag:S-protein interaction | Harsh/Denaturing (e.g., 3 M Guanidinium Thiocyanate, 0.2 M Citrate pH 2.0) or Mildly Disruptive (e.g., 3 M MgCl₂) | Rapid elution; S-tag remains on the protein for potential downstream detection. | Harsh conditions may denature the target protein; S-tag remains attached.[3] | Yes |
| Protease Cleavage | Enzymatic cleavage of a specific protease recognition site between the S-tag and the target protein. | Native, physiological buffer conditions (e.g., PBS, Tris-based buffers) | Elution under non-denaturing conditions preserves protein activity; yields the native protein without the tag.[2][3] | Requires a specific protease cleavage site; protease must be removed post-elution; digestion can be slow or incomplete.[3] | No (S-protein matrix is not typically reused after protease treatment)[3] |
| Competitive Elution | Displacement of the S-tag fusion protein with a competing ligand. | Native buffer conditions with competing S-peptide. | Very gentle, native elution. | S-peptide can be costly; elution efficiency may vary. | Yes |
Experimental Workflows and Signaling Pathways
General S-Tag Purification Workflow
The following diagram illustrates the standard workflow for affinity purification of an S-tag fusion protein, from lysate preparation to the point of elution.
Caption: General workflow for S-tag fusion protein affinity purification.
Elution Strategy Decision Tree
This diagram outlines the logical steps to choose the most appropriate elution strategy based on experimental requirements.
Caption: Decision tree for selecting an S-tag elution method.
Experimental Protocols
Protocol 1: Chemical Elution with Citrate Buffer (Low pH)
This method is rapid but harsh and may denature the target protein. It is suitable for applications where protein activity is not required or for proteins known to be stable at low pH.
Materials:
-
S-protein Agarose with bound S-tag fusion protein
-
Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100, pH 7.5
-
Elution Buffer: 0.2 M Potassium Citrate, pH 2.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Collection tubes
Procedure:
-
Washing: After binding the S-tag fusion protein to the S-protein agarose, wash the resin thoroughly with 10-15 bed volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: a. Resuspend the washed resin in 1-2 bed volumes of Elution Buffer. b. Incubate for 5-10 minutes at room temperature with gentle agitation. c. Centrifuge the resin at 500 x g for 5 minutes to pellet the agarose. d. Carefully collect the supernatant, which contains the eluted protein, and transfer it to a new tube containing Neutralization Buffer (add 100 µL of Neutralization Buffer for every 1 mL of eluate).
-
Repeat Elution: Repeat step 2a-d at least once to maximize protein recovery. Pool the elution fractions.
-
Buffer Exchange: Immediately perform buffer exchange by dialysis or using a desalting column to transfer the protein into a suitable storage buffer.
Protocol 2: Elution by Protease Cleavage (Thrombin)
This protocol is ideal for obtaining the native target protein without the S-tag, under non-denaturing conditions. It requires a thrombin cleavage site in the fusion protein construct.
Materials:
-
S-protein Agarose with bound S-tag fusion protein
-
10x Thrombin Cleavage Buffer: 200 mM Tris-HCl, 1.5 M NaCl, 25 mM CaCl₂, pH 8.4
-
1x Thrombin Cleavage Buffer: Dilute the 10x stock 1:10 with deionized water.
-
Biotinylated Thrombin
-
Streptavidin Agarose (for removal of biotinylated thrombin)
-
Collection tubes
Procedure:
-
Washing: Wash the S-protein agarose with the bound fusion protein extensively with Wash Buffer (from Protocol 1).
-
Equilibration: Equilibrate the resin by washing with 5 bed volumes of 1x Thrombin Cleavage Buffer.
-
On-Column Cleavage: a. Resuspend the washed and equilibrated resin in 1 bed volume of 1x Thrombin Cleavage Buffer. b. Add biotinylated thrombin to the slurry. A typical starting point is 10 units of thrombin per mg of fusion protein. The optimal amount should be determined empirically. c. Incubate the reaction at room temperature for 2-16 hours with gentle end-over-end mixing. Incubation time will depend on the efficiency of cleavage for the specific target protein.
-
Collection of Cleaved Protein: a. Centrifuge the slurry at 500 x g for 5 minutes. b. Carefully collect the supernatant, which contains the target protein without the S-tag. The S-tag itself remains bound to the S-protein agarose.
-
Removal of Thrombin: a. To the collected supernatant, add a slurry of streptavidin agarose. b. Incubate for 30 minutes at 4°C with gentle mixing to allow the biotinylated thrombin to bind to the streptavidin agarose. c. Centrifuge at 500 x g for 5 minutes to pellet the streptavidin agarose. d. The final supernatant contains the purified target protein, free of both the S-tag and the thrombin.
These protocols provide a foundation for the elution of S-tag fusion proteins. Optimization of buffer components, incubation times, and protease concentrations may be necessary for specific target proteins to achieve maximal yield and purity.
References
Application Notes and Protocols: A Guide to N-terminal vs. C-terminal S-tag Cloning Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction to S-tag Fusion Proteins
The S-tag is a small, highly soluble 15-amino acid peptide tag derived from pancreatic ribonuclease A (RNase A)[1][2]. The tag, with the sequence KETAAAKFERQHMDS, is a valuable tool in protein sciences for several reasons[3]:
-
High Solubility: The S-tag is rich in charged and polar residues, which can enhance the solubility of fusion partners[4].
-
Minimal Interference: Due to its small size and lack of a defined secondary structure, the S-tag is unlikely to interfere with the proper folding or function of the target protein[5].
-
Versatile Applications: The S-tag system can be used for protein purification, detection via Western blot, and quantitative enzymatic assays[1][2][6].
The functionality of the S-tag is based on its high-affinity interaction with the S-protein, a larger 104-amino acid fragment of RNase A. This interaction allows for specific capture of the S-tagged protein on a matrix immobilized with S-protein[2]. The choice of placing the S-tag at the N-terminus or C-terminus of a protein of interest (POI) is a critical step in the experimental design and can significantly impact the expression, solubility, and function of the recombinant protein. This document provides a detailed guide on the strategic considerations and cloning protocols for both N-terminal and C-terminal S-tagging.
Strategic Considerations: N-terminal vs. C-terminal S-tag
The decision to place the S-tag at the N- or C-terminus is protein-dependent and often requires empirical validation. However, several key factors should be considered beforehand.
Table 1: Comparison of N-terminal and C-terminal S-tagging Strategies
| Feature | N-terminal S-tag | C-terminal S-tag | Key Considerations & Rationale |
| Potential for Interference with Protein Function | Higher risk if the N-terminus is involved in enzymatic activity, protein-protein interactions, or contains critical structural elements[7][8]. | Generally lower risk, unless the C-terminus is functionally important. Often considered a safer initial approach[8]. | The termini of a protein can have crucial roles in its biological function. It is advisable to review the known literature for the protein of interest to determine the importance of its termini. |
| Signal Peptides & Post-Translational Modifications | Can interfere with N-terminal signal peptides for secretion or organelle targeting. The tag may be cleaved off along with the signal peptide[7]. | Less likely to interfere with N-terminal signal peptides. Allows for proper processing of the N-terminus. | For secreted or membrane proteins, a C-terminal tag is often preferred to ensure correct trafficking and processing. |
| Confirmation of Full-Length Protein Expression | Detection of the tag does not guarantee that the full-length protein was synthesized. | Detection of the C-terminal tag provides strong evidence that the full-length protein has been translated[9]. | This is particularly important when dealing with proteins prone to proteolytic degradation or premature termination of translation. |
| Protein Expression and Solubility | May enhance expression and solubility for some proteins[9]. | The impact on expression and solubility is protein-dependent and must be empirically determined. | While the S-tag itself is highly soluble, its position can influence the overall folding and solubility of the fusion protein. |
| Protease Cleavage for Tag Removal | Many commercial vectors with N-terminal tags include a protease cleavage site between the tag and the POI, allowing for removal of the tag to produce a near-native protein[10]. | Fewer commercial vectors are optimized for C-terminal tag removal without leaving residual amino acids from the cleavage site[10]. | If the application requires a tag-free native protein, the availability and efficiency of protease cleavage sites are important considerations. |
Logical Workflow for Tag Placement Decision
The following diagram illustrates a logical workflow for deciding on N-terminal versus C-terminal S-tag placement.
Caption: Decision workflow for S-tag placement.
Experimental Protocols
General Cloning Strategy for S-tag Fusions
The following protocols outline the standard molecular cloning steps to generate N-terminal and C-terminal S-tag fusion constructs using traditional restriction enzyme cloning. The pET vector series is a common choice for expression in E. coli[1].
Proper primer design is crucial for the successful generation of in-frame fusion proteins.
N-terminal S-tag:
-
Forward Primer: Should contain a 5' leader sequence, a restriction site compatible with the expression vector's multiple cloning site (MCS), and a sequence that anneals to the 5' end of the gene of interest (GOI), starting with the start codon. The GOI must be in-frame with the vector's S-tag sequence.
-
Reverse Primer: Should contain a sequence complementary to the 3' end of the GOI, excluding the stop codon if a C-terminal tag from the vector is to be used, or including a stop codon if not. It should also have a restriction site compatible with the MCS.
C-terminal S-tag:
-
Forward Primer: Should contain a 5' leader sequence, a restriction site compatible with the vector's MCS, and a sequence that anneals to the 5' end of the GOI, including the start codon.
-
Reverse Primer: Should anneal to the 3' end of the GOI but must omit the stop codon . It should also include a restriction site that is in-frame with the vector's C-terminal S-tag sequence.
Table 2: Example Primer Design for Restriction Cloning
| Primer | Structure | Example Sequence (for a hypothetical gene into a vector with NdeI and XhoI sites) |
| N-term S-tag Forward | 5'-[Leader]-[Restriction Site]-[Gene-specific sequence]-3' | 5'- GCG CATATG ATGAAATATCTG... -3' (NdeI site underlined, start codon in bold) |
| N-term S-tag Reverse | 5'-[Leader]-[Restriction Site]-[Stop Codon]-[Gene-specific sequence]-3' | 5'- GCG CTCGAG TTA CTTGTCATCG... -3' (XhoI site underlined, stop codon in bold) |
| C-term S-tag Forward | 5'-[Leader]-[Restriction Site]-[Gene-specific sequence]-3' | 5'- GCG CATATG ATGAAATATCTG... -3' (NdeI site underlined, start codon in bold) |
| C-term S-tag Reverse | 5'-[Leader]-[Restriction Site]-[Gene-specific sequence (no stop codon)]-3' | 5'- GCG CTCGAG CTTGTCATCG... -3' (XhoI site underlined, no stop codon) |
-
Reaction Mixture:
-
Template DNA (plasmid or cDNA containing GOI): 1-10 ng
-
Forward Primer: 10 µM
-
Reverse Primer: 10 µM
-
dNTPs: 10 mM
-
High-fidelity DNA Polymerase and buffer: As per manufacturer's recommendation
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-60 seconds per kb of GOI
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analysis: Run 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm amplification of a band of the expected size.
-
Purify the PCR product using a commercial PCR purification kit.
-
Digest both the purified PCR product and the destination vector (e.g., pET-29a for N-terminal S-tag or a vector with a C-terminal S-tag option like pET-50b(+)) with the chosen restriction enzymes for 1-2 hours at 37°C.
-
Purify the digested vector and insert from an agarose gel using a gel extraction kit.
-
Set up the ligation reaction with T4 DNA ligase, the digested vector, and insert (typically at a 1:3 molar ratio) and incubate as per the ligase manufacturer's instructions (e.g., 1 hour at room temperature or overnight at 16°C).
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning) and plate on selective media.
-
Verify positive clones by colony PCR and sequence analysis.
Protein Expression and Purification
Caption: Workflow for S-tagged protein expression and purification.
This protocol is for a typical small-scale purification.
-
Prepare Cell Lysate:
-
Inoculate 50 mL of LB media containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the expression plasmid.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow for 3-4 hours at 30°C or overnight at 16-20°C.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in 2-3 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).
-
-
Binding:
-
Equilibrate 200 µL of S-protein agarose slurry with lysis buffer.
-
Add the clarified supernatant to the equilibrated resin and incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the resin by gentle centrifugation (e.g., 500 x g for 1 minute).
-
Wash the resin three times with 1 mL of wash buffer (e.g., lysis buffer with 0.1% Tween 20).
-
-
Elution:
-
Protease Cleavage: If a protease site is present, resuspend the resin in cleavage buffer, add the specific protease (e.g., thrombin or enterokinase), and incubate as recommended. The tag-free protein will be in the supernatant.
-
Denaturing Elution: Elute the intact fusion protein by resuspending the resin in an elution buffer that disrupts the S-tag:S-protein interaction, such as 0.2 M sodium citrate, pH 2.0 or 3 M MgCl2[6][11]. Neutralize the eluate immediately with a suitable buffer if pH-based elution is used.
-
Western Blot Detection of S-tagged Proteins
-
Separate protein samples by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with an S-tag specific antibody or an S-protein-HRP conjugate diluted in blocking buffer for 1-2 hours at room temperature[6][12].
-
Wash the membrane three times for 10 minutes each with TBST.
-
If a primary antibody was used, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again as in step 4.
-
Develop the blot using a chemiluminescent substrate and image the result.
Troubleshooting
Table 3: Common Issues and Solutions in S-tag Cloning and Expression
| Issue | Possible Cause | Suggested Solution |
| No protein expression | Incorrect plasmid sequence; toxic protein; suboptimal induction conditions. | Verify the construct by sequencing. Try different induction temperatures, IPTG concentrations, and induction times. |
| Low protein yield | Poor expression; protein degradation; inefficient lysis. | Optimize codon usage for the expression host. Add protease inhibitors to the lysis buffer. Optimize lysis method. |
| Protein is insoluble (in inclusion bodies) | Misfolded protein. | Lower the induction temperature and IPTG concentration. Co-express with chaperones. Test both N- and C-terminal tags as one may be more favorable for folding. |
| Protein does not bind to S-protein agarose | S-tag is not accessible; incorrect buffer conditions. | Ensure the protein is soluble. Confirm the presence of the S-tag by Western blot. Try performing binding in batch mode with gentle agitation[11]. Check pH and salt concentration of binding buffer. |
| High background in purification | Non-specific binding of contaminant proteins to the resin. | Increase the stringency of the wash buffer (e.g., increase salt concentration or add a mild detergent). Perform additional wash steps. |
Conclusion
The S-tag is a robust and versatile tool for recombinant protein expression and purification. The strategic decision of whether to place the tag at the N- or C-terminus of a protein of interest is a critical step that can influence experimental success. While general guidelines suggest that C-terminal tagging may be less likely to interfere with N-terminal signals and provides better confirmation of full-length protein synthesis, the optimal choice is ultimately protein-specific. It is often advisable to create and test both N- and C-terminal fusion constructs to empirically determine the best strategy for a given protein of interest. The protocols provided in this document offer a comprehensive framework for the successful cloning, expression, and purification of S-tagged proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Tag Antibody | Cell Signaling Technology [cellsignal.com]
- 6. raineslab.com [raineslab.com]
- 7. preference of N/C terminus for tagging - Protein Expression and Purification [protocol-online.org]
- 8. reddit.com [reddit.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for S-tag Fusion Protein Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The S-tag system is a versatile tool for the expression, purification, and quantification of recombinant proteins.[1][2] This system is based on the high-affinity interaction between the 15-amino acid S-tag peptide and the S-protein, which are derived from pancreatic ribonuclease A (RNase A).[1][3] When the S-tag, fused to a protein of interest, binds to the S-protein, it reconstitutes RNase activity.[1][2] This enzymatic activity can be harnessed for sensitive and rapid quantification of the S-tag fusion protein.[2][4] Additionally, the S-tag can be recognized by specific antibodies, enabling quantification through established immunoassay techniques such as Western blotting and ELISA.[5][6] These application notes provide detailed protocols for three distinct methods of S-tag fusion protein quantification: a ribonuclease activity-based assay, quantitative Western blotting, and an enzyme-linked immunosorbent assay (ELISA).
Principle of the S-tag System
The foundation of the S-tag system lies in the specific interaction between two fragments of RNase A. When RNase A is treated with subtilisin, it cleaves into a small N-terminal peptide (S-peptide, residues 1-20) and a larger protein fragment (S-protein, residues 21-124).[4] The S-tag is a 15-amino acid peptide corresponding to residues 1-15 of the S-peptide.[1][3] Neither the S-tag nor the S-protein alone exhibits significant enzymatic activity.[1] However, their high-affinity binding reconstitutes a functional ribonuclease, RNase S, which can hydrolyze RNA substrates.[1][2] This reconstituted activity is directly proportional to the amount of S-tag fusion protein present, providing a basis for quantification.[2] The amino acid sequence of the S-tag is KETAAAKFERQHMDS.[2][3]
Advantages of the S-tag System
The S-tag system offers several advantages for protein quantification:
-
High Sensitivity: The enzymatic amplification inherent in the activity-based assay allows for the detection of low amounts of protein, with a reported sensitivity of as little as 20 femtomoles.[2][4]
-
Versatility: Quantification can be performed using multiple methods, including enzymatic activity assays, Western blotting, and ELISA, providing flexibility for different experimental needs and equipment availability.[7]
-
Specificity: The highly specific interaction between the S-tag and S-protein minimizes background from complex biological samples.[7]
-
Small Size: The S-tag is a small peptide (15 amino acids), which is less likely to interfere with the structure and function of the fusion protein compared to larger tags.[1][2]
-
Antibody-Free Detection: The activity-based assay does not require antibodies, reducing costs and potential issues with antibody specificity and lot-to-lot variability.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Principle of S-tag based enzymatic quantification.
Caption: General workflow for S-tag fusion protein quantification.
Experimental Protocols
Protocol 1: Ribonuclease Activity-Based Quantification Assay
This protocol describes the quantification of S-tag fusion proteins by measuring the reconstituted ribonuclease activity.
Materials:
-
S-protein solution
-
S-tag fusion protein standard of known concentration
-
RNA substrate (e.g., poly(C))
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Stop solution (e.g., 10% trichloroacetic acid, TCA)
-
Microcentrifuge
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 280 nm
Procedure:
-
Preparation of Standards: Prepare a dilution series of the S-tag fusion protein standard in assay buffer. A typical concentration range is 0.1 to 10 pmol.
-
Sample Preparation: Dilute the unknown samples to fall within the range of the standard curve.
-
Assay Setup: In microcentrifuge tubes, combine the following:
-
X µL of standard or unknown sample
-
Y µL of S-protein solution (in excess)
-
Z µL of assay buffer to a final volume of 90 µL.
-
-
Reaction Initiation: Add 10 µL of RNA substrate to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold stop solution (TCA).
-
Precipitation: Incubate on ice for 10 minutes to allow precipitation of undigested RNA.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitate.
-
Absorbance Measurement: Carefully transfer the supernatant, which contains the acid-soluble hydrolyzed RNA products, to a UV-transparent plate or cuvettes. Measure the absorbance at 280 nm.[4]
-
Data Analysis: Subtract the absorbance of the blank (no S-tag protein) from all readings. Plot a standard curve of absorbance versus the amount of S-tag standard. Determine the concentration of the unknown samples from the standard curve.
Quantitative Data Summary (Representative)
| Standard (pmol) | Absorbance at 280 nm (AU) |
| 0 | 0.052 |
| 0.5 | 0.125 |
| 1.0 | 0.201 |
| 2.5 | 0.453 |
| 5.0 | 0.899 |
| 10.0 | 1.754 |
Protocol 2: Quantitative Western Blotting
This method provides semi-quantitative data on the relative abundance of the S-tag fusion protein in different samples.[8]
Materials:
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-S-tag antibody or HRP-conjugated S-protein
-
HRP-conjugated secondary antibody (if using an unconjugated primary antibody)
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
-
Image analysis software
Procedure:
-
Protein Separation: Separate protein samples and a dilution series of a known S-tag fusion protein standard by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Incubation: Incubate the membrane with the primary antibody (anti-S-tag or HRP-conjugated S-protein) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Incubation (if applicable): If a non-conjugated primary antibody was used, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system. Ensure that the signal is not saturated to allow for accurate quantification.[9]
-
Data Analysis: Use image analysis software to measure the band intensity (densitometry) for each sample and standard.[8] Normalize the data to a loading control (e.g., a housekeeping protein or total protein stain).[8] Create a standard curve of band intensity versus the amount of S-tag standard and determine the relative amount of protein in the unknown samples.
Quantitative Data Summary (Representative)
| Standard (ng) | Band Intensity (Arbitrary Units) |
| 0 | 0 |
| 5 | 15,234 |
| 10 | 31,056 |
| 25 | 78,942 |
| 50 | 155,678 |
| 100 | 301,459 |
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of S-tag fusion proteins. A similar competitive ELISA format can also be employed.[5]
Materials:
-
96-well ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody: Anti-S-tag monoclonal antibody
-
S-tag fusion protein standard
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection reagent: HRP-conjugated S-protein or a different anti-S-tag antibody conjugated to HRP
-
Wash buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture anti-S-tag antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer and incubating for 1-2 hours at room temperature.[10]
-
Sample and Standard Incubation: Wash the plate again. Add the S-tag fusion protein standards and unknown samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Reagent Incubation: Add the HRP-conjugated S-protein or HRP-conjugated anti-S-tag detection antibody to each well and incubate for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a suitable color develops (typically 15-30 minutes).
-
Reaction Stoppage: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Plot a standard curve of absorbance versus the concentration of the S-tag standard. Determine the concentration of the unknown samples from the standard curve.
Quantitative Data Summary (Representative)
| Standard (ng/mL) | Absorbance at 450 nm (AU) |
| 0 | 0.089 |
| 1.56 | 0.154 |
| 3.13 | 0.221 |
| 6.25 | 0.356 |
| 12.5 | 0.645 |
| 25 | 1.189 |
| 50 | 2.105 |
| 100 | 3.567 |
Conclusion
The S-tag fusion system provides robust and sensitive methods for the quantification of recombinant proteins. The choice of assay depends on the required sensitivity, sample throughput, and available laboratory equipment. The ribonuclease activity-based assay offers a rapid and antibody-free quantification method, while quantitative Western blotting and ELISA provide well-established and highly sensitive immunoassay-based approaches. By following the detailed protocols and utilizing appropriate standards, researchers can accurately and reliably quantify S-tag fusion proteins in a variety of applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. S-tag - Wikipedia [en.wikipedia.org]
- 4. raineslab.com [raineslab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandwich ELISA protocol | Abcam [abcam.com]
Application Notes and Protocols for S-tag Protein Pull-Down Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The S-tag is a 15-amino acid peptide fragment (Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser) derived from pancreatic ribonuclease A (RNase A).[1][2] This tag exhibits a high-affinity interaction with the S-protein, which is the larger, 104-amino acid portion of RNase A.[1] This specific binding forms the basis of the S-tag system for protein purification and pull-down assays. S-tag fusion proteins can be rapidly purified from crude cell lysates in a single affinity chromatography step.[1] The small size of the S-tag minimizes its potential interference with the structure and function of the fused protein of interest.[1][3]
Pull-down assays are an in vitro technique used to detect and confirm protein-protein interactions.[4][5] In an S-tag pull-down assay, the S-tagged "bait" protein is immobilized on a solid support, typically agarose (B213101) beads covalently coupled to S-protein. This complex is then used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified proteins.[5] Subsequent analysis by methods such as SDS-PAGE and Western blotting can identify the interacting partners.[4]
Key Advantages of the S-tag System:
-
High Specificity: The interaction between the S-tag and S-protein is highly specific, reducing non-specific binding.
-
Small Size: The 15-amino acid S-tag is unlikely to interfere with the function of the target protein.[1][3]
-
Versatility: The system can be used for protein purification, detection, and protein-protein interaction studies.[3]
-
Mild Elution Conditions: Bound proteins can be eluted under gentle conditions, preserving their native structure and function.
Experimental Workflow
The general workflow for an S-tag protein pull-down assay involves several key steps: preparation of the S-tagged bait protein, immobilization of the bait protein onto the S-protein agarose resin, incubation with the prey protein source, washing to remove non-specific binders, and finally, elution of the protein complexes.
Caption: Workflow of an S-tag protein pull-down assay.
Detailed Protocols
Protocol 1: Preparation of S-tagged "Bait" Protein
This protocol describes the expression and purification of an S-tagged fusion protein from E. coli.
Materials:
-
Expression vector containing the gene of interest fused to an S-tag.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and protease inhibitor cocktail.
-
S-protein Agarose Resin.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: See Protocol 3 for options.
Procedure:
-
Transform the expression plasmid into the E. coli expression strain.
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 16-20°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble S-tagged protein.
Protocol 2: S-tag Protein Pull-Down Assay
This protocol details the steps for performing the pull-down assay to identify interacting proteins.
Materials:
-
Clarified lysate containing the S-tagged "bait" protein (from Protocol 1).
-
S-protein Agarose Resin.
-
"Prey" protein source (e.g., mammalian cell lysate, in vitro translated protein).
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT, and protease inhibitor cocktail.
-
Elution Buffer (see Protocol 3).
-
Microcentrifuge tubes.
Procedure:
-
Resin Equilibration:
-
Add 50 µL of S-protein Agarose slurry to a microcentrifuge tube.
-
Wash the resin twice with 1 mL of ice-cold Binding/Wash Buffer. Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant between washes.
-
-
Bait Immobilization:
-
Add the clarified lysate containing the S-tagged bait protein to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the tube at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the resin three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove unbound bait protein and non-specific binders.
-
-
Prey Incubation:
-
Add the "prey" protein source to the resin with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Final Washes:
-
Wash the resin five times with 1 mL of ice-cold Binding/Wash Buffer to remove unbound prey proteins.
-
-
Elution:
-
Elute the protein complexes using an appropriate elution method (see Protocol 3).
-
Protocol 3: Elution of Protein Complexes
Several methods can be used to elute the captured protein complexes from the S-protein agarose resin. The choice of method depends on the downstream application and the desired purity and state of the eluted proteins.
Option 1: Competitive Elution (Native Conditions)
-
Elution Buffer: Binding/Wash Buffer containing a high concentration of a competitive agent such as 3 M Guanidinium (B1211019) thiocyanate, 0.2 M Potassium citrate (B86180) (pH 2), or 3 M MgCl2.[6]
-
Procedure:
-
Add 50-100 µL of Elution Buffer to the resin.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Centrifuge at 1,000 x g for 1 minute and collect the supernatant containing the eluted proteins. Note: This method results in the co-elution of the bait and prey proteins.
-
Option 2: Protease Cleavage (Native Conditions)
-
This method is applicable if a protease cleavage site (e.g., Thrombin, TEV) is engineered between the S-tag and the bait protein.
-
Procedure:
-
Wash the resin with a protease-compatible buffer.
-
Add the specific protease (e.g., biotinylated thrombin) to the resin and incubate according to the manufacturer's instructions.
-
The target protein and its interacting partners will be released, while the S-tag remains bound to the resin.[1]
-
If biotinylated thrombin is used, it can be subsequently removed with streptavidin-agarose.[1]
-
Option 3: SDS-PAGE Sample Buffer (Denaturing Conditions)
-
Elution Buffer: 2x SDS-PAGE Laemmli sample buffer.
-
Procedure:
-
Add 50 µL of 2x SDS-PAGE sample buffer to the resin.
-
Boil the sample for 5-10 minutes.
-
Centrifuge at maximum speed for 1 minute to pellet the resin.
-
The supernatant is ready for loading onto an SDS-PAGE gel.
-
Data Presentation
Quantitative data from S-tag pull-down experiments can be summarized to compare protein yield and purity under different conditions.
Table 1: Representative Protein Yield from S-tag Purification
| S-tagged Protein | Expression System | Lysis Volume (mL) | S-protein Resin (mL) | Eluted Protein (mg) | Purity (%) |
| Protein X-S-tag | E. coli BL21(DE3) | 20 | 1 | 5.2 | >90 |
| Protein Y-S-tag | Insect Cells (Sf9) | 10 | 0.5 | 2.1 | >95 |
| Protein Z-S-tag | Mammalian (HEK293) | 5 | 0.2 | 0.8 | >85 |
Table 2: Comparison of Elution Methods
| Elution Method | Bait Protein Eluted? | Prey Protein State | Resin Reusability | Notes |
| Competitive Elution | Yes | Native | Yes | High salt or low pH may affect some proteins. |
| Protease Cleavage | No (tag remains bound) | Native | No | Requires engineered cleavage site. |
| SDS-PAGE Buffer | Yes | Denatured | No | Ideal for subsequent SDS-PAGE and Western blot analysis. |
Signaling Pathway Investigation Example
S-tag pull-down assays are valuable for mapping protein-protein interactions within signaling pathways. For example, to investigate the interaction of a kinase with its substrate.
Caption: Investigating a kinase-substrate interaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of bait protein | Inefficient cell lysis. | Optimize sonication parameters or use a different lysis method. Add DNase I to reduce viscosity from nucleic acids. |
| S-tag is inaccessible. | Purify under denaturing conditions if the tag is buried within the protein's structure. Consider moving the tag to the other terminus or adding a flexible linker. | |
| Protein is insoluble (inclusion bodies). | Optimize expression conditions (e.g., lower temperature, different host strain). Solubilize inclusion bodies with denaturants like urea (B33335) or guanidinium chloride. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Hydrophobic interactions with the resin. | Add non-ionic detergents (e.g., Triton X-100, Tween-20) to the wash buffer.[4] | |
| Prey protein binds non-specifically to the resin. | Pre-clear the lysate by incubating it with S-protein agarose beads alone before adding it to the immobilized bait.[7] | |
| No interaction detected | Interaction is weak or transient. | Perform the pull-down at a lower temperature or for a shorter time. Consider using cross-linking agents to stabilize the interaction. |
| Incorrect protein folding. | Ensure both bait and prey proteins are properly folded and functional. | |
| Buffer composition is not optimal. | Optimize pH, salt, and detergent concentrations in the binding buffer. |
For more in-depth troubleshooting, consider factors like the presence of reducing agents (e.g., DTT) and chelating agents (e.g., EDTA), which can affect some affinity resins, although S-protein agarose is generally robust. Always include proper controls, such as a pull-down with the S-tag alone or with an unrelated S-tagged protein, to ensure the observed interaction is specific.[5]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. flag-peptide.com [flag-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Pull Down Assay Technical - Profacgen [profacgen.com]
- 5. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for On-Column Cleavage of S-tag Fusion Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The S-tag fusion system is a versatile tool for the expression, purification, and detection of recombinant proteins.[1][2][3] The system is based on the high-affinity interaction between the 15-amino-acid S-tag peptide and the S-protein, which are derived from pancreatic ribonuclease A.[1][4] This interaction allows for efficient one-step affinity purification of S-tag fusion proteins. A key advantage of this system is the ability to remove the S-tag post-purification, yielding the native protein of interest. On-column cleavage is a particularly efficient method for this, as it combines elution and tag removal into a single chromatographic step, saving time and minimizing sample handling.[5][6][7]
These application notes provide detailed protocols for the on-column cleavage of S-tag fusion proteins using common proteases such as Thrombin and Factor Xa.
Data Presentation
Table 1: S-protein Agarose (B213101) Resin Properties
| Property | Value | Reference |
| Binding Capacity | ≥ 0.5 mg S-tag β-galactosidase / ml resin | [4] |
| Bead Structure | Agarose | [1] |
| Recommended Scale | Small to medium | [1] |
Table 2: Comparison of Proteases for On-column Cleavage
| Protease | Recognition Sequence | Optimal Cleavage Conditions | Removal Method | Reference |
| Thrombin | Leu-Val-Pro-Arg-Gly-Ser | pH 8.0, Room Temperature | Benzamidine Resin / Streptavidin Agarose (for biotinylated thrombin) | [1][6][8] |
| Factor Xa | Ile-(Glu or Asp)-Gly-Arg | pH 6.5-8.0, 22-25°C | Xarrest™ Agarose / p-Aminobenzamidine Agarose | [9][10] |
Experimental Workflows and Protocols
General Workflow for On-Column Cleavage
The general workflow for on-column cleavage of S-tag fusion proteins involves loading the clarified cell lysate containing the fusion protein onto an S-protein agarose column, washing away unbound proteins, performing the on-column proteolytic cleavage, and finally collecting the purified, tag-free target protein.
Caption: General workflow for on-column cleavage of S-tag fusion proteins.
Protocol 1: On-Column Cleavage with Thrombin
This protocol describes the on-column cleavage of an S-tag fusion protein using thrombin. For efficient removal of thrombin after cleavage, the use of biotinylated thrombin followed by streptavidin-agarose is recommended.[1][4]
Materials
-
S-protein Agarose resin
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Cleavage Buffer: PBS (140 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.3)
-
Thrombin solution (e.g., biotinylated thrombin)
-
Streptavidin-Agarose (if using biotinylated thrombin) or Benzamidine-Agarose[6]
-
Empty chromatography column
Procedure
-
Column Preparation: Pack a suitable chromatography column with S-protein Agarose resin. Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Sample Loading: Apply the clarified cell lysate containing the S-tag fusion protein to the column. The flow rate should be adjusted to allow for efficient binding (e.g., 0.5-1 mL/min for a 1 mL column).
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer, or until the A280 absorbance of the flow-through returns to baseline.
-
Column Equilibration for Cleavage: Equilibrate the column with 5 CV of Cleavage Buffer.
-
On-Column Cleavage:
-
Prepare the thrombin solution in Cleavage Buffer. A starting point is to use 10 units of thrombin per mg of fusion protein.[8]
-
Stop the flow through the column and carefully load the thrombin solution onto the column. Ensure the protease solution fully enters the resin bed.
-
Seal the column and incubate at room temperature for 2-16 hours. The optimal incubation time should be determined empirically for each fusion protein.
-
-
Elution of Cleaved Protein:
-
Resume the flow with Cleavage Buffer and collect the eluate. This fraction contains the target protein without the S-tag.
-
The S-tag and any uncleaved fusion protein will remain bound to the column.
-
-
Protease Removal:
-
Regeneration: The S-protein agarose column can be regenerated according to the manufacturer's instructions.
Caption: Workflow for on-column cleavage using biotinylated thrombin.
Protocol 2: On-Column Cleavage with Factor Xa
This protocol details the on-column cleavage of an S-tag fusion protein using Factor Xa.
Materials
-
S-protein Agarose resin
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Factor Xa Cleavage Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 7.5
-
Factor Xa solution
-
Empty chromatography column
Procedure
-
Column Preparation: Pack a suitable chromatography column with S-protein Agarose resin. Equilibrate the column with 5-10 CV of Binding/Wash Buffer.
-
Sample Loading: Apply the clarified cell lysate containing the S-tag fusion protein to the column at a controlled flow rate (e.g., 0.5-1 mL/min for a 1 mL column).
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer until the A280 absorbance of the flow-through returns to baseline.
-
Column Equilibration for Cleavage: Wash the column with 5 CV of Factor Xa Cleavage Buffer.
-
On-Column Cleavage:
-
Prepare the Factor Xa solution in Cleavage Buffer. A general guideline is to use 1 µg of Factor Xa for every 50 µg of fusion protein.[9]
-
Stop the column flow and apply the Factor Xa solution to the resin.
-
Seal the column and incubate at 22-25°C for 2-16 hours. The optimal incubation time and enzyme concentration should be determined empirically.[10]
-
-
Elution of Cleaved Protein:
-
Resume the flow with Factor Xa Cleavage Buffer and collect the eluate containing the tag-free target protein.
-
-
Protease Removal:
-
Regeneration: Regenerate the S-protein agarose column as per the manufacturer's protocol.
Caption: Workflow for on-column cleavage using Factor Xa.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Cleavage Efficiency | - Inaccessible cleavage site- Suboptimal incubation time or temperature- Incorrect buffer composition- Inactive protease | - Ensure the protease recognition site is accessible in the folded protein.- Optimize incubation time and temperature.- Verify the pH and composition of the cleavage buffer.- Use fresh, active protease. |
| Protease Contamination in Final Product | - Inefficient removal of protease | - Ensure sufficient capacity of the protease removal resin.- Consider a second pass through the protease removal column. |
| Precipitation of Target Protein after Cleavage | - The S-tag may have improved the solubility of the protein | - Perform cleavage and elution at 4°C.- Add stabilizing agents (e.g., glycerol, low concentrations of non-ionic detergents) to the elution buffer. |
| Non-specific Cleavage of Target Protein | - Excess protease- Prolonged incubation | - Reduce the amount of protease used.- Decrease the incubation time. |
Conclusion
On-column cleavage of S-tag fusion proteins is a powerful and efficient method for obtaining pure, tag-free target proteins. By combining purification and tag removal into a streamlined process, this technique is highly valuable for researchers in academic and industrial settings, including those in drug development. The choice of protease and the optimization of cleavage conditions are critical for achieving high yield and purity of the final protein product.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. raineslab.com [raineslab.com]
- 5. Strategies for the purification and on-column cleavage of glutathione-S-transferase fusion target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic Laboratory Practices [structbio.vanderbilt.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
S-Tag System for In Vivo Protein-Protein Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The S-Tag Principle
The S-tag system is a versatile and robust tool for detecting, purifying, and studying protein-protein interactions. It is based on the high-affinity interaction between the 15-amino-acid S-tag peptide and the 104-amino-acid S-protein.[1] Both components are derived from bovine pancreatic ribonuclease A (RNase A). When RNase A is treated with the protease subtilisin, it cleaves into two fragments: the S-peptide (residues 1-20) and the S-protein (residues 21-124).[2] Although individually inactive, they non-covalently reassociate to form a fully active RNase S enzyme.[2][3] The S-tag is an optimized 15-residue peptide (Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser) that retains this strong binding capability.[1][3]
This system allows a protein of interest (the "bait") to be genetically fused with the S-tag. When this fusion protein is expressed in a cellular context, it can be specifically captured using immobilized S-protein, bringing along any endogenous proteins it has bound to (the "prey"). This affinity capture, often referred to as a pull-down assay or co-immunoprecipitation (co-IP), is a cornerstone for mapping protein interaction networks in vivo.[4] The small size and high solubility of the S-tag minimize interference with the bait protein's folding and function.[5]
Key Applications and Advantages
-
Mapping Protein-Protein Interactions: Identify novel binding partners for a protein of interest by analyzing the co-purified "prey" proteins via mass spectrometry.
-
Validation of Interactions: Confirm suspected protein-protein interactions predicted by other methods like yeast two-hybrid screens.[4]
-
Studying Endogenous Complexes: Isolate and study multi-protein complexes under near-physiological conditions from cell lysates.[6]
-
High Specificity: The S-tag/S-protein interaction is highly specific, reducing the background of non-specific binding proteins compared to some other affinity tags.
-
Versatility: The S-tag can be placed on either the N- or C-terminus of a protein and has been shown to be functional even when located internally within a fusion protein.[2]
Quantitative Data and System Performance
The effectiveness of an affinity tag system is determined by its binding affinity, specificity, and the yield and purity of the isolated complexes. The S-tag system performs favorably in these areas.
| Parameter | Value / Observation | Significance | Reference |
| Binding Affinity (Kd) | ~10⁻⁹ M | The strong interaction ensures efficient capture of the S-tagged bait protein even at low expression levels. | |
| Purity | High | The specificity of the S-tag:S-protein interaction leads to clean pull-downs with low background. | [1] |
| Elution Conditions | Harsh (e.g., pH 2.0, 3 M MgCl₂) | While effective for elution, harsh conditions can denature proteins. Protease cleavage is an alternative for native protein recovery. | [2] |
| Solubility | Enhances Fusion Protein Solubility | The S-tag is rich in charged and polar residues, which can improve the solubility and expression of the fused target protein. | [3][5] |
| Yield | Up to 1 mg per pull-down | Sufficient for downstream analysis like Western blotting and mass spectrometry. | [1] |
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. raineslab.com [raineslab.com]
- 3. S-tag - Wikipedia [en.wikipedia.org]
- 4. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
troubleshooting low yield in S-tag protein purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yield issues encountered during S-tag protein purification. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Yield in S-Tag Protein Purification
Low protein yield is a common issue in S-tag affinity chromatography. This guide provides a systematic approach to identify and resolve the root cause of this problem.
Problem 1: No or very little S-tagged protein in the eluate.
Possible Cause & Solution
| Potential Cause | Recommended Solution & Verification |
| No or low expression of the S-tagged protein | Verify protein expression by running a small fraction of the crude cell lysate on an SDS-PAGE gel, followed by a Western blot using an anti-S-tag antibody.[1] If expression is low, optimize expression conditions (e.g., induction time, temperature, inducer concentration). |
| S-tag is not being expressed correctly | Sequence the DNA construct to ensure the S-tag is in the correct reading frame and that there are no premature stop codons.[1] |
| S-tag is inaccessible or masked | The folding of the target protein might be hiding the S-tag, preventing it from binding to the S-protein agarose (B213101).[2] Consider purifying under denaturing conditions to expose the tag.[1] |
| Protein is insoluble (in inclusion bodies) | After cell lysis and centrifugation, analyze a sample of the pellet by SDS-PAGE to check for your protein. If present, you may need to use denaturing conditions (e.g., using urea (B33335) or guanidine-HCl) to solubilize the protein before purification. |
| Protein degradation | Degradation bands may be visible on an SDS-PAGE gel of the crude lysate.[3] Add a protease inhibitor cocktail to the lysis buffer and keep the samples at 4°C throughout the purification process.[3][4] |
Problem 2: S-tagged protein is found in the flow-through.
Possible Cause & Solution
| Potential Cause | Recommended Solution & Verification |
| Inefficient binding to the S-protein agarose | S-tag purification, particularly with S-protein agarose from some vendors, is often more efficient in a batch mode rather than a column mode.[5] Incubate the lysate with the resin for a longer period (e.g., 30 minutes to a few hours) at 4°C with gentle agitation.[5] |
| Incorrect buffer conditions for binding | Ensure the pH of your binding buffer is appropriate (typically around pH 7.5-8.0). You can also try adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.2%) to the lysis buffer to potentially improve tag exposure.[5] |
| Resin has lost its binding capacity | If the resin has been reused multiple times, it may lose its binding capacity.[5] Try using fresh S-protein agarose. |
Problem 3: S-tagged protein binds to the resin but elution is inefficient.
Possible Cause & Solution
| Potential Cause | Recommended Solution & Verification |
| Elution conditions are too mild | Elution of S-tagged proteins can require stringent conditions. Common elution buffers include 3M Magnesium Chloride or 0.2 M Citrate at pH 2.0.[2] Note that a low pH elution may affect the activity of your protein. |
| Insufficient volume of elution buffer | Increase the volume of the elution buffer and/or perform multiple, sequential elutions. Collect each fraction and analyze them separately by SDS-PAGE. |
| Protein has precipitated on the column | This can be caused by high protein concentration or inappropriate buffer conditions. Try eluting with a buffer containing solubilizing agents like non-ionic detergents or glycerol. |
S-Tag Purification Troubleshooting Workflow
Caption: A flowchart outlining the decision-making process for troubleshooting low yield in S-tag protein purification.
Frequently Asked Questions (FAQs)
Q1: Should I use batch or column purification for my S-tagged protein?
A1: Many protocols and user experiences suggest that batch purification is often more effective for S-protein agarose.[5] This involves incubating your cell lysate with the agarose beads in a tube with gentle agitation before packing the slurry into a column for washing and elution. This allows for a longer and more thorough interaction between the S-tag and the S-protein on the beads.
Q2: My S-tagged protein is degrading. What can I do?
A2: Protein degradation is a common problem caused by proteases released during cell lysis.[3] To prevent this, you should add a protease inhibitor cocktail to your lysis buffer immediately before use.[3] It is also crucial to perform all purification steps at a low temperature (4°C) to minimize protease activity.[3]
Q3: I don't see any protein in my elution fractions, but I know it's expressed. Where could it be?
A3: If you've confirmed expression via Western blot, there are a few possibilities. First, check your flow-through and wash fractions; your protein may not be binding to the resin.[1] If it's not in the flow-through, it might be stuck on the column due to inefficient elution. Try a stronger elution buffer. It's also possible that your protein is insoluble and is in the cell pellet after lysis.
Q4: Can I reuse my S-protein agarose resin?
A4: While it is sometimes possible to regenerate and reuse affinity resins, some users have reported a significant drop in binding capacity with reused S-protein agarose.[5] For consistent and optimal results, it is often recommended to use fresh resin for each purification, especially when troubleshooting low yield.
Experimental Protocols
Protocol 1: Batch Purification of S-tagged Proteins
This protocol is adapted from user recommendations for improved yield with S-protein agarose.[5]
-
Preparation of Cell Lysate:
-
Thaw your cell pellet on ice.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail.
-
Lyse the cells using your preferred method (e.g., sonication, microfluidizer) while keeping the sample on ice.
-
Clarify the lysate by centrifugation at >12,000 x g for 20-30 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Batch Binding:
-
Add the recommended amount of S-protein agarose slurry to the clarified lysate in a conical tube.
-
Incubate on a rotator or shaker at 4°C for 30 minutes to 2 hours. Longer incubation times may improve binding for low-expression proteins.
-
-
Column Packing and Washing:
-
Carefully pour the lysate-resin slurry into an empty chromatography column.
-
Allow the resin to settle and the lysate to flow through.
-
Wash the resin with 10-20 column volumes of wash buffer (same as lysis buffer without protease inhibitors).
-
-
Elution:
-
Add 1-2 column volumes of elution buffer (e.g., 3 M MgCl₂) to the column.
-
Incubate for 5-10 minutes.
-
Collect the eluate.
-
Repeat the elution step 2-3 times, collecting each fraction separately.
-
Analyze all fractions (lysate, flow-through, washes, and elutions) by SDS-PAGE and Western blot to track your protein.
-
Protocol 2: Western Blot Analysis for S-tagged Proteins
This protocol outlines the general steps for detecting your S-tagged protein.[2]
-
SDS-PAGE: Separate your protein samples on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with an anti-S-tag antibody (typically a conjugate like S-protein HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: If using an HRP-conjugated primary antibody, add a chemiluminescent substrate and image the blot.
S-Tag Purification Workflow Diagram
Caption: A diagram illustrating the key steps in a typical S-tag protein purification workflow.
References
Technical Support Center: S-Tag Fusion Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve aggregation issues with S-tag fusion proteins during expression and purification.
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation and why is it a problem for my S-tag fusion protein?
A1: Protein aggregation is a process where individual protein molecules clump together to form large, often insoluble and non-functional complexes.[1] For S-tag fusion proteins, this can lead to reduced yield of soluble, active protein, interfere with downstream applications such as activity assays and structural studies, and potentially cause artifacts in your results.[1]
Q2: Can the S-tag itself contribute to or prevent aggregation?
A2: The S-tag is a 15-amino-acid peptide that is rich in charged and polar residues.[2] Anecdotal evidence suggests that the hydrophilic nature of the S-tag may enhance the solubility of the fusion protein.[2] However, the overall aggregation propensity is primarily determined by the properties of the target protein itself.
Q3: How can I detect if my S-tag fusion protein is aggregating?
A3: Protein aggregation can be detected in several ways:
-
Visual Inspection: Obvious signs include visible precipitates or a cloudy appearance in the protein solution.[1]
-
Centrifugation: Aggregated protein will often pellet upon centrifugation.
-
Size Exclusion Chromatography (SEC): Aggregates typically elute in the void volume or as earlier, broader peaks compared to the soluble, monomeric protein.[1]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution.
-
Loss of Activity: A decrease in the specific activity of your protein can be an indirect indicator of aggregation.[1]
Troubleshooting Guides
Issue 1: My S-tag fusion protein is expressed in inclusion bodies.
Inclusion bodies are dense, insoluble aggregates of misfolded protein.[3] The formation of inclusion bodies is a common issue in recombinant protein expression, especially in E. coli.
Caption: Workflow for troubleshooting inclusion body formation of S-tag fusion proteins.
Protocol 1: Optimization of Expression Temperature and Inducer Concentration
-
Objective: To determine the optimal temperature and inducer concentration for soluble expression of the S-tag fusion protein.
-
Methodology:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C to an OD600 of 0.6-0.8.
-
Divide the culture into smaller, equal volumes (e.g., 4 x 10 mL).
-
Induce protein expression under different conditions:
-
Culture 1: 37°C with 1 mM IPTG for 4 hours.
-
Culture 2: 30°C with 0.5 mM IPTG for 6 hours.
-
Culture 3: 25°C with 0.1 mM IPTG overnight.
-
Culture 4: 16°C with 0.1 mM IPTG overnight.[4]
-
-
Harvest the cells by centrifugation.
-
Lyse a small, equal amount of cells from each culture and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the fractions by SDS-PAGE and Western blot using an anti-S-tag antibody to determine the condition that yields the most soluble protein.
-
Issue 2: My purified S-tag fusion protein aggregates during or after purification.
Aggregation of purified protein can occur due to non-optimal buffer conditions, high protein concentration, or instability during storage.
References
S-Tag Protein Purification: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the elution of S-tag fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for eluting S-tag fusion proteins?
There are two main strategies for eluting S-tag proteins from an S-protein agarose (B213101) resin:
-
Disruption of S-tag/S-protein Interaction: This approach uses harsh conditions to release the intact fusion protein. The S-tag remains attached to the protein of interest. This method allows for the reuse of the S-protein agarose resin.[1]
-
Proteolytic Cleavage: This method is used when a specific protease cleavage site (e.g., for thrombin or enterokinase) is engineered between the S-tag and the target protein.[1][2] It yields a native, untagged protein. The S-tag remains bound to the resin, which is typically not reused in this case.[1]
Q2: How do I choose between harsh elution and enzymatic cleavage?
The choice depends on your downstream application and the nature of your protein:
-
Choose harsh elution (e.g., low pH or chaotropic agents) if your protein is stable under these conditions and the presence of the S-tag does not interfere with its function or subsequent experiments. This method is often faster and allows the resin to be regenerated.
-
Choose enzymatic cleavage when you require a native protein with the S-tag removed for functional or structural studies.[2] This method is gentler but requires an additional step to remove the protease after elution.[1]
Q3: Can the S-protein agarose resin be reused?
Yes, the resin can typically be reused if you elute the S-tag fusion protein using methods that disrupt the S-tag/S-protein interaction, such as low pH buffers or chaotropic agents.[1] If you use proteolytic cleavage to elute your protein, the S-tag peptide remains bound to the resin, and the resin is generally not reused.[1] Some users have reported difficulty reusing the resin even after harsh elution, suggesting that regeneration may not always be efficient.[3]
Q4: Why is my S-tag protein present in the flow-through instead of binding to the resin?
Several factors could cause poor binding:
-
Inaccessible S-tag: The S-tag may be folded into the interior of the protein, preventing it from binding to the S-protein on the resin.[4] Adding a mild detergent like 0.1% Triton X-100 to your lysis buffer can sometimes help expose the tag.[3] In more extreme cases, purification under denaturing conditions may be necessary.[4]
-
Incorrect Buffer Conditions: Ensure your binding buffer has a pH between 6.5 and 8.0 and appropriate ionic strength (e.g., 150 mM NaCl) for optimal binding.[1]
-
Column Overloading: You may be applying too much protein for the resin's binding capacity. S-protein agarose has a minimum binding capacity of approximately 500 µg of S-Tag β-galactosidase per ml of resin.[1]
-
Batch vs. Column Mode: Some protocols recommend a batch incubation (e.g., 30 minutes) of the lysate with the resin before packing it into a column.[3] This can improve binding efficiency compared to directly loading the lysate onto a pre-packed column.[3]
Troubleshooting Guide
Problem: Low or No Yield of Eluted Protein
Q: My elution fractions contain very little or no protein. What went wrong?
This is a common issue that can arise from problems at the binding, washing, or elution stage. First, confirm protein expression via Western blot using an S-tag specific antibody. If expression is confirmed, use the following flowchart to diagnose the issue.
Caption: Troubleshooting flowchart for low S-tag protein yield.
Q: How can I improve the efficiency of my elution step?
If you've confirmed your protein is bound to the resin but recovery is low, your elution conditions may be too mild.[4]
-
Increase Elution Strength: If using a competitive or displacing agent, try increasing its concentration. For low pH elution, ensure the pH is sufficiently low to disrupt the interaction.
-
Increase Contact Time/Volume: Try incubating the resin with the elution buffer for a longer period or decreasing the flow rate. You can also perform multiple, sequential elutions and pool the fractions.[5]
-
Add Detergents: For proteins prone to aggregation, adding a non-ionic detergent (e.g., 0.1% Triton X-100) to the elution buffer can improve recovery.
Problem: Low Purity of Eluted Protein
Q: My eluted sample is contaminated with other proteins. How can I improve purity?
Contaminants are usually proteins that bind non-specifically to the resin.
-
Optimize Wash Steps: The most effective way to remove non-specifically bound proteins is to increase the stringency of your wash steps.[4]
-
Consider a Second Purification Step: For extremely high purity requirements, an additional chromatography step, such as size exclusion chromatography (SEC), may be necessary after the initial affinity purification.
Data Summary: Elution Buffers
The following tables summarize common elution buffer compositions for disrupting the S-tag/S-protein interaction.
Table 1: Low pH Elution Buffers
| Component | Concentration | pH | Notes |
| Potassium Citrate | 0.2 M | 2.0 | A commonly cited harsh elution method.[1][7] Eluted fractions should be immediately neutralized with a buffer like 1 M Tris-HCl, pH 8.5.[8] |
| Glycine-HCl | 0.1 M | 2.5 - 3.0 | A standard buffer for disrupting antibody-antigen interactions, also effective here.[8] Requires immediate neutralization.[8] |
Table 2: Chaotropic Agent Elution Buffers
| Component | Concentration | Notes |
| Guanidinium Thiocyanate | 3 M | A strong denaturant that effectively disrupts the interaction.[1] |
| Magnesium Chloride (MgCl₂) | 3 M | A high salt concentration agent that has been used successfully for elution.[1][3] |
Experimental Protocols
Protocol 1: Elution with Low pH Citrate Buffer
-
Wash the Resin: After binding the S-tag protein, wash the S-protein agarose resin with 10-15 column volumes of Bind/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100, pH 7.5).
-
Prepare for Elution: Prepare collection tubes containing a neutralization buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 for each 1 mL of elution fraction). This is critical to preserve protein activity.[8]
-
Elute the Protein: Apply 3-5 column volumes of Elution Buffer (0.2 M Potassium Citrate, pH 2.0) to the column.[1] Collect fractions into the prepared tubes.
-
Monitor Elution: Monitor the protein concentration in the fractions using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.
-
Pool and Buffer Exchange: Pool the protein-rich fractions. Immediately perform dialysis or use a desalting column to exchange the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Elution by On-Column Thrombin Cleavage
This protocol assumes a thrombin cleavage site has been engineered between the S-tag and the target protein.
Caption: Workflow for elution via on-column enzymatic cleavage.
-
Bind and Wash: Bind the crude protein extract to the S-protein agarose and wash thoroughly as described in Protocol 1.
-
Equilibrate for Cleavage: Wash the column with 5-10 column volumes of 1x Thrombin Cleavage Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.4).[1]
-
Initiate Cleavage: Add biotinylated thrombin (e.g., 10 units per mg of fusion protein) diluted in cleavage buffer to the resin.[9] Incubate at room temperature for 2-16 hours with gentle mixing.[9] Optimal time should be determined empirically.
-
Elute Target Protein: Collect the supernatant, which contains the target protein with the S-tag cleaved off. Gently wash the resin with a small volume of cleavage buffer and pool with the eluate.
-
Remove Thrombin: Add streptavidin-agarose resin to the collected eluate and incubate for 30 minutes to capture the biotinylated thrombin.[1] Centrifuge and collect the supernatant containing the pure, untagged protein.
References
- 1. raineslab.com [raineslab.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. protenova.com [protenova.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
reducing non-specific binding in S-tag pull-downs
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize non-specific binding in S-tag pull-down experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background and the presence of non-specific bands are common challenges in pull-down assays. The following section addresses specific issues you may encounter.
Q1: Why am I seeing multiple non-specific bands of equal or greater intensity than my target protein in the final elution?
Answer: This is a classic sign of significant non-specific binding, where proteins are interacting with the affinity resin or the S-tag bait protein in a non-specific manner. Several factors could be contributing to this issue.
Potential Causes & Solutions:
-
Inadequate Washing: The wash steps may not be stringent enough to remove proteins that are weakly or ionically bound to the beads or the bait protein.[1][2]
-
Insufficient Blocking: The non-specific binding sites on the agarose (B213101) or magnetic beads may not have been adequately blocked before adding the cell lysate.
-
Inappropriate Buffer Composition: The salt or detergent concentrations in your lysis, binding, and wash buffers may be too low, failing to disrupt weak, non-specific interactions.[2][3][4]
-
Contaminating Nucleic Acids: Cellular DNA or RNA can act as a bridge, mediating indirect, non-specific interactions between proteins and your bait.[5]
Recommended Actions:
-
Optimize Wash Steps: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash. You can also try rotating the beads at 4°C for 10-15 minutes during each wash to improve efficiency.[3]
-
Increase Wash Buffer Stringency: Gradually increase the salt (NaCl) and non-ionic detergent (e.g., Triton X-100, NP-40) concentrations in your wash buffer.[2][3] See the table below for recommended starting points and optimization ranges.
-
Pre-clear the Lysate: Before incubation with your S-tag bait protein, incubate the cell lysate with beads alone for 30-60 minutes. This step will capture proteins that non-specifically bind to the bead matrix itself.[6]
-
Add a Blocking Agent: Before adding the lysate, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[3][4][5]
-
Treat Lysate with Nuclease: Add a nuclease (e.g., micrococcal nuclease) to your protein preparations to degrade contaminating nucleic acids that can mediate false-positive interactions.[5]
Q2: My negative control (beads incubated with lysate but without S-tag bait protein) shows many protein bands. What does this mean and how do I fix it?
Answer: This result indicates that proteins from your lysate are binding directly to the affinity matrix (the beads) rather than to your specific bait protein. This is a common source of non-specific binding.
Potential Causes & Solutions:
-
Hydrophobic or Ionic Interactions with Beads: Proteins can adhere to the bead surface through non-specific hydrophobic or charge-based interactions.[7]
-
Insufficient Blocking of Beads: The beads were not properly blocked prior to the addition of the lysate.
Recommended Actions:
-
Mandatory Pre-clearing: This is the most critical step to address this issue. Always pre-clear your lysate by incubating it with the same type of beads you are using for the pull-down (but without the bait protein). Centrifuge to pellet the beads and use the supernatant (the pre-cleared lysate) for your actual pull-down experiment.
-
Block the Beads: After immobilizing your S-tag bait protein, and before adding the lysate, incubate the beads in a blocking buffer containing BSA or another suitable blocking agent. A common starting point is 1% BSA in your wash buffer for 1 hour at 4°C.[8]
-
Optimize Detergent in Wash Buffer: Including a mild, non-ionic detergent in your wash buffer can help disrupt non-specific hydrophobic interactions with the beads.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in an S-tag pull-down assay?
Answer: Non-specific binding can arise from several sources:
-
Binding to the Affinity Matrix: Proteins may bind directly to the agarose or magnetic beads.
-
Binding to the S-tag or Bait Protein: Some proteins may have a weak, non-specific affinity for the S-tag itself or for regions of your bait protein outside the intended interaction domain.
-
Indirect Binding via Nucleic Acids: Cellular RNA or DNA can act as a scaffold, linking unrelated proteins to your bait complex.[5]
-
Hydrophobic and Ionic Interactions: Weak, non-specific interactions are often mediated by hydrophobic patches or charged regions on proteins.[2]
Q2: What is pre-clearing and why is it recommended?
Answer: Pre-clearing is a step where the cell lysate is incubated with affinity beads (without the bait protein) prior to the actual pull-down.[6] The beads are then removed by centrifugation. This process depletes the lysate of proteins that have a natural affinity for the bead matrix itself. Performing this step is crucial for reducing background noise and ensuring that the proteins you identify are interacting with your bait, not just the beads.[6]
Q3: How do salt and detergent concentrations impact non-specific binding?
Answer: Salt and detergents are key components for controlling the stringency of your buffers.
-
Salt (e.g., NaCl): Primarily disrupts non-specific, charge-based (ionic) interactions. Increasing the salt concentration helps to elute proteins that are weakly bound through electrostatic forces.[2][4]
-
Detergents (e.g., Triton X-100, NP-40): These are non-ionic detergents that disrupt non-specific hydrophobic interactions.[9] They are essential for solubilizing proteins and preventing them from aggregating or sticking to hydrophobic surfaces on the beads or other proteins.
Data & Buffer Recommendations
The concentrations of buffer components must often be optimized empirically for each specific protein interaction. Start with the recommended concentration and adjust as needed based on your results.
Table 1: Recommended Buffer Components for Reducing Non-Specific Binding
| Component | Function | Recommended Starting Concentration | Optimization Range |
| NaCl | Reduces ionic interactions | 150 mM | 100 mM - 500 mM[10] |
| Triton X-100 / NP-40 | Reduces hydrophobic interactions | 0.1% (v/v) | 0.05% - 1.0% (v/v)[1][3] |
| BSA | Blocks non-specific sites on beads | 0.1% - 1% (w/v)[4][5] | 0.1% - 5% (w/v)[3] |
| Glycerol | Protein stabilizer, can reduce background | 10% (v/v)[3] | 5% - 20% (v/v) |
Experimental Protocols
Protocol: S-Tag Pull-Down with Optimized Steps to Reduce Non-Specific Binding
This protocol incorporates pre-clearing, blocking, and stringent washing to minimize background.
-
Preparation of Cell Lysate:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer or a Tris-based buffer containing 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).[11]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Pre-clearing the Lysate (Crucial Step):
-
Add 20-30 µL of S-protein agarose bead slurry to ~1 mg of your clarified cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at a low speed (e.g., 500 x g) for 1 minute to pellet the beads.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube. This is the lysate you will use for the pull-down.
-
-
Immobilization of S-tag Bait Protein:
-
While the lysate is pre-clearing, incubate your purified S-tagged bait protein with a fresh aliquot of S-protein agarose beads according to the manufacturer's protocol.
-
Wash the beads 2-3 times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound bait protein.
-
-
Blocking:
-
After immobilizing the bait, add 500 µL of blocking buffer (e.g., wash buffer containing 1% BSA) to the beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Wash the beads once with wash buffer to remove excess BSA.
-
-
Binding Interaction:
-
Add the pre-cleared lysate to the blocked beads containing your immobilized S-tag bait protein.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C. Shorter incubation times may help reduce non-specific binding.[3]
-
-
Washing (Crucial Step):
-
Pellet the beads by centrifugation.
-
Remove the supernatant (this is the "unbound" fraction).
-
Wash the beads 4-5 times with 1 mL of cold wash buffer. For each wash, resuspend the beads and rotate for 5-10 minutes at 4°C before pelleting.[3]
-
Ensure all supernatant is removed after the final wash without disturbing the bead pellet.[3]
-
-
Elution:
-
Elute the protein complexes from the beads using a competitive elution buffer (e.g., containing a high concentration of S-peptide) or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot or mass spectrometry.
-
Visualizations
Workflow for Minimizing Non-Specific Binding
Caption: Workflow highlighting key steps (yellow, red, green) to reduce non-specific binding.
Causes and Solutions for Non-Specific Binding
Caption: Logical diagram mapping causes of non-specific binding to their respective solutions.
References
- 1. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 2. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 3. GST pull-down:Is there any way to reduce nonspecific binding of protein to gluta - Protein and Proteomics [protocol-online.org]
- 4. nicoyalife.com [nicoyalife.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. Pull Down Assay Technical - Profacgen [profacgen.com]
- 8. reddit.com [reddit.com]
- 9. Tips for Immunoprecipitation | Rockland [rockland.com]
- 10. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
Technical Support Center: Improving S-tag Cleavage Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of S-tag cleavage during protein purification.
Frequently Asked Questions (FAQs)
Q1: What is the S-tag and how is it used in protein purification?
The S-tag is a 15-amino-acid peptide tag (KETAAAKFERQHMDS) derived from pancreatic ribonuclease A.[1][2][3] This tag is fused to a recombinant protein, allowing for its detection and purification. The purification system relies on the high-affinity interaction between the S-tag and S-protein, which is immobilized on an agarose (B213101) resin.[1][2][3][4][5]
Q2: How is the target protein typically eluted from the S-protein agarose?
While elution can be achieved under slightly denaturing conditions, a common method for recovering the tag-free target protein in its native state is through enzymatic cleavage.[1][2][4][5] This involves incorporating a specific protease cleavage site, such as a thrombin recognition sequence (Leu-Val-Pro-Arg-Gly-Ser), between the S-tag and the target protein.[4][6] The protease is then used to cleave the tag, releasing the target protein from the resin.
Q3: What are the common reasons for inefficient S-tag cleavage?
Several factors can lead to poor cleavage efficiency:
-
Inaccessible Cleavage Site: The three-dimensional structure of the fusion protein may sterically hinder the protease from accessing the cleavage site.
-
Suboptimal Reaction Conditions: Incorrect buffer composition, pH, temperature, or incubation time can reduce protease activity.
-
Incorrect Protease-to-Protein Ratio: Using too little protease will result in incomplete cleavage, while too much can lead to non-specific cleavage of the target protein.
-
Presence of Protease Inhibitors: Components from the cell lysate or purification buffers may inhibit the activity of the cleavage enzyme.
-
Inactive Protease: The protease may have lost activity due to improper storage or handling.
Troubleshooting Guides
This section provides solutions to common problems encountered during S-tag cleavage.
Problem 1: Low Yield of Cleaved Target Protein
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inaccessible Cleavage Site | - Add a flexible linker sequence between the S-tag and the cleavage site. - Perform cleavage in the presence of mild, non-denaturing concentrations of detergents or chaotropic agents to increase site accessibility.[7] - If the protein is in inclusion bodies, perform cleavage in the presence of up to 2 M urea.[4] |
| Suboptimal Protease-to-Protein Ratio | - Empirically determine the optimal amount of protease. For thrombin, a starting point is 1-10 units per mg of fusion protein.[8] For on-column cleavage, 25 units of biotinylated thrombin for up to 2 hours at room temperature is a recommended starting point.[4] |
| Insufficient Incubation Time | - Increase the incubation time. For on-column cleavage with thrombin, incubation can range from 2 to 16 hours.[4][9][10] Monitor cleavage over a time course to determine the optimal duration. |
| Suboptimal Temperature | - Optimize the incubation temperature. Thrombin is active over a range of temperatures (4-37 °C), but cleavage is significantly slower at 4 °C compared to room temperature.[11] Start with room temperature for thrombin cleavage.[4][8] |
| Incorrect Buffer Composition | - Ensure the cleavage buffer has the optimal pH and ionic strength for the protease. For thrombin, a pH between 8.0 and 9.0 is optimal.[11] A common buffer is 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0.[10][12] - Avoid phosphate (B84403) buffers if CaCl₂ is present, as this can cause precipitation.[12] |
| Presence of Protease Inhibitors | - Dialyze the purified fusion protein against the cleavage buffer before adding the protease to remove potential inhibitors.[8][13] - Avoid common protease inhibitors like PMSF or AEBSF in the cleavage reaction.[6] |
Problem 2: Non-specific Cleavage of the Target Protein
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Excess Protease | - Reduce the amount of protease used in the cleavage reaction.[6] Perform a titration to find the minimum amount of enzyme required for complete cleavage of the tag. |
| Extended Incubation Time | - Decrease the incubation time. Monitor the cleavage reaction at different time points to find the shortest time needed for complete tag removal.[6] |
| Contaminating Proteases | - Use a high-quality, purified protease. Some commercial preparations may contain contaminating proteases that can lead to non-specific cleavage.[8] |
| Inherent Susceptibility of Target Protein | - If the target protein contains sequences similar to the protease recognition site, consider using a different protease with a more specific recognition sequence. |
Problem 3: Protein Aggregation After Cleavage
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Removal of Solubilizing Tag | - The S-tag may have been aiding in the solubility of the target protein. Perform the cleavage in a buffer that stabilizes the target protein. This may include additives like glycerol (B35011) (e.g., 10%), non-ionic detergents, or co-factors for the target protein.[10][12] |
| Incorrect Buffer Conditions | - Screen different buffer conditions (pH, ionic strength) to find one that maintains the solubility of the cleaved protein.[12] |
Experimental Protocols
On-Column Cleavage of S-tag Fusion Proteins with Thrombin
This protocol describes the purification of an S-tagged protein and subsequent on-column cleavage using thrombin.
Materials:
-
S-protein Agarose
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Thrombin Cleavage Buffer (50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0)
-
Thrombin (biotinylated thrombin is recommended for easy removal)
-
Streptavidin Agarose (if using biotinylated thrombin)
-
Empty chromatography column
Procedure:
-
Column Preparation:
-
Pack an appropriate amount of S-protein Agarose into an empty chromatography column. The binding capacity is typically at least 0.5 mg of S-tag fusion protein per ml of resin.[4]
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Protein Binding:
-
Clarify the cell lysate by centrifugation.
-
Load the clarified lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm returns to baseline.
-
-
On-Column Cleavage:
-
Wash the column with 3-5 column volumes of Thrombin Cleavage Buffer to equilibrate the resin for cleavage.
-
Prepare the thrombin solution in the cleavage buffer. A starting point is to use 10 units of thrombin per mg of bound fusion protein.[13]
-
Drain the buffer from the column until it reaches the top of the resin bed.
-
Add the thrombin solution to the column, ensuring the resin is fully submerged.
-
Seal the column and incubate at room temperature for 2-16 hours. The optimal time should be determined empirically.[4][9] Gentle agitation during incubation can improve efficiency.
-
-
Elution of Cleaved Protein:
-
After incubation, unseal the column and collect the eluate, which contains the cleaved target protein.
-
Wash the column with 2-3 column volumes of Thrombin Cleavage Buffer and combine with the initial eluate.
-
-
Removal of Thrombin (if necessary):
-
If biotinylated thrombin was used, add streptavidin agarose to the eluate and incubate for 30 minutes at room temperature to capture the thrombin.[4] Pellet the streptavidin agarose by centrifugation and collect the supernatant containing the purified target protein.
-
Alternatively, thrombin can be removed by passing the eluate through a benzamidine (B55565) sepharose column.[14]
-
Visualizations
Experimental Workflow for On-Column S-tag Cleavage
Caption: Workflow for S-tag fusion protein purification and on-column cleavage.
Troubleshooting Logic for Incomplete S-tag Cleavage
Caption: Decision tree for troubleshooting incomplete S-tag cleavage.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. S-protein Agarose | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. raineslab.com [raineslab.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Basic Laboratory Practices [structbio.vanderbilt.edu]
- 9. Cleavage and Purification of GST-Tagged Protein Bound to GSTrap [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Preventing S-tag Protein Degradation
Welcome to the technical support center for S-tag protein purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and solve issues related to protein degradation during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of S-tag protein degradation during purification?
Protein degradation during purification is most often caused by endogenous proteases released from the host cells upon lysis.[1][2] When the cell membranes are disrupted, proteases that are normally separated within cellular compartments get mixed with your target protein, leading to its cleavage.[1][3] Suboptimal buffer conditions, such as incorrect pH or ionic strength, and excessive heat generated during lysis can also contribute to protein instability and degradation.[1][4]
Q2: What is the most critical step to prevent protein degradation?
The single most important step is to add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before you lyse the cells.[1][5][6] This ensures that inhibitors are present the moment proteases are released, providing immediate protection for your target protein.[5][7] This should be combined with maintaining a low temperature (e.g., 4°C or on ice) throughout the entire purification process.[2][4][8]
Q3: How can I confirm that my protein is being degraded?
The most common method to check for protein degradation is Western blotting.[9] By running your samples on an SDS-PAGE gel, transferring to a membrane, and probing with an anti-S-tag antibody or an antibody specific to your protein, you can visualize the full-length protein as well as any smaller fragments. If you see multiple bands below the expected molecular weight of your protein, it is a strong indication of proteolytic cleavage.[1]
Q4: Should I add protease inhibitors to all of my purification buffers?
It is most critical to have protease inhibitors in your lysis buffer.[8] However, if you experience significant degradation during subsequent purification steps (e.g., during affinity chromatography or dialysis), it may be beneficial to add inhibitors to your wash, elution, and storage buffers as well. Some less stable inhibitors like PMSF may need to be added multiple times during the process to remain effective.[8]
Q5: How does temperature affect protein degradation?
Temperature is a critical factor. Proteolytic enzymes are significantly less active at lower temperatures.[1] Therefore, performing all cell lysis and purification steps at 4°C or on ice is a highly effective way to slow down degradation.[8] Mechanical lysis methods like sonication can generate heat, so it is essential to process samples in short bursts and allow for cooling time on ice to prevent protein denaturation and degradation.[10]
Troubleshooting Guides
This section addresses specific problems you may encounter during purification.
Problem: Significant degradation is observed in the cell lysate before purification.
If a Western blot of your crude lysate shows multiple degradation bands, the issue lies in your cell lysis and extraction procedure.
-
Possible Cause 1: Inadequate Protease Inhibition.
-
Solution: Ensure you are using a broad-spectrum protease inhibitor cocktail designed for your expression system (e.g., bacterial, mammalian).[5][11] Add it fresh to your lysis buffer right before use, as some inhibitors have limited stability in aqueous solutions.[1][8] For particularly high levels of proteases, you may need to optimize the cocktail's concentration, potentially increasing it to 2X or 3X.[12]
-
-
Possible Cause 2: Suboptimal Lysis Conditions.
-
Solution: Always perform lysis on ice. If using sonication, use short pulses (e.g., 15-30 seconds) followed by cooling periods to prevent the sample from heating up. Ensure your lysis buffer pH is optimal for your protein's stability, typically between 7.0 and 8.0.
-
-
Possible Cause 3: Host Strain Protease Activity.
Problem: Full-length protein binds to the column, but the eluate contains degraded fragments.
This suggests that either degradation is occurring while the protein is bound to the affinity resin or that a protease is co-purifying with your protein.
-
Possible Cause 1: On-Column Degradation.
-
Possible Cause 2: Co-purification of a Protease.
-
Solution: Increase the stringency of your wash steps to remove non-specifically bound proteins, which may include proteases. This can be done by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., up to 2% Tween-20) to the wash buffer.[15]
-
Problem: Protein degradation occurs after purification, during storage.
If your protein looks pure immediately after elution but shows degradation after being stored, the cause is likely residual protease activity or inherent instability.
-
Possible Cause 1: Trace Protease Contamination.
-
Solution: Add a fresh dose of protease inhibitors to your final purified protein sample before storage.[16] Alternatively, consider adding a stabilizing agent like 20% glycerol (B35011) to the storage buffer.[17]
-
-
Possible Cause 2: Protein Instability.
Key Strategies and Protocols
Strategy 1: Effective Use of Protease Inhibitors
Proteases are categorized into different classes based on their active site, and different inhibitors are required to block them.[11][19] For this reason, using a "cocktail" of multiple inhibitors is the most effective approach.[5][6]
Table 1: Common Protease Inhibitors and Their Targets
| Inhibitor | Target Protease Class | Mechanism |
| AEBSF / Pefabloc SC | Serine | Irreversible |
| PMSF | Serine | Irreversible (Unstable) |
| Aprotinin | Serine | Reversible |
| Leupeptin | Serine & Cysteine | Reversible |
| Bestatin | Aminopeptidases | Reversible |
| E-64 | Cysteine | Irreversible |
| EDTA / EGTA | Metalloproteases | Reversible (Chelator) |
| Pepstatin A | Aspartic | Reversible |
| Data sourced from Boster Bio and Carl ROTH GmbH & Co. KG.[5][20] |
Table 2: Example Composition of Commercial Protease Inhibitor Cocktails (1x Final Concentration)
| Inhibitor | Cocktail for Bacteria | Cocktail for Mammalian Tissue |
| AEBSF | 20 mM | 50 mM |
| Aprotinin | - | 15 µM |
| Bestatin | 1.7 mM | 5 mM |
| E-64 | 200 µM | 1.5 mM |
| Leupeptin | - | 2 mM |
| Pepstatin A | 2 mM | 1 mM |
| EDTA | 85 mM (often optional) | - |
| This table represents typical components and is based on data from Carl ROTH GmbH & Co. KG; formulations vary by manufacturer.[20] |
Experimental Protocol: Preparing Lysis Buffer with Protease Inhibitors
-
Prepare your desired volume of lysis buffer without inhibitors. Chill the buffer to 4°C.
-
If your inhibitor cocktail is stored frozen or refrigerated, equilibrate the vial to room temperature just before use.[5][21]
-
Vortex the inhibitor cocktail vial to ensure it is a homogeneous suspension.[5][21]
-
Immediately before you are ready to lyse your cells, add the inhibitor cocktail to your chilled lysis buffer at the manufacturer's recommended dilution (typically 1:100 for a 100X stock).[5][12]
-
Mix gently by inverting the tube. Do not vortex the lysis buffer extensively after adding inhibitors.
-
Proceed immediately with cell lysis.[7]
Strategy 2: Optimizing Lysis and Purification Conditions
A successful purification depends on maintaining an environment that keeps your protein stable and proteases inactive.
Workflow for Minimizing S-tag Protein Degradation
Caption: S-tag protein purification workflow with critical steps for preventing degradation.
Strategy 3: Verifying Degradation with Western Blotting
If you suspect degradation, a Western blot is the best way to confirm it.
Experimental Protocol: Western Blot for Degradation Analysis
-
Sample Preparation: Collect aliquots from each stage of your purification: uninduced cells, induced cells, crude lysate, clarified supernatant, flow-through, wash fractions, and elution fractions. Mix each sample with 4X SDS-PAGE loading buffer.[22] Ensure the lysis buffer used for the initial samples contained protease inhibitors to prevent degradation during sample prep.[23]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 12% Bis-Tris). Run the gel until the dye front reaches the bottom.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the S-tag or your protein of interest. Dilute the antibody in blocking buffer and incubate overnight at 4°C or for 1-2 hours at room temperature.[22]
-
Washing: Wash the membrane three times for 10 minutes each with a wash buffer (e.g., TBS-T) to remove unbound primary antibody.[22]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., Anti-Mouse HRP) for 1 hour at room temperature.[22]
-
Detection: After final washes, add a chemiluminescent substrate (ECL) and image the blot. The presence of bands smaller than the expected molecular weight in your purified fractions is evidence of degradation.[23]
Troubleshooting Degradation: A Decision Tree
This flowchart provides a logical path to diagnose the source of protein degradation.
Caption: A decision tree for troubleshooting the source of S-tag protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Avoiding Proteolysis During Protein Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 5. bosterbio.com [bosterbio.com]
- 6. goldbio.com [goldbio.com]
- 7. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 8. biocompare.com [biocompare.com]
- 9. goldbio.com [goldbio.com]
- 10. Cell Lysis Protocol for Protein Isolation: Key Insights for [pion-inc.com]
- 11. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. carlroth.com [carlroth.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
- 23. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 24. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: S-Tag Immunoprecipitation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and achieve high-quality results in S-tag immunoprecipitation (IP) experiments.
Troubleshooting Guide: Minimizing High Background
High background in S-tag immunoprecipitation can obscure results and lead to false positives. The following sections address common causes of high background and provide targeted solutions.
FAQs: Common Issues and Solutions
Q1: What are the most common causes of high background in S-tag IP?
High background is often a result of non-specific binding of proteins to the S-protein agarose (B213101) beads or the S-tag antibody itself. This can be caused by several factors, including:
-
Insufficient washing: Inadequate washing steps fail to remove weakly bound, non-specific proteins.[1][2]
-
Inappropriate buffer composition: Lysis and wash buffers may not be stringent enough to disrupt non-specific interactions.[3]
-
High protein concentration in the lysate: Overly concentrated lysates can increase the likelihood of non-specific binding.[1][4]
-
Contamination of reagents: Reagents, especially BSA used for blocking, can be a source of contaminating proteins if not fresh.[5][6]
-
Suboptimal antibody concentration: Using too much antibody can lead to increased non-specific binding.
Q2: How can I optimize my washing steps to reduce background?
Optimizing your wash protocol is a critical step in reducing background. Consider the following:
-
Increase the number of washes: Performing at least 3-4 washes is recommended.[5][6]
-
Increase the stringency of the wash buffer: This can be achieved by increasing the salt concentration (e.g., up to 1 M NaCl) or adding detergents (e.g., up to 1% Tween 20 or 0.2% SDS).[7]
-
Increase the duration of each wash: Allowing the beads to incubate in the wash buffer for a short period (e.g., 5-10 minutes) before pelleting can improve the removal of non-specific binders.
-
Transfer the beads to a fresh tube for the final wash: This helps to avoid carrying over any proteins that may have adhered to the walls of the original tube.[7]
Q3: Should I pre-clear my lysate?
Yes, pre-clearing the lysate is a highly recommended step to minimize non-specific binding.[1][5][8][9] This involves incubating the cell lysate with beads (without the S-tag antibody or S-protein) to remove proteins that non-specifically bind to the agarose matrix itself.[1][5][8]
Q4: What is the optimal amount of cell lysate and antibody to use?
The ideal amounts of lysate and antibody are experiment-dependent and should be determined empirically.
-
Cell Lysate: A starting point of 100-500 µg of total protein is often recommended.[1] Using too much lysate can lead to high background.[1][4]
-
Antibody/S-protein Agarose: The amount of S-protein agarose should be sufficient to bind the target S-tagged protein. Titrating the amount of beads can help to find the optimal balance between target protein capture and background.
Q5: How can I prevent protein degradation during the IP procedure?
Protein degradation can lead to the appearance of unexpected bands and contribute to background. To prevent this:
-
Work quickly and at low temperatures: Keep samples on ice or at 4°C throughout the procedure.[6]
-
Add protease inhibitors: Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[1][2]
Quantitative Data Summary
The following table provides recommended concentration ranges for key components in your S-tag IP buffers. These should be optimized for your specific experimental system.
| Buffer Component | Lysis Buffer Concentration | Wash Buffer Concentration | Purpose |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | 150 mM - 1 M | Reduces non-specific ionic interactions |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1-1.0% | 0.1-1.0% | Solubilizes proteins and reduces non-specific hydrophobic interactions |
| Ionic Detergent (e.g., SDS, Sodium Deoxycholate) | 0.01-0.1% | 0.01-0.2% | Increases stringency (use with caution as it can disrupt protein-protein interactions) |
| Protease Inhibitors | 1X | - | Prevent protein degradation |
| BSA (for blocking) | 1% in PBS | - | Blocks non-specific binding sites on beads |
Experimental Protocols
Cell Lysis
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with fresh protease inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube.
Pre-clearing the Lysate
-
Add S-protein agarose beads (or plain agarose beads) to the cleared lysate. Use approximately 20 µl of bead slurry per 1 mg of lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.
Immunoprecipitation
-
Add the appropriate amount of S-protein agarose beads to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Add 1 ml of ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.5% NP-40).
-
Resuspend the beads and incubate with gentle rotation for 5-10 minutes at 4°C.
-
Repeat steps 1-4 for a total of 3-5 washes. For the final wash, consider transferring the bead slurry to a new microcentrifuge tube.
Elution
Several methods can be used for elution, depending on the downstream application:
-
Competitive Elution (Gentle): Incubate the beads with a buffer containing a high concentration of S-peptide. This is a gentle method that keeps the protein in its native state.
-
Low pH Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to disrupt the S-tag/S-protein interaction. Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Denaturing Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes. This method is suitable for analysis by western blotting.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in S-tag IP.
S-Tag Immunoprecipitation Workflow
Caption: General workflow for S-tag immunoprecipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. thomassci.com [thomassci.com]
- 6. Protocols | Immunoprecipitation | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Tags for protein purification | Proteintech Group [ptglab.com]
- 9. neb.com [neb.com]
S-Tag Fusion Protein Expression in E. coli: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the expression of S-tag fusion proteins in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the S-tag and how does it work?
The S-tag is a small peptide tag (15 amino acids: KETAAAKFERQHMDS) derived from pancreatic ribonuclease A. Its small size is generally considered to not interfere with the proper folding or function of the fused target protein.[1] The S-tag system relies on the high-affinity interaction between the S-tag peptide and the S-protein, which is a larger fragment of RNase A, for purification and detection.
Q2: What are the main advantages of using an S-tag?
Key advantages include:
-
High Specificity: The S-tag/S-protein interaction is highly specific, allowing for clean purification.
-
Small Size: The small peptide is less likely to affect the structure and function of the fusion partner.[1]
-
Enhanced Solubility: The S-tag is rich in charged and polar residues, which can enhance the solubility of the fusion protein.[1]
-
Increased Stability: The S-tag sequence can contribute to the stability of the expressed protein.[1]
-
Sensitive Detection: The S-tag can be readily detected on Western blots with high sensitivity.[2]
Q3: Can the S-tag be removed from my protein of interest?
Yes, by incorporating a specific protease cleavage site (e.g., for TEV protease or thrombin) between the S-tag and your protein, the tag can be removed after purification.[3][4]
Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of S-tag fusion proteins.
Issue 1: Low or No Expression of the S-Tag Fusion Protein
If you observe low or no protein expression, consider the following causes and solutions. A systematic approach to troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for low or no protein expression.
| Possible Cause | Recommended Solution | Justification |
| Incorrect Vector Construction | Sequence the entire open reading frame and flanking regions of your expression vector. | Errors during cloning can introduce frameshifts or mutations, preventing the synthesis of a full-length, correct protein.[5][6] |
| Codon Bias | 1. Synthesize a gene that is codon-optimized for E. coli.[7][8][9] 2. Use a host strain like Rosetta™ or CodonPlus® that supplies tRNAs for rare codons.[3][7] | The frequency of codon usage varies between organisms. A high number of codons that are rare in E. coli can slow down or terminate translation.[6][8] |
| Protein Toxicity | 1. Switch to a vector with tighter regulation (e.g., araBAD promoter). 2. Use a host strain designed for toxic protein expression (e.g., C41(DE3), C43(DE3)).[7][10] 3. Lower the induction temperature and IPTG concentration.[7][11] 4. Add glucose (1%) to the growth media to suppress basal expression from lac-based promoters.[7] | "Leaky" or basal expression of a toxic protein can impair cell growth and viability, leading to poor yields upon induction.[6][12] |
| Suboptimal Induction Conditions | Optimize induction by varying temperature (16-37°C), inducer (IPTG) concentration (0.1-1.0 mM), and induction time (2 hours to overnight).[13][14] | High temperatures and high inducer concentrations can sometimes lead to rapid, misfolded protein production and cellular stress, reducing the yield of soluble protein.[14] |
| mRNA Instability | Check for high GC content or stable secondary structures at the 5' end of the mRNA. Introduce silent mutations to reduce this stability if necessary. | Stable mRNA secondary structures near the ribosome binding site can hinder translation initiation.[6][15] |
Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Insoluble protein aggregates, known as inclusion bodies, are a common problem in E. coli expression systems.[12][16]
Q: How do I determine if my protein is in inclusion bodies?
A: After cell lysis, perform a low-speed centrifugation (e.g., 10,000 x g for 15 min). Analyze both the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) by SDS-PAGE and Western blot. The presence of your target protein predominantly in the pellet indicates inclusion body formation.
| Strategy to Improve Solubility | Recommended Action | Justification |
| Lower Expression Temperature | Induce protein expression at a lower temperature, typically between 16°C and 25°C, for a longer period (e.g., 16-24 hours).[7][11] | Lower temperatures slow down the rate of protein synthesis, which can give the polypeptide more time to fold correctly and reduce hydrophobic interactions that lead to aggregation.[3] |
| Reduce Inducer Concentration | Decrease the IPTG concentration to 0.1-0.25 mM. | A lower rate of transcription initiation can reduce the overall concentration of nascent polypeptides, favoring proper folding over aggregation.[17] |
| Change E. coli Host Strain | Use strains engineered to promote proper protein folding, such as those overexpressing chaperones (e.g., GroEL/ES) or those with a more oxidizing cytoplasm (e.g., Origami™, SHuffle®) if your protein has disulfide bonds. | Chaperones assist in the correct folding of proteins, while an oxidizing cytoplasm facilitates the formation of disulfide bonds, which can be critical for the stability of many proteins.[7] |
| Use a Solubility-Enhancing Fusion Partner | In addition to the S-tag, consider using a larger, highly soluble fusion partner like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[12][16][18] | These partners can act as chaperones, promoting the solubility of the fused protein.[19][20] |
| Inclusion Body Solubilization and Refolding | If the above strategies fail, purify the inclusion bodies and proceed with a denaturation/refolding protocol. | This is a rescue strategy to recover active protein from the insoluble fraction. It involves solubilizing the aggregates with strong denaturants (e.g., 6M Guanidine-HCl or 8M Urea) followed by a carefully controlled refolding process.[21][22][23] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Optimizing Induction Conditions
This protocol is designed to test different induction temperatures and IPTG concentrations to find the optimal conditions for soluble S-tag fusion protein expression.
-
Inoculation: Inoculate 5 mL of LB medium (with the appropriate antibiotic) with a single colony of E. coli transformed with your expression plasmid. Grow overnight at 37°C with shaking (220 rpm).
-
Secondary Culture: The next day, use the overnight culture to inoculate 500 mL of fresh LB medium (with antibiotic) to a starting OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6 (mid-log phase).[14]
-
Induction Matrix:
-
Divide the culture into nine 50 mL aliquots in 250 mL flasks.
-
Set up a 3x3 matrix of conditions:
-
Temperatures: 18°C, 25°C, 37°C
-
IPTG Concentrations: 0.1 mM, 0.5 mM, 1.0 mM
-
-
Before adding IPTG, take a 1 mL "uninduced" sample from one flask.
-
Add the specified concentration of IPTG to each flask.
-
-
Expression: Incubate the flasks at their respective temperatures with shaking for a set time (e.g., 4 hours for 37°C, 6 hours for 25°C, or overnight for 18°C).
-
Harvesting and Analysis:
-
Measure the final OD₆₀₀ of each culture.
-
Harvest 1 mL from each culture. Centrifuge at 12,000 x g for 2 minutes.
-
Normalize the cell pellets by resuspending in SDS-PAGE loading buffer based on the final OD₆₀₀ (e.g., 100 µL of buffer per 1.0 OD₆₀₀ unit).
-
Analyze total protein expression by running the samples on an SDS-PAGE gel.
-
To assess solubility, lyse a larger normalized sample (e.g., 5 mL) and separate into soluble and insoluble fractions before SDS-PAGE analysis.
-
Protocol 2: Inclusion Body Solubilization and Refolding
This is a general protocol that must be optimized for each specific protein.
-
Inclusion Body Isolation:
-
Harvest cells from a large-scale culture by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Centrifuge the lysate at 15,000 x g for 30 minutes to pellet the inclusion bodies.
-
Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.[21]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.
-
Buffer Example: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl (or 8 M Urea), 10 mM DTT (to reduce disulfide bonds).[21]
-
Stir at room temperature for 1-2 hours until the solution is clear.
-
Centrifuge at high speed (e.g., 20,000 x g for 30 min) to remove any remaining insoluble material.
-
-
Refolding (by Rapid Dilution):
-
Prepare a large volume of ice-cold refolding buffer. The composition is critical and may require optimization (e.g., addition of L-Arginine to suppress aggregation, or a redox shuffling system like glutathione).
-
Buffer Example: 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 1 mM EDTA, 3 mM reduced glutathione (B108866) (GSH), 0.3 mM oxidized glutathione (GSSG).
-
Add the solubilized protein drop-wise into the refolding buffer with vigorous stirring. The final protein concentration should be low (e.g., 10-50 µg/mL) to favor intramolecular folding over intermolecular aggregation.
-
Incubate at 4°C for 12-48 hours.
-
-
Purification: Concentrate the refolded protein and purify it using S-protein agarose (B213101) affinity chromatography or other methods.
Visualization of Workflows
General S-Tag Protein Expression and Purification Workflow
Caption: Standard workflow for S-tag fusion protein expression.
Decision Pathway for Protein Purification Issues
Caption: Troubleshooting guide for S-tag protein purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. goldbio.com [goldbio.com]
- 6. goldbio.com [goldbio.com]
- 7. antibodysystem.com [antibodysystem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 12. bbrc.in [bbrc.in]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 15. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
- 16. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qkine.com [qkine.com]
- 20. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 21. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 22. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
S-Tag Protein Purification: Optimizing Elution Buffer pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH of their elution buffer for S-tag affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind S-tag protein purification?
A1: S-tag purification is based on the high-affinity interaction between the 15-amino-acid S-tag peptide and the S-protein, which is a derivative of pancreatic ribonuclease A.[1] This specific binding allows for the selective capture of the S-tagged fusion protein from a complex mixture onto a resin functionalized with S-protein.
Q2: Why is a low pH buffer typically used for elution in S-tag purification?
A2: A low pH environment, typically around pH 2.0-3.0, is used to disrupt the strong interaction between the S-tag and the S-protein, leading to the release of the fusion protein from the affinity resin.[2] The acidic conditions protonate key amino acid residues involved in the binding, thereby weakening the affinity and allowing for elution.
Q3: What are the potential drawbacks of using a very low pH for elution?
A3: While effective for elution, harsh acidic conditions (e.g., pH 2.0) can irreversibly denature the target protein, leading to a loss of biological activity and potentially causing aggregation.[2] This is a critical consideration for downstream applications that require a functional protein.
Q4: Are there alternative, milder elution methods available for S-tag purification?
A4: Yes, several milder elution strategies can be employed to preserve the integrity of the target protein. These include:
-
Competitive Elution: While not a standard method for S-tag, the principle involves using a high concentration of a competitive agent.
-
High Salt Concentrations: Using high concentrations of salts like magnesium chloride (e.g., 3M MgCl₂) can disrupt the ionic interactions involved in S-tag/S-protein binding.[1][3]
-
Chaotropic Agents: Reagents like guanidinium (B1211019) thiocyanate (B1210189) (e.g., 3M) can be used to disrupt the interaction, though these are also denaturing.[1]
-
Enzymatic Cleavage: If a specific protease cleavage site is engineered between the S-tag and the target protein, an enzyme like thrombin can be used to release the protein from the resin under physiological conditions.[1]
Troubleshooting Guide: Low Elution Yield and Purity
This guide addresses common issues encountered during the elution step of S-tag protein purification, with a focus on pH optimization.
Issue 1: Low Protein Yield in Elution Fractions
| Possible Cause | Troubleshooting Steps |
| Inefficient disruption of S-tag/S-protein interaction. | Gradually decrease the pH of the elution buffer. Start with a milder pH (e.g., 4.0) and incrementally lower it to the standard pH 2.0. This helps to find the optimal pH that balances yield and protein stability. |
| Protein precipitation in the low pH elution buffer. | Immediately neutralize the eluted fractions with a suitable buffer (e.g., 1M Tris-HCl, pH 8.0). Also, consider performing a buffer exchange step promptly after elution to transfer the protein into a more favorable buffer. |
| Suboptimal elution buffer composition. | Ensure the elution buffer has an adequate buffering capacity for the intended pH range. Citrate and glycine (B1666218) buffers are commonly used for low pH elution.[2] |
| Protein is still bound to the resin. | After the initial elution, try a more stringent elution buffer (e.g., a lower pH or a different elution agent like 3M MgCl₂) to strip any remaining protein from the resin. Analyze this fraction by SDS-PAGE to confirm. |
Issue 2: Low Purity of Eluted Protein
| Possible Cause | Troubleshooting Steps |
| Co-elution of non-specifically bound proteins. | Optimize the wash steps before elution. Increase the stringency of the wash buffer by adding low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or by slightly increasing the salt concentration. |
| Harsh elution conditions causing protein aggregation and co-precipitation of contaminants. | Experiment with a higher pH elution buffer. Even a small increase in pH (e.g., from 2.0 to 3.0) can sometimes reduce non-specific elution while maintaining acceptable yield. |
| The target protein is susceptible to degradation at low pH. | Add protease inhibitors to the lysis and wash buffers. If degradation persists during elution, consider switching to a milder, non-pH-based elution method. |
Data Presentation: Elution Buffer pH Optimization
The following table provides a hypothetical representation of the expected outcomes when optimizing the pH of a citrate-based elution buffer. Actual results will vary depending on the specific properties of the target protein.
| Elution Buffer (0.1 M Citrate) | Protein Yield (%) | Purity (%) | Biological Activity (%) |
| pH 4.0 | 45 | 95 | 90 |
| pH 3.5 | 65 | 90 | 75 |
| pH 3.0 | 85 | 80 | 50 |
| pH 2.5 | 95 | 70 | 20 |
| pH 2.0 | >98 | 65 | <5 |
Experimental Protocols
Protocol 1: pH Gradient Elution for S-tag Purification Optimization
This protocol describes a method to determine the optimal elution pH for a specific S-tagged protein using a stepwise pH gradient.
-
Binding: Incubate the clarified cell lysate containing the S-tagged protein with S-protein agarose (B213101) resin according to the manufacturer's instructions.
-
Washing: Wash the resin with 10-20 column volumes of a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Stepwise pH Elution:
-
Prepare a series of elution buffers (e.g., 0.1 M citrate) with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5, 2.0).
-
Sequentially add 3-5 column volumes of each elution buffer to the column, starting with the highest pH.
-
Collect the flow-through from each step in separate tubes containing a neutralization buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 8.0).
-
-
Analysis: Analyze the collected fractions from each pH step by SDS-PAGE to assess protein yield and purity. Perform a functional assay to determine the biological activity of the protein in each fraction.
-
Regeneration: Regenerate the S-protein agarose resin according to the manufacturer's protocol.
Protocol 2: Milder Elution using 3M Magnesium Chloride
This protocol provides an alternative to low pH elution, which can be beneficial for pH-sensitive proteins.
-
Binding and Washing: Follow steps 1 and 2 from Protocol 1.
-
Elution:
-
Prepare an elution buffer consisting of 3M MgCl₂ in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).[3]
-
Add 3-5 column volumes of the 3M MgCl₂ elution buffer to the column.
-
Collect the eluate in fractions.
-
-
Analysis and Buffer Exchange: Analyze the fractions by SDS-PAGE. Pool the fractions containing the purified protein and perform a buffer exchange (e.g., dialysis or desalting column) to remove the high concentration of MgCl₂.
Visualizations
Caption: Workflow for S-tag protein purification and elution optimization.
Caption: Decision tree for troubleshooting low yield in S-tag elution.
References
controlling leaky expression of S-tag fusion proteins
Welcome to the technical support center for S-tag fusion proteins. This resource provides troubleshooting guides and answers to frequently asked questions concerning the control of leaky, or basal, expression of S-tag fusion proteins in bacterial expression systems.
Frequently Asked Questions (FAQs)
This section addresses common questions about the causes and general principles of leaky protein expression.
Q1: What is "leaky expression" and why is it a problem?
A1: Leaky expression is the basal, uninduced expression of a target protein from an inducible promoter system.[1] In systems like the pET vector series, which uses the strong T7 promoter, expression of the target gene is tightly controlled.[2][3] However, low-level expression can occur even without the addition of an inducer like IPTG.[1] This becomes problematic if the S-tag fusion protein is toxic to the E. coli host, as even small amounts can impair cell growth, cause plasmid instability, or lead to the selection of non-producing mutant cells.[4][5][6]
Q2: What is the primary cause of leaky expression in pET systems?
A2: The primary cause is the basal level of T7 RNA polymerase expression in host strains like BL21(DE3).[7][8] In these strains, the gene for T7 RNA polymerase is under the control of the lacUV5 promoter, which is itself subject to leaky transcription.[9][10] Any T7 RNA polymerase produced can then transcribe the gene of interest on the pET plasmid, leading to unwanted protein production.[11] Factors like high plasmid copy number can exacerbate this issue by increasing the number of available T7 promoter sites.[1]
Q3: How does the lac operon control system contribute to both expression and leakiness?
A3: The lac operon is a natural E. coli system for metabolizing lactose, regulated by the LacI repressor protein.[12][13] In many expression systems, the T7 RNA polymerase gene and/or the target gene promoter are placed under the control of a lac operator sequence.[3][9] The LacI repressor binds to this operator, blocking transcription.[12] Induction with IPTG (an analog of allolactose) causes LacI to release the operator, permitting transcription.[14] However, the binding of LacI is a dynamic equilibrium, and the repressor can transiently dissociate, allowing for a low level of transcription even without an inducer, which results in leakiness.[1][15]
Q4: Can components in the culture media cause leaky expression?
A4: Yes. Some complex media components, such as plant-derived peptones (e.g., soy peptone), may contain natural inducers like galactoside derivatives (raffinose and stachyose).[16] These compounds can act similarly to IPTG, causing partial induction and leaky expression.[11][16] Additionally, allowing cultures to grow to stationary phase can increase basal expression.[9]
Troubleshooting Guide
This guide provides specific solutions to problems encountered with leaky expression of S-tag fusion proteins.
Q5: I'm observing significant protein expression before adding IPTG. How can I reduce this?
A5: Uninduced expression is a classic sign of leaky expression. Here are several strategies to tighten control, which can be used individually or in combination.
-
Media Optimization: Supplement your growth media with glucose. Glucose causes catabolite repression, which lowers intracellular cAMP levels.[9] This reduces transcription from the lacUV5 promoter that drives T7 RNA polymerase expression, thereby decreasing leakiness.[4][9]
-
Host Strain Selection: Switch to a more tightly controlled E. coli strain. Strains containing the pLysS or pLysE plasmid are a common first choice.[5] These plasmids express T7 lysozyme (B549824), a natural inhibitor of T7 RNA polymerase, which effectively sequesters low levels of the enzyme.[7][17]
-
Lower Growth Temperature: Incubating your cultures at a lower temperature (e.g., 18-25°C) after transformation and before induction can slow down cellular processes, including basal transcription and translation, which can help manage the expression of toxic proteins.[17][18]
-
Plasmid Integrity Check: Verify that your expression plasmid is correct. Mutations in the promoter, operator region, or the lacI gene (if present on the plasmid) can compromise repression.[11] Perform a verification experiment using restriction digest and Sanger sequencing.[5]
Q6: My cells are growing very slowly or lysing after transformation, even without induction. What should I do?
A6: Poor cell health post-transformation often indicates that your S-tag fusion protein is toxic to the host and that leaky expression is producing it at damaging levels.
-
Immediate Action: The most effective solution is to use a host strain that provides tighter regulation. BL21(DE3)pLysS is a standard choice for toxic proteins.[17][19] For extremely toxic proteins, consider strains like C41(DE3), C43(DE3), or the BL21-AI strain, which offers very tight control via an arabinose-inducible promoter for T7 RNA polymerase expression.[7][10]
-
Cultural Conditions: Plate transformants on media containing 0.5-1% glucose to suppress basal expression from the moment of recovery.[9] Avoid letting starter cultures grow into a deep stationary phase where leakiness can be maximal.[9]
Q7: I've tried adding glucose, but I still see leaky expression. What concentration should I use?
A7: The optimal glucose concentration can vary, but a common starting point is 0.5% to 1.0% (w/v).[9] Some protocols suggest concentrations from 0.2% up to 5%.[20] It's important to prepare glucose stocks separately, filter-sterilize them, and add them to the autoclaved media, as autoclaving glucose can produce compounds that may interfere with cell growth.[20]
Q8: Which E. coli host strain is best for controlling my leaky expression?
A8: The choice of strain depends on the toxicity of your protein and the level of control required. The table below compares common choices.
| Data Presentation: Comparison of E. coli Expression Strains | | :--- | :--- | :--- | | Strain | Key Genotype/Feature | Primary Use Case & Leaky Expression Control | | BL21(DE3) | Deficient in Lon and OmpT proteases; contains λDE3 prophage for T7 RNA polymerase expression.[10][21] | Workhorse for non-toxic proteins. Prone to leaky expression due to basal T7 RNA polymerase levels.[5][22] | | BL21(DE3)pLysS | Carries a plasmid (pLysS) expressing T7 lysozyme.[17] | Standard choice for moderately toxic proteins. T7 lysozyme inhibits basal T7 RNA polymerase activity, reducing leaky expression.[5][7] | | BL21(DE3)pLysE | Carries a plasmid (pLysE) expressing higher levels of T7 lysozyme than pLysS.[19] | For proteins requiring even tighter control than pLysS can provide. Offers very strong repression but may lower final induced yield.[17][19] | | C41(DE3) / C43(DE3) | Derived from BL21(DE3); contains mutations that reduce T7 RNA polymerase activity.[10][22] | Excellent for expressing highly toxic proteins, especially membrane proteins. The mutations allow cells to tolerate toxic gene expression.[10] | | BL21-AI | T7 RNA polymerase gene is under the control of the arabinose-inducible araBAD promoter.[7][10] | Provides the tightest control. Expression is repressed by glucose and induced by arabinose, virtually eliminating leaky expression.[7] | | Rosetta(DE3) | BL21(DE3) derivative carrying a plasmid with tRNAs for rare codons.[22] | For expressing proteins from eukaryotic sources that have different codon usage. Can be combined with pLysS for toxic proteins. |
Visualizing the Mechanism and Troubleshooting Workflow
The following diagrams illustrate the molecular basis of leaky expression and a logical workflow for troubleshooting it.
Caption: Mechanism of leaky expression from a T7-lac promoter.
Caption: A logical workflow for troubleshooting leaky protein expression.
Experimental Protocols
Protocol 1: Media Optimization with Glucose for Leaky Expression Control
This protocol describes how to supplement standard LB media with glucose to reduce basal expression levels.
Materials:
-
Luria-Bertani (LB) Broth powder or components
-
D-Glucose
-
Deionized water
-
0.22 µm sterile filter
-
Sterile flasks and graduated cylinders
-
Autoclave
Methodology:
-
Prepare LB Media: Prepare LB media according to the standard formulation (e.g., 10g Tryptone, 5g Yeast Extract, 10g NaCl per liter). Do not add glucose yet.
-
Autoclave Media: Dispense the LB media into flasks and autoclave using a standard liquid cycle. Allow the media to cool to below 60°C.
-
Prepare Glucose Stock: Prepare a 20% (w/v) D-Glucose stock solution in deionized water. For example, dissolve 20g of D-Glucose in a final volume of 100mL.
-
Sterilize Glucose: Sterilize the glucose stock solution by passing it through a 0.22 µm sterile filter into a sterile container. Do not autoclave glucose solutions with media components, as this can lead to caramelization and the formation of inhibitory byproducts.
-
Supplement Media: Under sterile conditions (e.g., in a laminar flow hood), add the sterile glucose stock to the cooled LB media to achieve the desired final concentration. To achieve a 1% final concentration, add 50mL of the 20% stock solution to 950mL of sterile LB media.
-
Add Antibiotics and Use: Add the appropriate antibiotics for your plasmid and host strain. The media is now ready for inoculating with your E. coli culture.
Protocol 2: Verification of Expression Plasmid Integrity
This protocol outlines the steps to verify that your expression plasmid has the correct sequence and structure, ruling out mutations as a cause of leaky expression.[23][24]
Materials:
-
Miniprep kit
-
Restriction enzymes and corresponding buffers
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and power supply
-
UV transilluminator or gel imaging system
-
Primers for sequencing
-
Sanger sequencing service
Methodology:
-
Plasmid Isolation: Isolate the S-tag fusion protein expression plasmid from a small overnight culture of your transformed E. coli strain using a commercial miniprep kit.[25] Quantify the DNA concentration.[23]
-
Diagnostic Restriction Digest:
-
Set up a restriction digest reaction to confirm the plasmid backbone and insert size.[24] A double digest using enzymes that flank the inserted gene is ideal.
-
A typical reaction includes: 1 µg of plasmid DNA, 1 µL of each restriction enzyme, 2 µL of 10x reaction buffer, and nuclease-free water to a final volume of 20 µL.
-
Incubate at the recommended temperature (usually 37°C) for 1-2 hours.
-
Include an uncut plasmid control.[24]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the entire digest reaction mixed with loading dye into a well. Load the uncut plasmid and a DNA ladder in adjacent wells.[24]
-
Run the gel until the dye front has migrated sufficiently to resolve the expected bands.
-
Visualize the DNA under UV light. The digested plasmid should yield fragments of the expected sizes (e.g., one for the vector and one for the insert). The uncut plasmid will likely show multiple bands corresponding to supercoiled, nicked, and relaxed forms.[24]
-
-
Sanger Sequencing:
-
If the restriction digest is correct, proceed to sequencing to check for point mutations.
-
Send ~500 ng of the miniprepped plasmid DNA along with ~3.2 pmol of a sequencing primer to a sequencing facility.[25] Use primers that bind upstream of the gene insert (e.g., a T7 promoter primer) and a reverse primer to ensure full coverage of your gene.
-
Analyze the returned sequence data by aligning it to your expected reference sequence to confirm the integrity of the promoter, operator, and coding sequence.[5]
-
References
- 1. youthkiawaaz.com [youthkiawaaz.com]
- 2. sinobiological.com [sinobiological.com]
- 3. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 4. neb.com [neb.com]
- 5. goldbio.com [goldbio.com]
- 6. neb.com [neb.com]
- 7. Bacterial Expression Support—Getting Started | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 11. researchgate.net [researchgate.net]
- 12. Lac repressor - Wikipedia [en.wikipedia.org]
- 13. idtdna.com [idtdna.com]
- 14. Mechanism of promoter repression by Lac repressor–DNA loops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A single mutation in the core domain of the lac repressor reduces leakiness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T7-lac promoter vectors spontaneous derepression caused by plant-derived growth media may lead to serious expression problems: a systematic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of T7 Promoter at Higher Temperatures May Be Counterproductive - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.addgene.org [blog.addgene.org]
- 20. researchgate.net [researchgate.net]
- 21. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 22. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 23. Plasmid Prep Protocols: Guide to Key Steps & Materials [thermofisher.com]
- 24. blog.addgene.org [blog.addgene.org]
- 25. Plasmid Verification – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
S-Tag Fusion Protein Refolding: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-tag fusion protein refolding.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the refolding of S-tag fusion proteins.
Q1: My S-tag fusion protein is expressed in inclusion bodies. How do I solubilize it?
A1: Expression in inclusion bodies is common for recombinant proteins in E. coli due to high expression levels and the lack of eukaryotic post-translational modification machinery.[1] Solubilization requires strong denaturants.
-
Initial Steps:
-
After cell lysis, pellet the inclusion bodies by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the pellet with a buffer containing a mild detergent like Triton X-100 to remove contaminants.[2]
-
-
Solubilization:
-
Resuspend the washed inclusion bodies in a buffer containing a strong denaturant such as 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335).[2] Stir for 30-60 minutes at room temperature to ensure complete solubilization.[2]
-
Q2: My protein aggregates during the refolding process. What can I do to prevent this?
A2: Protein aggregation is a frequent challenge during refolding and can occur when hydrophobic regions of partially folded proteins interact with each other.[3]
-
Optimize Refolding Conditions:
-
Protein Concentration: Keep the protein concentration low during refolding (typically in the range of 0.1-0.5 mg/mL) to minimize intermolecular interactions.
-
Temperature: Perform refolding at a low temperature (e.g., 4°C) to slow down the aggregation process.
-
Additives: Include aggregation inhibitors in the refolding buffer. L-arginine (0.4 M) is a commonly used agent that can suppress aggregation.[4] Other additives like glycerol (B35011) (5-20%) can also be beneficial.
-
Redox Environment: For proteins with disulfide bonds, a redox system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer is crucial for correct disulfide bond formation.[4]
-
Q3: What are the different methods for refolding my S-tag fusion protein?
A3: There are several common methods for refolding solubilized proteins. The choice of method depends on the specific protein and the experimental setup.
-
Dialysis: The protein solution is placed in a dialysis bag and dialyzed against a series of buffers with decreasing concentrations of the denaturant. This gradual removal of the denaturant allows the protein to refold.
-
Dilution: The solubilized protein is rapidly or slowly diluted into a large volume of refolding buffer. This reduces the concentration of both the protein and the denaturant, promoting refolding.
-
On-Column Refolding: The solubilized protein is bound to an affinity column (S-protein agarose (B213101) for S-tag fusion proteins), and the denaturant is washed away with a refolding buffer. The refolded protein is then eluted. This method has the advantage of combining purification and refolding into a single step.[5][6]
Q4: Can I perform on-column refolding for my S-tag fusion protein?
A4: Yes, on-column refolding can be an efficient method. While many protocols describe this for His-tagged proteins using IMAC columns, the principle can be adapted for S-tag fusion proteins using S-protein agarose.
-
Procedure Outline:
-
Solubilize the inclusion bodies in a buffer containing 6 M GdnHCl or 8 M urea.
-
Bind the solubilized protein to an S-protein agarose column.
-
Wash the column with a buffer containing a lower concentration of denaturant or a mild detergent to remove impurities and initiate refolding.
-
Further wash the column with the refolding buffer (without denaturant) to allow the protein to refold while immobilized.
-
Elute the refolded S-tag fusion protein from the column.
-
Q5: The refolding yield of my protein is very low. How can I improve it?
A5: Low refolding yield is a common problem that can be addressed by optimizing various parameters.
-
Screening Refolding Conditions: Use a matrix-based approach to screen different refolding buffer compositions, pH values, temperatures, and additives to find the optimal conditions for your specific protein. Commercial refolding kits are available that provide a range of pre-formulated buffers for screening.[7]
-
Presence of the Tag: The S-tag itself is a small peptide (15 amino acids) and is generally not expected to interfere with protein folding.[8][9] However, in some cases, the fusion tag might influence the folding process. If you suspect this, you could consider cleaving the tag after refolding.
-
Purity of Inclusion Bodies: Ensure that the inclusion bodies are thoroughly washed to remove contaminating proteins and other cellular components that might interfere with refolding.
Quantitative Data Summary
The composition of the refolding buffer is critical for successful protein refolding. The following table summarizes common components and their typical concentration ranges.
| Component | Function | Typical Concentration |
| Denaturant | Solubilizes inclusion bodies | 6 M GdnHCl or 8 M Urea |
| Buffering Agent | Maintains a stable pH | 20-100 mM Tris-HCl |
| pH | Influences protein charge and stability | 7.5 - 8.5 |
| Aggregation Inhibitor | Prevents protein aggregation | 0.4 M L-arginine |
| Redox System | Facilitates correct disulfide bond formation | 1-2 mM Reduced Glutathione (GSH) / 0.1-0.2 mM Oxidized Glutathione (GSSG) |
| Reducing Agent | Reduces incorrect disulfide bonds | 1-5 mM Dithiothreitol (DTT) |
| Stabilizer | Improves protein stability | 5-20% Glycerol |
Experimental Protocols
Detailed Protocol for Refolding by Dialysis
This protocol provides a step-by-step guide for refolding an S-tag fusion protein from inclusion bodies using the dialysis method.
1. Inclusion Body Solubilization:
- Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 6 M GdnHCl, pH 8.0).
- Stir at room temperature for 1-2 hours to ensure complete solubilization.
- Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet any remaining insoluble material.
- Collect the supernatant containing the denatured protein.
2. Step-wise Dialysis:
- Transfer the solubilized protein into a dialysis bag with an appropriate molecular weight cut-off.
- Perform a series of dialysis steps against a refolding buffer with decreasing concentrations of the denaturant. For example:
- Step 1: Dialyze against refolding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM DTT, pH 8.0) containing 4 M urea for 4-6 hours at 4°C.
- Step 2: Dialyze against the same buffer with 2 M urea for 4-6 hours at 4°C.
- Step 3: Dialyze against the same buffer with 1 M urea for 4-6 hours at 4°C.
- Step 4: Dialyze against the refolding buffer without urea for 12-16 hours (overnight) at 4°C, with at least one buffer change.
- After the final dialysis step, a precipitate may form, which consists of aggregated protein. Centrifuge the sample at high speed to remove the precipitate.
- The supernatant contains the refolded S-tag fusion protein.
3. Analysis of Refolded Protein:
- Analyze the refolded protein by SDS-PAGE to check for purity and potential degradation.
- Perform a functional assay to confirm that the protein is correctly folded and active.
Visualizations
Caption: Workflow for S-tag fusion protein refolding.
This guide provides a starting point for troubleshooting and optimizing your S-tag fusion protein refolding experiments. Remember that the optimal conditions can be highly protein-specific, and empirical testing is often necessary for the best results.
References
- 1. Optimization of a refolding step for a therapeutic fusion protein in the quality by design (QbD) paradigm. | Semantic Scholar [semanticscholar.org]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipo.lbl.gov [ipo.lbl.gov]
- 6. Histidine-Tagged Recombinant Protein Purification and On-Column Refolding | Bio-Rad [bio-rad.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
removing non-specific binders from S-tag affinity resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using S-tag affinity resin for protein purification. The focus is on strategies to remove non-specific binders and improve the purity of the target protein.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background of contaminating proteins in my elution fractions. What is the primary cause and how can I reduce it?
A1: High background is typically caused by non-specific binding of host cell proteins to the S-protein agarose (B213101) resin. This can be due to ionic or hydrophobic interactions. To mitigate this, optimizing the wash buffer is crucial. Increasing the salt concentration (e.g., up to 0.5 M NaCl) can disrupt ionic interactions, while including non-ionic detergents (e.g., 0.1% Triton X-100) can reduce hydrophobic interactions.[1] It is also advisable to perform additional wash steps to ensure all unbound proteins are removed before elution.
Q2: My purified protein sample contains many non-specific binders. What additives can I include in my wash buffer to improve purity?
A2: Several additives can be incorporated into your wash buffer to minimize non-specific binding. The choice of additive will depend on the nature of the contaminating proteins. See the table below for a summary of common additives and their recommended starting concentrations. It is important to empirically determine the optimal concentration for your specific protein and lysate.
Q3: Can the pH of my buffers affect the binding of my S-tagged protein and the level of contaminants?
A3: Yes, the pH of your binding and wash buffers can influence both specific and non-specific binding. For S-tag purification, a common starting point for the binding buffer is a pH of 7.5.[1] Deviations from the optimal pH can alter the charge distribution on both your target protein and potential contaminants, leading to increased non-specific interactions. If you are experiencing high background, it is worthwhile to test a range of pH values (e.g., 7.0-8.5) for your wash buffer to find the optimal condition that maintains the binding of your S-tagged protein while minimizing the binding of contaminants.
Q4: I am struggling to elute my S-tagged protein, or the yield is very low. What are the recommended elution conditions?
A4: The interaction between the S-tag and S-protein is strong, sometimes requiring relatively harsh conditions for elution. Common elution strategies include:
-
Low pH: Using a buffer with a low pH, such as 0.2 M potassium citrate (B86180) at pH 2.0, is effective at disrupting the interaction.[1][2] However, this may denature the target protein.
-
Chaotropic Agents: High concentrations of chaotropic agents like 3 M guanidinium (B1211019) thiocyanate (B1210189) can also be used for elution.[1]
-
High Salt Concentration: A high concentration of salts like 3 M Magnesium Chloride (MgCl₂) can also effectively elute the S-tagged protein.[1]
It is crucial to consider the downstream application of your protein when choosing an elution method, as some of these conditions can affect protein activity. If maintaining protein activity is critical, exploring milder elution conditions or considering on-column cleavage of the S-tag (if a protease cleavage site is present) are alternative approaches.
Q5: Can I regenerate and reuse the S-protein agarose resin?
A5: Yes, the S-protein agarose resin can be regenerated and reused. After elution, the resin should be washed extensively with the elution buffer to remove all bound protein. Following this, it should be re-equilibrated with the binding buffer. For long-term storage, the resin should be washed with a solution containing a bacteriostatic agent (e.g., 20% ethanol) and stored at 4°C.[3]
Data Presentation
Table 1: Common Wash Buffer Additives to Reduce Non-Specific Binding
| Additive | Recommended Starting Concentration | Mechanism of Action | Notes |
| Sodium Chloride (NaCl) | 0.15 M - 1.0 M | Reduces ionic interactions.[4][5] | A concentration of 0.5 M is a good starting point for optimization. |
| Triton X-100 | 0.1% - 0.5% (v/v) | Reduces non-specific hydrophobic interactions.[1] | Can interfere with some downstream applications and may be difficult to remove. |
| Tween 20 | 0.05% - 0.2% (v/v) | A milder non-ionic detergent that reduces hydrophobic interactions.[4] | Generally less denaturing than Triton X-100. |
| Glycerol | 5% - 20% (v/v) | Reduces hydrophobic interactions and can help stabilize proteins.[4] | Can increase the viscosity of the buffers. |
| Ethanol | Up to 20% (v/v) | Can reduce non-specific hydrophobic interactions.[4] | May not be suitable for all proteins as it can cause precipitation. |
Experimental Protocols
Protocol 1: Standard S-Tag Affinity Chromatography
This protocol provides a general procedure for the purification of S-tagged proteins under native conditions.
Materials:
-
S-protein agarose resin
-
Binding/Wash Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100 (optional)
-
Elution Buffer: 0.2 M Potassium Citrate, pH 2.0 OR 3 M MgCl₂
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using low pH elution)
-
Clarified cell lysate containing the S-tagged protein
Procedure:
-
Resin Equilibration:
-
Add the desired amount of S-protein agarose slurry to a chromatography column.
-
Allow the storage buffer to drain.
-
Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the clarified cell lysate to the equilibrated column. A slow flow rate is recommended to ensure efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 column volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them with Neutralization Buffer if using a low pH elution buffer.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to determine the purity of the target protein.
-
Protocol 2: Stringent Wash Protocol to Remove Non-Specific Binders
This protocol is designed for situations where the standard protocol results in high levels of contaminating proteins.
Materials:
-
S-protein agarose resin
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Wash Buffer 1: 20 mM Tris-HCl, pH 7.5, 500 mM NaCl
-
Wash Buffer 2: 20 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 0.2 M Potassium Citrate, pH 2.0 OR 3 M MgCl₂
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Clarified cell lysate
Procedure:
-
Resin Equilibration and Sample Loading:
-
Follow steps 1 and 2 from the Standard Protocol using the Binding Buffer.
-
-
Stringent Washing:
-
Wash the column with 10 column volumes of Wash Buffer 1.
-
Follow with a wash of 10 column volumes of Wash Buffer 2.
-
Finally, wash with 5 column volumes of Binding Buffer to remove any residual detergent.
-
-
Elution and Analysis:
-
Follow steps 4 and 5 from the Standard Protocol.
-
Mandatory Visualization
Caption: Workflow for S-tag affinity chromatography.
Caption: Troubleshooting decision tree for high contamination.
References
S-Tag Antibody Cross-Reactivity Technical Support Center
Welcome to the technical support center for troubleshooting S-tag antibody cross-reactivity. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with non-specific binding and other cross-reactivity issues during their experiments involving S-tagged proteins. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve these issues, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is S-tag and why is it used?
The S-tag is a small epitope tag, consisting of a 15-amino acid peptide sequence (KETAAAKFERQHMDS), derived from pancreatic ribonuclease A.[1][2][3][4] Its small size minimizes the potential for interference with the function of the fusion protein. S-tags are widely used in protein expression and purification applications, allowing for the detection, isolation, and characterization of recombinant proteins using S-tag specific antibodies.[5]
Q2: What is S-tag antibody cross-reactivity?
S-tag antibody cross-reactivity refers to the binding of an S-tag specific antibody to proteins other than the intended S-tagged target protein. This can lead to the appearance of non-specific bands in a Western blot, high background, or the co-purification of contaminating proteins in immunoprecipitation experiments, ultimately compromising the integrity of the experimental results.[6]
Q3: What are the common causes of S-tag antibody cross-reactivity?
Several factors can contribute to S-tag antibody cross-reactivity:
-
Antibody Specificity: The inherent specificity of the S-tag antibody, whether it is monoclonal or polyclonal, plays a significant role. Polyclonal antibodies, being a heterogeneous mixture, may have a higher propensity for recognizing structurally similar epitopes on other proteins.[6]
-
Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding to off-target proteins.
-
Insufficient Blocking: Inadequate blocking of the membrane or beads can leave sites open for non-specific antibody attachment.
-
Stringency of Washes: Insufficiently stringent washing steps may not effectively remove weakly bound, non-specific antibodies.
-
Presence of Endogenous Proteins: Some cellular proteins may share structural similarities with the S-tag epitope, leading to direct cross-reactivity.
Q4: How can I differentiate between a true S-tagged protein signal and a cross-reactive band?
To confirm the specificity of your S-tag antibody, it is crucial to include proper controls in your experiment. A negative control, such as a lysate from cells that do not express the S-tagged protein, is essential. If a band of the same molecular weight appears in both the S-tag expressing and non-expressing lysates, it is likely a result of cross-reactivity. Additionally, performing a pre-adsorption control experiment (see detailed protocol below) can help verify the specificity of the antibody.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues related to S-tag antibody cross-reactivity in Western Blotting and Immunoprecipitation.
High Background in Western Blotting
High background can obscure the specific signal of your S-tagged protein. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking conditions. Try different blocking agents (e.g., 5% non-fat milk, 5% BSA). Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Primary Antibody Concentration Too High | Titrate the primary S-tag antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody to check for non-specific binding. If background is observed, consider using a pre-adsorbed secondary antibody or changing the blocking buffer. |
| Insufficient Washing | Increase the number and duration of wash steps. Increase the detergent concentration (e.g., Tween-20) in the wash buffer to 0.1-0.5%. |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates. |
Non-Specific Bands in Western Blotting
The presence of unexpected bands can be due to cross-reactivity or other experimental artifacts.
| Potential Cause | Recommended Solution |
| S-tag Antibody Cross-Reactivity | Perform a pre-adsorption experiment with the S-tag peptide to confirm if the non-specific bands are due to cross-reactivity. Consider switching to a different S-tag antibody (e.g., a monoclonal antibody if you are using a polyclonal). |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation, which can result in lower molecular weight bands. |
| Post-Translational Modifications | The target protein may have post-translational modifications (e.g., glycosylation, phosphorylation) that can cause it to migrate at a different molecular weight than predicted. |
| Sample Overload | Reduce the amount of total protein loaded per lane to minimize non-specific interactions. |
Low or No Signal in Western Blotting
If you are not detecting your S-tagged protein, consider the following:
| Potential Cause | Recommended Solution |
| Low Expression of S-tagged Protein | Confirm the expression of your S-tagged protein using a more sensitive method or by loading a higher amount of lysate. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by Ponceau S staining. |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Perform a titration to find the optimal dilution. |
| Inactive Antibody | Ensure proper storage of the antibody. Test the antibody's activity with a positive control (e.g., purified S-tagged protein). |
Experimental Protocols
Protocol for Pre-adsorption of S-tag Antibody
This protocol is designed to verify the specificity of an S-tag antibody by blocking its binding to the S-tag epitope using a competing S-tag peptide.
Materials:
-
S-tag antibody
-
S-tag peptide (KETAAAKFERQHMDS)
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Your experimental sample (lysate, etc.)
Procedure:
-
Determine Optimal Antibody Dilution: First, determine the optimal working dilution of your S-tag antibody that gives a clear signal with acceptable background in your application (e.g., Western Blot).
-
Prepare Antibody Solutions: Prepare two tubes with the diluted S-tag antibody in blocking buffer.
-
Tube A (Control): Diluted S-tag antibody.
-
Tube B (Pre-adsorbed): Diluted S-tag antibody + S-tag peptide. Add the S-tag peptide at a 10-100 fold molar excess compared to the antibody.
-
-
Incubation: Incubate both tubes for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Centrifugation (Optional): Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any immune complexes that may have formed.
-
Application: Use the supernatants from both tubes as your primary antibody solutions in your experiment (e.g., for incubating your Western blot membrane).
-
Analysis: Compare the results. If the specific band corresponding to your S-tagged protein is significantly reduced or absent in the lane probed with the pre-adsorbed antibody (Tube B) compared to the control (Tube A), it confirms the antibody's specificity for the S-tag. Any bands that remain in the pre-adsorbed lane are likely due to non-specific binding.
Visualizing Experimental Workflows
Troubleshooting Workflow for S-tag Antibody Cross-Reactivity
Caption: A flowchart outlining the steps to troubleshoot and identify the cause of high background or non-specific bands when using an S-tag antibody.
General Workflow for Identifying Off-Target Proteins via Immunoprecipitation-Mass Spectrometry (IP-MS)
Caption: A schematic of the experimental workflow for identifying proteins that non-specifically interact with an S-tag antibody using immunoprecipitation followed by mass spectrometry.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Epitope Tagging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
Validation & Comparative
S-Tag vs. His-Tag: A Comparative Guide to Protein Purification Efficiency
Data Presentation: A Quantitative Overview
The following tables summarize the key quantitative parameters for S-tag and His-tag purification systems based on available data. It is important to note that these values can vary significantly depending on the protein being purified, the expression system used, and the specific experimental conditions.
| Parameter | S-Tag | His-Tag |
| Typical Purity | High | Moderate to High |
| Binding Capacity | ~0.5 mg/mL (for S-Tag β-galactosidase) | Up to 20 mg/mL (protein-dependent, can be higher) |
| Typical Yield | Lower, suitable for small to medium scale | Higher, suitable for small to large scale |
| Elution Conditions | Mild to harsh (e.g., specific protease, low pH, or gentle competitive elution) | Mild (imidazole competition) |
Table 1: General Performance Comparison of S-Tag and His-Tag Purification.
| Feature | S-Tag | His-Tag |
| Tag Size | 15 amino acids (approx. 1.7 kDa) | 6-10 amino acids (approx. 0.8-1.2 kDa) |
| Binding Principle | High-affinity interaction between S-tag peptide and S-protein | Coordination of histidine residues with immobilized metal ions (e.g., Ni²⁺, Co²⁺) |
| Common Resin | S-protein agarose (B213101) | Nickel-Nitriloacetic Acid (Ni-NTA) agarose or Cobalt-based resins |
| Regeneration of Resin | Possible, but can be problematic | Routinely performed |
Table 2: Key Characteristics of S-Tag and His-Tag Systems.
Experimental Protocols
Detailed methodologies for protein purification using both S-tag and His-tag systems are provided below. These protocols are generalized and may require optimization for specific proteins and applications.
S-Tag Protein Purification Protocol (Batch Method)
This protocol is adapted for purification using S-protein agarose.
1. Preparation of Cell Lysate:
- Resuspend the cell pellet expressing the S-tagged protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
- Lyse the cells by sonication or other appropriate methods on ice.
- Clarify the lysate by centrifugation at >12,000 x g for 20 minutes at 4°C to pellet cell debris.
2. Binding of S-tagged Protein to S-protein Agarose:
- Equilibrate the S-protein agarose resin with lysis buffer.
- Add the clarified lysate to the equilibrated resin in a conical tube.
- Incubate the mixture on a rotator for 1-2 hours at 4°C to allow for binding.
3. Washing:
- Pellet the resin by gentle centrifugation (e.g., 500 x g for 2 minutes).
- Remove the supernatant (flow-through).
- Wash the resin with 10-15 bed volumes of wash buffer (e.g., lysis buffer with 0.1% Tween 20) to remove non-specifically bound proteins. Repeat this step 2-3 times.
4. Elution:
- Elution with Citrate Buffer: Resuspend the washed resin in elution buffer (e.g., 0.2 M sodium citrate, pH 2.0) and incubate for 5-10 minutes at room temperature. Pellet the resin and collect the supernatant containing the purified protein. Neutralize the eluate immediately with a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).
- Proteolytic Cleavage: If a protease cleavage site is engineered between the S-tag and the target protein, resuspend the washed resin in a suitable cleavage buffer and add the specific protease (e.g., thrombin, enterokinase). Incubate at the recommended temperature and time. The target protein will be in the supernatant, while the S-tag remains bound to the resin.
His-Tag Protein Purification Protocol (Column Chromatography)
This protocol is for purification using Ni-NTA agarose resin.
1. Preparation of Cell Lysate:
- Resuspend the cell pellet expressing the His-tagged protein in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0, with protease inhibitors).
- Lyse the cells and clarify the lysate as described for the S-tag protocol.
2. Column Preparation and Equilibration:
- Pack an appropriate amount of Ni-NTA agarose resin into a chromatography column.
- Equilibrate the column with 5-10 column volumes of lysis buffer.
3. Loading:
- Load the clarified lysate onto the equilibrated column. Collect the flow-through fraction for analysis.
4. Washing:
- Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins. The optimal imidazole concentration in the wash buffer may need to be determined empirically.
5. Elution:
- Elute the His-tagged protein from the column with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and monitor protein elution by measuring absorbance at 280 nm or by SDS-PAGE.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for S-tag and His-tag protein purification.
Concluding Remarks
The choice between an S-tag and a His-tag depends heavily on the specific requirements of the research.
His-tag is a robust and versatile system, particularly advantageous for obtaining high yields of protein. Its primary drawback is the potential for co-purification of host cell proteins that have histidine-rich regions, which may necessitate further purification steps if very high purity is required.
S-tag , on the other hand, generally offers higher purity in a single step due to the highly specific interaction between the S-tag and S-protein. However, this often comes at the cost of lower binding capacity and yield, making it more suitable for applications where high purity is paramount and the required amount of protein is in the small to medium range. The elution conditions for S-tagged proteins can also be harsher than the gentle imidazole competition used for His-tags, which might be a concern for sensitive proteins.
Ultimately, for any given protein, empirical testing is the most reliable way to determine which tag will provide the optimal balance of yield, purity, and preservation of protein function for the intended downstream applications.
A Head-to-Head Comparison of FLAG-tag and S-tag Sensitivity in Western Blotting
For researchers engaged in protein analysis, the choice of an epitope tag is a critical decision that can significantly impact the success of downstream applications like western blotting. Among the plethora of available tags, the FLAG-tag and S-tag are two popular choices, each with distinct characteristics. This guide provides an objective comparison of their performance, particularly concerning sensitivity in western blotting, supported by key data and experimental considerations.
Core Characteristics: FLAG-tag vs. S-tag
At a fundamental level, the FLAG-tag and S-tag differ in their origin, size, and the nature of their detection. The FLAG-tag is a synthetic octapeptide, while the S-tag is a 15-amino acid peptide derived from pancreatic ribonuclease A.[1][2]
The small size of the FLAG-tag is one of its key advantages, as it is less likely to interfere with protein folding, function, and expression.[3][4][5] The S-tag, while larger, is noted for its high solubility due to an abundance of charged and polar residues, which can potentially improve the solubility of the fusion protein.[1][6][7]
| Feature | FLAG-tag | S-tag |
| Sequence | DYKDDDDK | KETAAAKFERQHMDS[1][8] |
| Size | 8 amino acids (~1 kDa)[9] | 15 amino acids (~1.75 kDa)[1][6] |
| Origin | Artificial/Synthetic[2] | Derived from pancreatic ribonuclease A[1] |
| Detection | Anti-FLAG monoclonal antibodies (e.g., M2)[3] | S-protein conjugates (HRP or AP) or anti-S-tag antibodies[10][11] |
| Binding Affinity (Kd) | ~100 nM for M2 antibody[9][12] | High affinity interaction with S-protein[13] |
Table 1: Key Characteristics of FLAG-tag and S-tag
Sensitivity in Western Blotting: A Comparative Analysis
Direct, quantitative comparisons of sensitivity in western blotting between FLAG-tag and S-tag systems are not abundantly available in head-to-head studies. However, an analysis of the available data and system features allows for a robust inference.
The FLAG-tag system is renowned for its high specificity and the availability of high-affinity monoclonal antibodies, such as the M2 antibody.[3][14] This high-affinity interaction is a cornerstone of its sensitivity, minimizing background noise and allowing for reliable detection even at low protein expression levels.[4][15] The use of tandem FLAG-tags (e.g., 3xFLAG) can further enhance detection sensitivity.[2][12]
The S-tag system offers a unique detection method based on the high-affinity interaction between the S-tag peptide and its binding partner, the S-protein.[16][13] This interaction can be leveraged for detection using S-protein conjugated to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP).[10] This system is reported to be highly sensitive, with the ability to detect nanogram amounts of target proteins.[10] Some sources claim detection of as little as 1 picogram of a typical fusion protein in a polyacrylamide gel.[17]
While both systems are highly sensitive, the FLAG-tag system, with its extensively characterized and widely used high-affinity monoclonal antibodies, is often a go-to choice for applications demanding very high specificity and low background.[18] The S-tag system, on the other hand, provides a robust and sensitive alternative, particularly with its enzyme-based detection that can offer rapid results.[10]
Experimental Protocols
A successful western blot experiment hinges on a well-defined protocol. Below is a generalized workflow applicable to both FLAG-tagged and S-tagged proteins, with specific considerations for each.
References
- 1. S-tag - Wikipedia [en.wikipedia.org]
- 2. FLAG-tag - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. The Hidden Benefits of FLAG-tag in Protein Purification [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. flag-peptide.com [flag-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. cube-biotech.com [cube-biotech.com]
- 10. raineslab.com [raineslab.com]
- 11. Anti-S-tag pAb(Polyclonal, Polyclonal) | Antibody | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. FLAG Tag: Definition, Overview, & Applications [excedr.com]
- 13. An interaction between S*tag and S*protein derived from human ribonuclease 1 allows site-specific conjugation of an enzyme to an antibody for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. FLAG Tag: A Comprehensive Overview for Biopharmaceutical Research [kbdna.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
A Head-to-Head Battle of the Tags: S-tag vs. Myc-tag in Immunoprecipitation
In the landscape of protein analysis, epitope tags are indispensable tools for the detection, purification, and study of proteins of interest. Among the plethora of available tags, the S-tag and the Myc-tag are two well-established short peptide tags frequently employed in immunoprecipitation (IP) assays. This guide provides a comprehensive comparison of their performance in IP, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal tag for their experimental needs.
At a Glance: Key Differences
| Feature | S-tag | Myc-tag |
| Origin | N-terminus of bovine pancreatic ribonuclease A | Human c-myc proto-oncogene |
| Amino Acid Sequence | KETAAAKFERQHMDS | EQKLISEEDL |
| Size | 15 amino acids | 10 amino acids |
| Molecular Weight | ~1.7 kDa | ~1.2 kDa |
| Binding Partner | S-protein | Anti-Myc antibody (e.g., 9E10) |
| Binding Affinity (Kd) | High affinity (exact Kd can vary) | 1xMyc: ~400 nM, 2xMyc: ~0.5 nM |
| Common Elution Method | Competitive elution with S-peptide, low pH, or denaturants | Competitive elution with Myc peptide, low pH, or denaturants |
In-Depth Analysis
Binding Affinity and Specificity
The cornerstone of a successful immunoprecipitation is the affinity and specificity of the tag-antibody interaction. The Myc-tag , derived from the human c-myc oncoprotein, is recognized by a variety of monoclonal antibodies, with the 9E10 clone being the most prominent.[1] The interaction between the Myc-tag and its antibody is well-characterized, with a dissociation constant (Kd) in the nanomolar range, indicating a strong binding affinity. For instance, a single Myc-tag (1xMyc) exhibits a Kd of approximately 400 nM, while a tandem repeat (2xMyc) can dramatically increase the affinity, with a Kd as low as 0.5 nM. This high affinity allows for efficient capture of Myc-tagged proteins even at low expression levels.
The S-tag , a 15-amino acid peptide derived from bovine pancreatic ribonuclease A, binds with high affinity to its partner, the S-protein.[1] While the interaction is known to be strong, specific Kd values are less frequently cited in literature compared to the Myc-tag system. The specificity of the S-tag/S-protein interaction is also considered high, with minimal cross-reactivity to other cellular components.
Elution Conditions
The ability to gently and efficiently elute the captured protein is critical for downstream applications.
For Myc-tagged proteins , elution can be achieved through several methods. Competitive elution using a high concentration of the Myc peptide (e.g., 0.5 mg/mL) is a common gentle method that preserves the native conformation of the protein. Alternatively, elution with a low pH buffer (e.g., glycine-HCl, pH 2.0-3.0) is also effective, although it may denature the protein.[2] For applications like SDS-PAGE and Western blotting, direct elution in loading buffer is a straightforward approach.
Similarly, S-tagged proteins can be eluted from the S-protein matrix. While competitive elution with the S-peptide is possible, elution with mildly denaturing conditions is also frequently employed.[3] Some protocols suggest using low pH buffers, similar to the Myc-tag system. For applications where the tag needs to be removed, cleavage by a specific protease, such as thrombin or enterokinase, can be engineered between the protein and the tag.[1]
Experimental Workflow
The following diagram illustrates a typical immunoprecipitation workflow applicable to both S-tagged and Myc-tagged proteins.
Detailed Experimental Protocols
Myc-tag Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for specific proteins and cell types.
Materials:
-
Cell lysate containing Myc-tagged protein
-
Anti-Myc antibody (e.g., 9E10 clone) conjugated to agarose (B213101) or magnetic beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., Lysis Buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or Myc peptide solution)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Lysate Preparation: Lyse cells expressing the Myc-tagged protein in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Myc antibody-conjugated beads to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution:
-
Peptide Elution: Resuspend the beads in Elution Buffer containing Myc peptide and incubate for 10-30 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted protein.
-
Low pH Elution: Resuspend the beads in low pH Elution Buffer. Incubate for 5-10 minutes. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.
-
-
Analysis: Analyze the eluted protein by SDS-PAGE, Western blotting, or other downstream applications.
S-tag Immunoprecipitation Protocol
This protocol provides a general framework for the immunoprecipitation of S-tagged proteins.
Materials:
-
Cell lysate containing S-tagged protein
-
S-protein agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.2 M sodium citrate, pH 2.0 or a solution containing S-peptide)
Procedure:
-
Lysate Preparation: Prepare cell lysate as described in the Myc-tag protocol.
-
Bead Equilibration: Wash the S-protein agarose beads with Binding/Wash Buffer.
-
Binding: Add the equilibrated S-protein agarose beads to the cell lysate. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer.
-
Elution:
-
Low pH Elution: Resuspend the beads in the low pH Elution Buffer and incubate for 5-10 minutes. Pellet the beads and collect the supernatant. Neutralize the eluate if necessary for downstream applications.
-
Competitive Elution: Resuspend the beads in an Elution Buffer containing a high concentration of S-peptide. Incubate for 30 minutes at room temperature. Pellet the beads and collect the supernatant.
-
-
Analysis: Proceed with downstream analysis of the eluted S-tagged protein.
Conclusion
Both S-tag and Myc-tag are effective tools for immunoprecipitation, each with its own set of characteristics. The Myc-tag system benefits from a well-defined and very high-affinity interaction, especially when using tandem tags, making it an excellent choice for capturing low-abundance proteins. The S-tag system offers a robust and high-affinity alternative derived from a non-mammalian source, which can be advantageous in certain contexts. The choice between the two will ultimately depend on the specific requirements of the experiment, including the expression level of the target protein, the desired elution strategy, and the nature of the downstream applications. This guide provides the necessary information for researchers to make an informed decision and to design and execute successful immunoprecipitation experiments.
References
A Comparative Guide to Functional Validation of S-tag Fusion Proteins
For researchers, scientists, and drug development professionals, the choice of a protein fusion tag is a critical decision that can significantly impact the expression, purification, and functional analysis of a target protein. The S-tag, a 15-amino-acid peptide derived from pancreatic ribonuclease A, offers a unique set of features for detection, purification, and direct functional quantification.[1][2] This guide provides an objective comparison of the S-tag system with other popular affinity tags—His-tag, FLAG-tag, and GST-tag—with a focus on the functional validation of the fusion protein's activity, supported by experimental data and detailed protocols.
Overview of Common Affinity Tags
Protein fusion tags are indispensable tools in molecular biology, enabling the straightforward detection and purification of recombinant proteins.[3][4] However, the addition of a tag can potentially interfere with the protein's structure and function.[4] Therefore, careful consideration of the tag's properties is essential.
The S-tag system is based on the high-affinity interaction between the S-tag peptide and the S-protein, which are fragments of RNase A.[1][2] When brought together, they reconstitute the enzymatic activity of RNase A, providing a unique method for quantifying the S-tag fusion protein.[1][5]
Table 1: General Properties of Common Affinity Tags
| Feature | S-tag | His-tag | FLAG-tag | GST-tag |
| Size | 15 amino acids (approx. 1.7 kDa) | 6-10+ Histidine residues (approx. 0.8-1.2 kDa) | 8 amino acids (DYKDDDDK) (approx. 1.0 kDa)[6] | 211 amino acids (approx. 26 kDa) |
| Composition | Hydrophilic peptide | Polyhistidine tract | Hydrophilic octapeptide[7] | Globular protein |
| Purification Principle | Affinity to S-protein agarose[2] | Immobilized Metal Affinity Chromatography (IMAC) | Immunoaffinity chromatography (anti-FLAG antibody)[6][8] | Affinity to immobilized glutathione[9] |
| Elution Conditions | Harsh (e.g., low pH) or protease cleavage | Competitive elution with imidazole (B134444) or pH shift | Competitive elution with FLAG peptide or low pH[7][8] | Competitive elution with reduced glutathione[9] |
| Potential for Functional Interference | Generally low due to small size and hydrophilic nature | Generally low, but can chelate metal ions and potentially affect metalloproteins[10] | Generally low due to small size and hydrophilic nature[6][7] | Higher potential due to large size and dimerization properties[11] |
Quantitative Comparison of Functional Activity
A primary concern when using fusion tags is their potential impact on the biological activity of the target protein. While smaller tags like the S-tag, His-tag, and FLAG-tag are generally considered less likely to cause functional perturbations than larger tags like GST, empirical validation is crucial.[4]
Unfortunately, direct, side-by-side quantitative comparisons of the same protein fused to an S-tag versus other tags are not extensively documented in publicly available literature. However, we can infer performance based on the properties of the tags and general observations from various studies.
Table 2: Hypothetical Impact of Affinity Tags on Enzyme Kinetics
| Tag | Effect on Vmax | Effect on Km | Rationale |
| S-tag | Minimal | Minimal | Small, hydrophilic, and generally located on the protein surface, minimizing steric hindrance with the active site. |
| His-tag | Usually minimal, but can vary | Can be affected | Small size is advantageous, but the polyhistidine tract can interact with metal cofactors or charged residues near the active site, potentially altering substrate binding.[12][13] |
| FLAG-tag | Minimal | Minimal | Small and hydrophilic, designed to be surface-exposed and immunogenic without disrupting protein function.[6][7] |
| GST-tag | Can be significant | Can be significant | The large size can cause steric hindrance, and its natural dimerization may alter the oligomeric state and activity of the fusion protein.[11][14] |
Experimental Workflows and Protocols
To ensure that a fusion tag does not compromise the function of the protein of interest, a series of validation experiments should be performed.
Caption: A generalized workflow for the comparative functional validation of fusion proteins with different affinity tags.
Key Experimental Protocols
1. S-tag Rapid Assay for Protein Quantification
This assay is unique to the S-tag and provides a method for quantifying the molar concentration of the S-tag fusion protein based on the reconstituted RNase S activity.[1][5]
-
Principle: The S-tag peptide binds to the S-protein, reconstituting an active ribonuclease (RNase S). The activity of this reconstituted enzyme on a substrate like poly(C) is directly proportional to the amount of S-tag fusion protein present.[1]
-
Materials:
-
S-tag fusion protein sample
-
S-protein (RNase S fragment)
-
Poly(C) substrate solution
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing the S-tag fusion protein sample, S-protein, and poly(C) substrate in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding TCA, which precipitates the undigested poly(C).
-
Centrifuge the mixture to pellet the precipitate.
-
Measure the absorbance of the supernatant at 280 nm. The increase in absorbance corresponds to the amount of acid-soluble nucleotides produced, which is proportional to the concentration of the S-tag fusion protein.
-
Compare the absorbance to a standard curve generated with a known concentration of S-peptide to determine the molar concentration of the fusion protein.[5]
-
2. Generic Enzyme Activity Assay (Kinase Example)
This protocol can be adapted for various enzymes to compare the activity of the S-tagged protein with other tagged or untagged versions.
-
Principle: A kinase transfers a phosphate (B84403) group from ATP to a specific substrate. The rate of this reaction can be measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Materials:
-
Purified S-tagged, His-tagged, and untagged kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (can be radiolabeled [γ-³²P]ATP for higher sensitivity)
-
Kinase reaction buffer (e.g., containing MgCl₂)
-
Method for detecting phosphorylation (e.g., phosphospecific antibody, autoradiography) or ADP (e.g., ADP-Glo™ Kinase Assay)
-
-
Protocol:
-
Set up kinase reactions containing the purified kinase (S-tagged, His-tagged, or untagged), substrate, and reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase for various time points.
-
Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Detect and quantify the amount of product formed at each time point.
-
Determine the initial reaction velocities at different substrate concentrations to calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each version of the kinase.
-
3. G-Protein Coupled Receptor (GPCR) Signaling Assay
This protocol provides a framework for assessing the function of a GPCR with different tags by measuring downstream signaling events.
-
Principle: Ligand binding to a GPCR activates intracellular signaling pathways, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or calcium.
-
Materials:
-
Mammalian cells expressing the S-tagged, FLAG-tagged, or untagged GPCR
-
Specific ligand (agonist) for the GPCR
-
Assay kit for detecting the relevant second messenger (e.g., cAMP ELISA kit, calcium-sensitive fluorescent dye)
-
Cell lysis buffer (if required by the assay kit)
-
Plate reader (for absorbance, fluorescence, or luminescence)
-
-
Protocol:
-
Seed the cells expressing the different GPCR constructs in a multi-well plate.
-
Stimulate the cells with varying concentrations of the GPCR ligand.
-
Incubate for a time appropriate to elicit a signaling response.
-
Lyse the cells (if necessary) and perform the second messenger detection assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, fluorescence) and plot the dose-response curve for each GPCR construct.
-
Compare the EC50 (half-maximal effective concentration) values to determine if the tag affects the receptor's sensitivity to the ligand.
-
Signaling Pathway and Logical Relationship Diagrams
Visualizing the molecular interactions and experimental logic is crucial for understanding the functional validation process.
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein tags: Advantages and disadvantages | Proteintech Group [ptglab.com]
- 5. raineslab.com [raineslab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. モノクローナル抗体アフィニティーゲルを使用したFLAG®融合タンパク質の免疫沈降 [sigmaaldrich.com]
- 9. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. The Influence of Histidine Tag Attachment on Picosecond Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. His-tag vs GST-tag: Which Affinity Tag Should You Use? [synapse.patsnap.com]
- 12. ijair.org [ijair.org]
- 13. Enzyme activity effects of N-terminal His-tag attached to catalytic sub-unit of phosphoinositide-3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Confirming Protein-Protein Interactions: S-Tag Pulldown and Alternatives
For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. The S-tag pulldown assay is a robust method for this purpose, but a comprehensive understanding of its performance in comparison to other common techniques is essential for selecting the optimal experimental approach. This guide provides an objective comparison of S-tag pulldown with Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR), supported by experimental principles and detailed protocols.
Method Comparison: A Quantitative Overview
Choosing the right technique to validate a protein-protein interaction depends on various factors, including the nature of the interaction, the required sensitivity, and the desired quantitative data. The following tables summarize the key performance metrics of S-tag pulldown and its alternatives.
| Parameter | S-Tag Pulldown | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Principle | Affinity purification of a tagged "bait" protein and its interacting "prey" proteins.[1][2][3] | Immunoprecipitation of an endogenous or tagged protein and its binding partners using a specific antibody.[1][2] | In vivo reconstitution of a transcription factor through the interaction of two fusion proteins in yeast. | Real-time, label-free detection of binding events by measuring changes in refractive index at a sensor surface.[4][5][6][7] |
| Interaction Detected | Direct and indirect interactions within a complex. | Direct and indirect interactions within a cellular context.[1] | Primarily binary, direct interactions. | Direct binding between two purified molecules.[4][7] |
| Quantitative Capability | Semi-quantitative (e.g., Western blot band intensity). Can be made more quantitative with mass spectrometry. | Semi-quantitative. Can be enhanced with quantitative mass spectrometry (e.g., SILAC).[5] | Can be made quantitative using reporter gene assays (e.g., β-galactosidase activity).[8][9][10] | Highly quantitative, providing kinetic (k_on, k_off) and affinity (K_D) constants.[4][5][6][7] |
| Typical Affinity Range | Micromolar (μM) to nanomolar (nM). | Micromolar (μM) to nanomolar (nM). | Micromolar (μM) range. | Millimolar (mM) to picomolar (pM).[4] |
| Throughput | Low to medium. | Low to medium. | High-throughput screening is possible. | Low to medium, with some systems offering higher throughput. |
| In vivo / In vitro | In vitro (using cell lysates). | In vivo (interactions occur within the cell before lysis). | In vivo (within yeast cells). | In vitro (using purified components). |
| False Positives | Can occur due to non-specific binding to the resin or tag. | Can be high due to antibody cross-reactivity or non-specific binding to beads. | High rate of false positives due to protein mislocalization or self-activation. | Low, as it measures direct binding of purified components. |
| False Negatives | Can occur if the tag interferes with the interaction or if the interaction is weak/transient. | Can happen if the antibody epitope is masked by the interaction or if the interaction is not stable during the procedure. | Can occur if fusion proteins misfold, are not expressed, or the interaction requires post-translational modifications absent in yeast. | Can occur if protein immobilization affects its conformation and binding activity. |
Visualizing the Workflows
S-Tag Pulldown Workflow
Caption: Workflow of an S-tag pulldown experiment.
Co-Immunoprecipitation (Co-IP) Principle
Caption: Principle of Co-Immunoprecipitation (Co-IP).
Yeast Two-Hybrid (Y2H) System
References
- 1. creative-proteomics.com [creative-proteomics.com]
- 2. Co-Immunoprecipitation (Co-IP) and Pull-Down | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Protein-Protein Interaction [neuromics.com]
- 4. Comparison of methods for quantitative biomolecular interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying protein–protein interactions in high throughput using protein domain microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches [frontiersin.org]
- 7. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Orthogonal Purification of Dual-Tagged Proteins: A Comparative Guide to S-Tag and His-Tag Strategies
For researchers, scientists, and drug development professionals seeking to achieve high-purity protein preparations, an orthogonal purification strategy employing two distinct affinity tags offers a significant advantage over single-tag methods. This guide provides a comprehensive comparison of a dual-tag system utilizing the S-tag and the His-tag, detailing the principles, experimental protocols, and expected outcomes of this sequential affinity chromatography approach.
The combination of S-tag and His-tag in an orthogonal purification workflow leverages two different and highly specific binding mechanisms to effectively eliminate a broad range of contaminants. A typical strategy involves an initial capture step using the more robust His-tag for immobilized metal affinity chromatography (IMAC), followed by a polishing step with the high-specificity S-tag affinity chromatography. This sequential approach is designed to remove host cell proteins that may non-specifically bind to the initial column, thereby yielding a final protein product of exceptional purity.[1][2][3]
Principles of S-Tag and His-Tag Affinity Chromatography
His-Tag Purification: The polyhistidine tag (His-tag) is a widely used affinity tag consisting of a sequence of six or more histidine residues.[4] This tag exhibits a strong affinity for immobilized divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺), in a technique known as Immobilized Metal Affinity Chromatography (IMAC).[4][5][6] The purification process involves binding the His-tagged protein to the metal-chelated resin at a neutral to slightly basic pH, washing away unbound proteins, and finally eluting the target protein using a competitive agent like imidazole (B134444) or by lowering the pH.[5][6] While His-tag purification is known for its high capacity and cost-effectiveness, it can sometimes suffer from co-purification of host proteins with surface-exposed histidine clusters.[7][8]
S-Tag Purification: The S-tag is a 15-amino acid peptide derived from pancreatic ribonuclease A.[9] It binds with high specificity to S-protein, which can be immobilized on an agarose (B213101) resin.[10] This interaction is highly selective, making S-tag purification an excellent method for achieving high purity. Elution of the S-tagged protein is typically achieved by methods that disrupt the S-tag/S-protein interaction, such as cleavage by a specific protease engineered between the tag and the target protein, or by using harsh elution conditions like low pH, which may affect protein activity.[9]
The Orthogonal Purification Workflow
An orthogonal purification strategy using both S-tag and His-tag allows for a two-step purification process that significantly enhances the final purity of the target protein. By subjecting the protein lysate to two distinct and sequential affinity chromatography steps, only the full-length, dual-tagged protein is expected to be recovered in the final elution.
Comparative Performance: Expected Outcomes
Table 1: Hypothetical Purification Table for a Dual S-tagged and His-tagged Protein
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Crude Lysate | 500 | 25 | 5 | 100 |
| His-Tag IMAC | ||||
| Flow-through & Wash | 450 | 1 | - | - |
| Eluate | 30 | 22.5 | 75 | 90 |
| S-Tag Affinity | ||||
| Flow-through & Wash | 8 | 0.5 | - | - |
| Eluate | 21 | 20.5 | >95 | 82 |
Note: The data in this table is hypothetical and serves to illustrate the expected trend in an orthogonal purification. Actual results will vary depending on the specific protein, expression system, and experimental conditions.
Experimental Protocols
His-Tag Immobilized Metal Affinity Chromatography (IMAC)
This protocol is a general guideline for the purification of a His-tagged protein under native conditions.
Materials:
-
Resin: Ni-NTA Agarose or similar IMAC resin.
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Columns: Gravity-flow or FPLC columns.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication or a French press on ice. Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of Lysis Buffer.
-
Sample Loading: Load the clarified lysate onto the equilibrated column. Collect the flow-through for analysis.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analysis: Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess purity.
S-Tag Affinity Chromatography
This protocol outlines the purification of an S-tagged protein, assuming a protease cleavage site is engineered between the S-tag and the target protein for elution.
Materials:
-
Resin: S-protein Agarose.
-
Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Cleavage Buffer: Buffer composition will depend on the specific protease used (e.g., for thrombin: 20 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.4).
-
Protease: A specific protease that recognizes the cleavage site (e.g., thrombin, TEV protease).
Procedure:
-
Buffer Exchange (if necessary): The eluate from the IMAC purification should be buffer-exchanged into the S-Tag Binding/Wash Buffer using dialysis or a desalting column to remove imidazole.
-
Column Equilibration: Equilibrate the S-protein Agarose column with 5-10 CV of Binding/Wash Buffer.
-
Sample Loading: Load the buffer-exchanged protein solution onto the equilibrated column.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer to remove any remaining contaminants.
-
On-Column Cleavage and Elution:
-
Equilibrate the column with 3-5 CV of Cleavage Buffer.
-
Prepare the protease solution in Cleavage Buffer according to the manufacturer's instructions.
-
Apply the protease solution to the column and incubate at the recommended temperature (e.g., room temperature or 4°C) for a specified time (e.g., 2-16 hours) to allow for cleavage of the target protein from the bound S-tag.
-
Collect the eluate containing the purified, tag-less target protein.
-
-
Analysis: Analyze the fractions by SDS-PAGE to confirm the cleavage and assess the final purity of the target protein.
Logical Relationship of the Orthogonal Purification Strategy
The strength of this dual-tagging strategy lies in its orthogonal nature. The first step (IMAC) is a robust capture method based on the metal-binding properties of the His-tag. The second step (S-tag affinity) is a high-specificity polishing step based on a protein-peptide interaction. This ensures that only proteins possessing both tags are purified to a high degree.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Orthogonal protein purification facilitated by a small bispecific affinity tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sinobiological.com [sinobiological.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of quantitative performance of sequential immobilized metal affinity chromatographic enrichment for phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Dual Affinity Tags for Expression and Purification of Functional Peripheral Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The S.Tag fusion system for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S-Tag Fusion Protein Assays for Researchers
For researchers and professionals in drug development, the selection of an appropriate fusion protein tag is a critical decision that impacts the purification, detection, and quantification of recombinant proteins. The S-tag system, based on the high-affinity interaction between the 15-amino acid S-tag peptide and the S-protein, offers a versatile platform for these applications. This guide provides an objective comparison of the S-tag system with other popular alternatives, namely the polyhistidine-tag (HIS-tag) and the FLAG-tag, supported by experimental data and detailed protocols.
Performance Comparison of Affinity Tags
The choice of an affinity tag depends on various factors, including the desired purity, yield, and the nature of the downstream applications. The following table summarizes the key characteristics and performance metrics of the S-tag, HIS-tag, and FLAG-tag systems based on published data.
| Feature | S-Tag | HIS-Tag | FLAG-Tag |
| Tag Size | 15 amino acids (approx. 1.7 kDa) | Typically 6-10 histidine residues (approx. 0.8-1.3 kDa) | 8 amino acids (DYKDDDDK) (approx. 1.0 kDa) |
| Binding Partner | S-protein (a derivative of RNase A) | Immobilized metal ions (e.g., Ni²⁺, Co²⁺) | Anti-FLAG monoclonal antibodies |
| Binding Affinity | High affinity | Moderate affinity, dependent on metal ion and buffer conditions | High affinity, antibody-dependent |
| Elution Conditions | Harsh (e.g., 0.2 M citrate (B86180) pH 2.0, 3 M MgCl₂, 3 M NaSCN) or enzymatic cleavage.[1] | Competitive elution with imidazole, or a decrease in pH. | Competitive elution with FLAG peptide, or low pH (e.g., 0.1 M glycine, pH 3.5).[1] |
| Purity | Generally high due to specific interaction. | Can be lower due to non-specific binding of endogenous proteins with histidine residues.[2][3] | Generally very high due to the high specificity of the antibody-antigen interaction.[2][3] |
| Yield | Good, but can be limited by the capacity of the S-protein agarose (B213101). | Generally high due to the high capacity of metal-chelate resins.[2][3] | Can be lower due to the lower capacity of antibody-based affinity resins.[4] |
| Cost of Resin | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are standardized protocols for protein purification and Western blotting using S-tag, HIS-tag, and FLAG-tag systems.
Protein Purification Protocols
1. S-Tag Fusion Protein Purification
This protocol is based on the affinity of the S-tag for immobilized S-protein.
-
Materials:
-
S-protein agarose resin
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution Buffer (e.g., 0.2 M Citrate, pH 2.0) or specific protease for cleavage
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Resin Equilibration: Wash the S-protein agarose with 10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the clarified cell lysate containing the S-tagged protein to the equilibrated column.
-
Washing: Wash the column with 20-30 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elution:
-
Harsh Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Immediately neutralize the eluted fractions with Neutralization Buffer.
-
Enzymatic Cleavage: If a protease cleavage site is present between the S-tag and the protein, incubate the resin with the specific protease in an appropriate buffer to release the target protein.[5]
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the protein.
-
2. HIS-Tag Fusion Protein Purification
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC).[6]
-
Materials:
-
Ni-NTA (Nickel-Nitrilotriacetic Acid) or other metal-chelate affinity resin
-
Lysis/Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
-
Procedure:
-
Resin Equilibration: Wash the Ni-NTA resin with 10 column volumes of Lysis/Binding Buffer.
-
Sample Loading: Apply the clarified cell lysate containing the HIS-tagged protein to the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE.
-
3. FLAG-Tag Fusion Protein Purification
This protocol is based on the specific binding of the FLAG epitope to an anti-FLAG antibody immobilized on a resin.[7]
-
Materials:
-
Anti-FLAG M2 affinity gel
-
TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine HCl, pH 3.5) or 3xFLAG peptide solution (100-200 µg/mL in TBS)
-
-
Procedure:
-
Resin Equilibration: Wash the anti-FLAG M2 affinity gel with 10 column volumes of TBS.
-
Sample Loading: Apply the clarified cell lysate containing the FLAG-tagged protein to the equilibrated resin and incubate (e.g., 1-2 hours at 4°C with gentle agitation).
-
Washing: Wash the resin with 20-30 column volumes of TBS to remove unbound proteins.
-
Elution:
-
Peptide Elution: Add 3xFLAG peptide solution to the resin and incubate to competitively elute the bound protein.
-
Low pH Elution: Elute the bound protein with the low pH Elution Buffer and immediately neutralize the fractions.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE.
-
Western Blotting Protocols
1. S-Tag Detection
-
Materials:
-
S-protein-HRP (Horseradish Peroxidase) or S-protein-AP (Alkaline Phosphatase) conjugate
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent or colorimetric substrate
-
-
Procedure:
-
SDS-PAGE and Transfer: Separate protein samples by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]
-
Primary Incubation: Incubate the membrane with a 1:5000 dilution of S-protein-HRP or S-protein-AP conjugate in TBST for 30 minutes at room temperature.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the appropriate substrate and visualize the signal.
-
2. HIS-Tag Detection
-
Materials:
-
Anti-His-tag primary antibody
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
TBST
-
Chemiluminescent substrate
-
-
Procedure:
-
SDS-PAGE and Transfer: Separate protein samples by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-His-tag primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the signal.[9]
-
3. FLAG-Tag Detection
-
Materials:
-
Anti-FLAG M2 primary antibody
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
TBST
-
Chemiluminescent substrate
-
-
Procedure:
-
SDS-PAGE and Transfer: Separate protein samples by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-FLAG M2 primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the signal.
-
Visualizing Workflows and Principles
To further clarify the experimental processes and underlying principles, the following diagrams have been generated.
Figure 1. Principle of the S-tag enzymatic assay.
Figure 2. General workflow for affinity protein purification.
Figure 3. General workflow for Western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. His Tagged Protein Purification | Sino Biological [sinobiological.com]
- 7. sinobiological.com [sinobiological.com]
- 8. raineslab.com [raineslab.com]
- 9. cube-biotech.com [cube-biotech.com]
A Head-to-Head Comparison: The S-tag System Versus Other Common Protein Tags
For researchers in the fields of molecular biology, drug development, and proteomics, the choice of an affinity tag for protein purification and detection is a critical decision that can significantly impact experimental outcomes. The S-tag, a 15-amino acid peptide derived from pancreatic ribonuclease A, offers a unique set of features for these applications.[1] This guide provides an objective comparison of the S-tag system with other widely used protein tags—the His-tag, FLAG-tag, and Strep-tag II—supported by a summary of their performance characteristics and detailed experimental protocols for their evaluation.
The S-tag Purification and Detection Pathway
The S-tag system is based on the high-affinity interaction between the S-tag peptide and the S-protein.[1] Fusion proteins incorporating the S-tag can be efficiently captured using a resin functionalized with the S-protein. The purification workflow typically involves cell lysis, binding of the tagged protein to the S-protein agarose, washing to remove unbound cellular components, and subsequent elution of the purified protein.
References
S-Tag vs. HA-Tag: A Comparative Guide for Immunofluorescence Studies
In the realm of cellular and molecular biology, epitope tags are indispensable tools for the detection, localization, and purification of proteins. For researchers employing immunofluorescence (IF) to visualize protein expression and localization, the choice of epitope tag can significantly impact the quality and reliability of the experimental results. This guide provides an objective comparison of two commonly used peptide tags, the S-tag and the HA-tag, with a focus on their application in immunofluorescence studies.
At a Glance: S-Tag and HA-Tag Comparison
| Feature | S-Tag | HA-Tag (Hemagglutinin) |
| Origin | Derived from pancreatic ribonuclease A (RNase A)[1][2] | Derived from the human influenza hemagglutinin (HA) protein[3][4][5] |
| Amino Acid Sequence | KETAAAKFERQHMDS[1][2] | YPYDVPDYA[3][4][6] |
| Size (Amino Acids) | 15[1][2] | 9[3][4] |
| Molecular Weight | ~1.75 kDa[7][8] | ~1.1 kDa[3][5][6] |
| Structure | Does not form a defined tertiary structure[7] | Forms a conformationally flexible loop[3] |
| Common Applications | Western blotting, immunoprecipitation, ELISA, and in situ imaging.[7] Also used to enhance protein solubility.[7] | Western blotting, immunoprecipitation, immunofluorescence, and protein purification.[3][9][10] |
| Antibody Availability | A range of high-affinity anti-S-Tag antibodies are commercially available.[7] | A wide variety of high-affinity monoclonal and polyclonal anti-HA antibodies are commercially available.[3][11][12] |
Performance in Immunofluorescence: A Data-Driven Perspective
A study by Balyasnikova et al. (2023) quantitatively evaluated the efficiency of several anti-epitope tag antibodies in immunofluorescence.[13][14] In this study, chimeric proteins with different epitope tags were expressed, and the signal from the anti-tag antibody was compared to a reference signal. The results categorized antibodies as "good," "fair," or "mediocre" based on the signal intensity they produced at different concentrations.
Quantitative Data for HA-Tag in Immunofluorescence
| Antibody Clone | Concentration | Normalized Signal Intensity (Arbitrary Units) | Performance Category |
| Anti-HA (AF291) | 5 µg/mL | High | Good |
| Anti-HA (AF291) | 50 ng/mL | High | Good |
Data summarized from Balyasnikova et al., 2023. The study did not include the S-tag.
The data indicates that with an appropriate antibody, the HA-tag can generate a strong and reliable signal in immunofluorescence even at low antibody concentrations.[13][14] This suggests high-affinity antibody-epitope recognition, which is crucial for achieving a good signal-to-noise ratio.
For the S-tag, while direct quantitative data from a comparative study is lacking, it is widely used and recognized in various immunoassays, including immunofluorescence.[15] The performance of the S-tag in immunofluorescence is dependent on the affinity and specificity of the anti-S-tag antibody used. Commercially available anti-S-tag antibodies are validated for use in immunofluorescence, and successful staining has been reported in various cell lines.[15][16]
Key Considerations for Choosing Between S-Tag and HA-Tag
S-Tag:
-
Potential for Enhanced Solubility: The S-tag is rich in charged and polar residues, which is believed to improve the solubility of the fusion protein.[1][7] This can be a significant advantage when working with proteins that are prone to aggregation.
-
Larger Size: At 15 amino acids, the S-tag is larger than the HA-tag. While still relatively small, there is a slightly higher potential for interference with protein folding or function compared to smaller tags.[17]
HA-Tag:
-
Well-Characterized and Widely Used: The HA-tag is one of the most extensively used epitope tags, and its performance has been validated in a vast number of studies and applications, including immunofluorescence.[3][18]
-
Smaller Size: The small size of the HA-tag (9 amino acids) minimizes the likelihood of it interfering with the structure, function, or localization of the protein of interest.[3][4]
-
Potential for Cleavage in Apoptotic Cells: The HA-tag sequence contains a caspase cleavage site (DVPD) and can be cleaved by caspase-3 and/or caspase-7, leading to a loss of immunoreactivity in apoptotic cells.[4] This is a critical consideration for studies involving apoptosis.
Experimental Protocols
Below are detailed, representative protocols for immunofluorescence staining of cells expressing S-tagged or HA-tagged proteins. These protocols are general guidelines and may require optimization for specific cell types, proteins, and antibodies.
General Immunofluorescence Workflow
Caption: A flowchart illustrating the key steps in a typical immunofluorescence experiment.
Immunofluorescence Protocol for S-Tagged Proteins
Materials:
-
Cells expressing S-tagged protein cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100)
-
Anti-S-Tag Primary Antibody
-
Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells expressing the S-tagged protein on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-S-tag primary antibody to the recommended concentration in Blocking Buffer.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Immunofluorescence Protocol for HA-Tagged Proteins
Materials:
-
Cells expressing HA-tagged protein cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Anti-HA Primary Antibody
-
Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells expressing the HA-tagged protein on coverslips.
-
Rinse the cells with PBS.
-
Fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature to block non-specific sites.
-
-
Primary Antibody Incubation:
-
Dilute the anti-HA primary antibody in 0.1% BSA in PBS to the desired concentration (e.g., 2 µg/mL).
-
Incubate with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in an appropriate buffer.
-
Incubate with the secondary antibody for 45 minutes to 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope.
-
Conclusion
Both the S-tag and the HA-tag are effective tools for immunofluorescence studies, each with its own set of advantages and disadvantages. The HA-tag is smaller and has a wealth of validation data, including quantitative performance metrics that demonstrate its capability for producing strong signals in immunofluorescence. Its main drawback is its susceptibility to cleavage in apoptotic cells. The S-tag, while slightly larger, may offer the added benefit of enhancing the solubility of the target protein.
The ultimate choice between the S-tag and the HA-tag will depend on the specific requirements of the experiment. For general immunofluorescence applications where a small, well-characterized tag is desired, the HA-tag is an excellent choice, provided the study does not involve apoptosis. If protein solubility is a concern, the S-tag may be a more suitable option. In either case, the success of the immunofluorescence experiment will heavily rely on the use of high-quality, validated antibodies and careful optimization of the staining protocol.
References
- 1. arigobio.com [arigobio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Immunofluorescence Analysis Using Epitope-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7 things to consider before using the Immunofluorescence technique - Nordic Biosite [nordicbiosite.com]
- 7. usbio.net [usbio.net]
- 8. biocompare.com [biocompare.com]
- 9. Considerations When Using Epitope Tags | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Epitope tags | Abcam [abcam.com]
- 11. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tagging: How to Choose a Tag for Your Protein [promega.com]
- 13. v19.proteinatlas.org [v19.proteinatlas.org]
- 14. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 15. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence signal intensity measurements as a semi-quantitative tool to assess sarcoglycan complex expression in muscle biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Confirming S-tag Fusion Protein Identity: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, confirming the identity and integrity of a recombinant fusion protein is a critical step in ensuring the validity of experimental results and the quality of therapeutic candidates. While various protein tags are utilized to facilitate purification and detection, mass spectrometry (MS) stands as the gold standard for definitive protein identification. This guide provides a comprehensive comparison of the S-tag with other common affinity tags—His-tag, GST-tag, and FLAG-tag—in the context of mass spectrometry analysis, complete with detailed experimental protocols and supporting data.
Comparative Analysis of Common Affinity Tags for Mass Spectrometry
The choice of an affinity tag can influence not only the purification efficiency but also the subsequent mass spectrometry analysis. The ideal tag for MS applications should be small, easily removable (if necessary), and should not interfere with the ionization or fragmentation of the target protein's peptides. The following table summarizes the key characteristics of the S-tag and its common alternatives concerning their suitability for mass spectrometry.
| Feature | S-Tag | His-Tag | GST-Tag | FLAG-Tag |
| Size | 15 amino acids (approx. 1.7 kDa) | 6-10 amino acids (approx. 0.8-1.2 kDa) | ~220 amino acids (approx. 26 kDa) | 8 amino acids (approx. 1.0 kDa) |
| Composition | KETAAAKFERQHMDS | HHHHHH... | Full protein | DYKDDDDK |
| Potential for MS Interference | Low, due to its small size and hydrophilic nature. | Generally low, but the presence of multiple histidine residues can sometimes affect peptide ionization. Can also lead to unexpected modifications.[1] | High, due to its large size. Can dominate the MS spectrum with its own peptides, potentially masking peptides from the protein of interest. May also impact protein folding and solubility.[2] | Low, due to its small size and hydrophilic nature. |
| Elution Conditions | Harsh (e.g., low pH) or enzymatic cleavage. Harsh elution can be incompatible with MS analysis, making enzymatic cleavage preferable.[3] | Mild (imidazole competition) or low pH. Imidazole is easily removed prior to MS. | Mild (reduced glutathione). Glutathione is easily removed. | Competitive elution with FLAG peptide or low pH. Excess FLAG peptide can interfere with MS analysis if not removed. |
| Reported MS Sequence Coverage | While specific quantitative comparisons are limited, its small size is advantageous for achieving good sequence coverage of the target protein.[4] | Generally good, but can be protein-dependent. The tag itself is easily identifiable. | Can be lower for the protein of interest due to the high abundance of GST peptides in the digest. | Generally good due to its small size. |
| Special Considerations for MS | The S-tag is derived from RNase A and its interaction with S-protein is highly specific, leading to high purity samples for MS.[5] | The tag's interaction with metal ions is versatile for purification under both native and denaturing conditions.[6] | The large size of GST can sometimes enhance the solubility and expression of the fusion protein, which can be beneficial for overall yield. | The 3xFLAG variant provides enhanced detection in immunoassays but also increases the potential for tag-derived peptides in MS. |
Experimental Workflow for Mass Spectrometry Confirmation
The following diagram outlines the typical workflow for confirming the identity of an S-tag fusion protein using a bottom-up proteomics approach involving in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for S-tag fusion protein identification by mass spectrometry.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the mass spectrometry workflow.
In-Gel Tryptic Digestion Protocol
This protocol is adapted from standard procedures for the preparation of protein samples for mass spectrometry analysis from polyacrylamide gels.
-
Excise and Destain: Carefully excise the protein band of interest from the Coomassie-stained SDS-PAGE gel using a clean scalpel. Cut the gel band into small pieces (approximately 1 mm³). Place the gel pieces into a microcentrifuge tube. Destain the gel pieces by washing them with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until the Coomassie blue color is removed.
-
Reduction and Alkylation:
-
Reduce the protein by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 50 mM ammonium bicarbonate for 1 hour at 56°C.
-
Remove the DTT solution and alkylate the protein by incubating the gel pieces in 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate for 45 minutes at room temperature in the dark.
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then with 50% ACN. Dehydrate the gel pieces with 100% ACN and dry them completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the dried gel pieces in a solution of sequencing-grade modified trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate on ice for 30-60 minutes.
-
Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction and Cleanup Protocol
-
Extraction:
-
After digestion, centrifuge the tube and collect the supernatant containing the peptides.
-
Perform a second extraction by adding a solution of 50% ACN and 5% formic acid to the gel pieces, vortexing, and sonicating for 10 minutes. Combine this supernatant with the first one.
-
Repeat the second extraction step and pool all supernatants.
-
-
Cleanup:
-
Dry the pooled peptide solution in a vacuum centrifuge.
-
Resuspend the dried peptides in a small volume of 0.1% trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using a C18 ZipTip or a similar reversed-phase cleanup method according to the manufacturer's instructions.
-
Elute the peptides in a small volume of a solution containing 50-80% ACN and 0.1% formic acid.
-
LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[7][8]
-
Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent (typically ACN with 0.1% formic acid).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it automatically switches between acquiring a full MS scan and acquiring MS/MS spectra of the most intense precursor ions.[9]
-
-
Database Searching:
-
Process the raw MS/MS data using a database search engine such as Mascot, Sequest, or MaxQuant.[10]
-
Search the spectra against a protein database that contains the sequence of the S-tag fusion protein. The search parameters should include the specific protease used (e.g., trypsin), potential modifications (e.g., carbamidomethylation of cysteine, oxidation of methionine), and appropriate mass tolerances for precursor and fragment ions.
-
-
Data Validation and Interpretation:
-
Validate the identified peptides and proteins using statistical methods to control the false discovery rate (FDR).
-
Confirm the identity of the S-tag fusion protein by the presence of a significant number of matching peptides covering a substantial portion of the protein's sequence.
-
Generate a sequence coverage map to visualize which parts of the protein were identified.[11][12]
-
Logical Relationship of Tag Choice and MS Outcome
The selection of a protein tag has a direct impact on the quality and interpretability of the mass spectrometry data. The following diagram illustrates this relationship.
Caption: Impact of affinity tag choice on mass spectrometry results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Getting more out of FLAG-Tag co-immunoprecipitation mass spectrometry experiments using FAIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Protein Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. LC-MS/MS (Tandem mass spectrometry) Protein Identification | Proteomics [medicine.yale.edu]
- 9. Direct analysis and identification of proteins in mixtures by LC/MS/MS and database searching at the low-femtomole level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 11. support.proteinmetrics.com [support.proteinmetrics.com]
- 12. Protein Sequence Coverage Map [vis-au.github.io]
A Researcher's Guide to S-tag Antibody Validation: Specificity and Performance
For researchers in molecular biology and drug development, epitope tagging is an indispensable technique for the detection, purification, and localization of recombinant proteins.[1][2][3] The S-tag, a 15-amino-acid peptide derived from pancreatic ribonuclease A, offers a versatile and reliable system for these applications.[3][4][5][6] Its small size minimizes potential interference with the tagged protein's structure and function, making it an attractive alternative to larger tags.[1][7]
This guide provides an objective comparison of S-tag antibody performance, supported by experimental data and detailed protocols. It aims to assist scientists in selecting and validating the appropriate antibodies and methodologies for their specific research needs.
S-tag System Overview
The S-tag system is based on the high-affinity interaction between the S-tag peptide (KETAAAKFERQHMDS) and its binding partner, the S-protein.[4][6] This interaction can be exploited not only for purification but also for detection through antibodies specifically generated against the S-tag epitope. These antibodies are crucial tools for a variety of immunochemical assays.
Comparison of Commercially Available S-tag Antibodies
The selection of a primary antibody is critical for experimental success. Performance can vary based on the host species, clonality, and purification method. Below is a summary of representative S-tag antibodies from various suppliers.
| Product/Supplier | Host/Clonality | Verified Applications & Recommended Dilutions | Conjugate | Purification |
| S-Tag Antibody #8476 (Cell Signaling Technology) | Rabbit / Polyclonal | Western Blotting (1:1000) | Unconjugated | Protein A and peptide affinity chromatography |
| S-peptide Epitope Tag Monoclonal Antibody (6.2) (Thermo Fisher) | Mouse / Monoclonal | Western Blot, IHC, IF | Unconjugated | Protein G |
| Goat S Tag Polyclonal Antibody, HRP (MyBioSource/Bethyl) | Goat / Polyclonal | Western Blot (1:1,000 - 1:30,000), ELISA | HRP | Antigen Affinity Purified |
| Anti S-tag antibody (ab19321) (Abcam) | Goat / Polyclonal | ICC, WB, ELISA, ICC/IF | Unconjugated | Affinity purification |
| Mouse anti S-Tag (MCA4668GA) (Bio-Rad) | Mouse / Monoclonal | ELISA, Flow Cytometry, Protein Purification | Unconjugated | Purified |
Note: This table is not exhaustive and represents a sample of available reagents. Researchers should always consult the manufacturer's datasheet for the most current information and validation data.
Performance Comparison with Other Epitope Tags
The S-tag is one of many epitope tags available. Its characteristics make it suitable for a range of applications, but the optimal choice depends on the specific experimental context.
| Epitope Tag | Sequence | Size (kDa) | Key Advantages |
| S-tag | KETAAAKFERQHMDS | ~1.7 kDa | Small size, high-affinity binding partner (S-protein) available.[4] |
| FLAG®-tag | DYKDDDDK | ~1.0 kDa | Highly specific, calcium-dependent binding for elution. |
| HA-tag | YPYDVPDYA | ~1.1 kDa | Well-characterized antibodies, derived from human influenza hemagglutinin. |
| c-Myc-tag | EQKLISEEDL | ~1.2 kDa | Derived from a well-studied human oncogene, extensive antibody availability. |
| His-tag | HHHHHH | ~0.8 kDa | Allows for purification on metal-chelate affinity chromatography. |
Experimental Validation of S-tag Antibody Specificity
The most critical attribute of an epitope tag antibody is its specificity. A common and effective method for validating specificity is the Western blot analysis of cell lysates from transfected and untransfected cells.
A highly specific S-tag antibody will detect a distinct band at the expected molecular weight of the fusion protein only in the lysate from cells transfected with the S-tag construct. No corresponding band should be visible in the untransfected (negative control) lysate.[1]
Caption: Workflow for S-tag antibody specificity validation using Western blot.
Key Applications and Detailed Protocols
S-tag antibodies are routinely used in Western blotting (WB), immunoprecipitation (IP), and immunofluorescence (IF) to detect, isolate, and visualize S-tagged proteins.
Western Blotting (WB)
Western blotting utilizes S-tag antibodies to detect the target protein in a complex mixture after separation by size.
Caption: Standard experimental workflow for Western blotting.
Protocol: Western Blotting
-
Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer). Determine protein concentration and mix 20-30 µg of protein with Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the S-tag primary antibody at the recommended dilution (e.g., 1:1000) in blocking buffer, typically overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[8][9]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using an imaging system.[10][11]
Immunoprecipitation (IP)
IP is used to isolate the S-tagged protein and its binding partners from a cell lysate.
Caption: General workflow for immunoprecipitation of tagged proteins.
Protocol: Immunoprecipitation
-
Cell Lysate Preparation: Lyse cells in a non-denaturing IP lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[12]
-
Pre-clearing: Add Protein A or G agarose/magnetic beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[12][13]
-
Immunocomplex Formation: Add the S-tag primary antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.[13][14]
-
Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[13][14]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP lysis buffer to remove non-specifically bound proteins.[14]
-
Elution: Resuspend the beads in 1X Laemmli sample buffer and boil for 5-10 minutes to elute the protein. The eluted sample is now ready for analysis by Western blot.[13]
Immunofluorescence (IF)
IF allows for the visualization of the subcellular localization of the S-tagged protein within fixed cells.
Caption: Key steps for immunofluorescence staining of tagged proteins.
Protocol: Immunofluorescence
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[15]
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with a buffer containing a detergent like 0.1-0.25% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Wash cells with PBS and block with a solution containing 1-5% BSA or normal serum in PBS for 30-60 minutes to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate cells with the S-tag primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[15][16]
-
Washing: Wash the coverslips three times with PBS.[16]
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[16]
-
Final Washes: Wash the coverslips three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.[15]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
References
- 1. S-Tag Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Anti-S-peptide Epitope Tag Antibodies | Invitrogen [thermofisher.com]
- 3. usbio.net [usbio.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. flag-peptide.com [flag-peptide.com]
- 8. novateinbio.com [novateinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. S Tag Polyclonal Antibody, HRP (A190-134P) [thermofisher.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 14. Immunoprecipitation Procedure [sigmaaldrich.com]
- 15. Epitope Tag Antibodies in Immunofluorescence | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. docs.abcam.com [docs.abcam.com]
Safety Operating Guide
Proper Disposal of S-Tag Peptides: A Guide for Laboratory Professionals
The proper disposal of S-Tag peptides is a critical component of laboratory safety and environmental responsibility. As with most synthetic peptides, S-Tag peptide waste should be treated as hazardous chemical waste.[1][2] Adherence to institutional and local regulations is paramount for ensuring a safe and compliant laboratory environment. This guide provides essential information on the operational and disposal plans for S-Tag peptides, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle S-Tag peptides with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling S-Tag peptides in either lyophilized powder or solution form.[2]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).[2]
-
Eye Protection: Safety glasses or goggles are mandatory.[2]
-
Lab Coat: A lab coat or gown should be worn to protect from spills.[2][3]
Handling Lyophilized Powder: Lyophilized peptide powders can be easily aerosolized. Therefore, handling should occur in a designated area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation.[2]
Handling Solutions: When working with S-Tag peptide solutions, avoid direct contact and splashes.[2]
Step-by-Step Disposal Procedures
Never dispose of S-Tag peptide waste in regular trash or down the drain.[1][2] All waste, including contaminated materials, must be segregated and disposed of through your institution's Environmental Health and Safety (EHS) department.[2]
1. Waste Segregation:
At the point of generation, separate waste into two main streams: liquid and solid.
-
Liquid Waste: This includes unused peptide solutions, experimental buffers containing the peptide, and the initial rinsate from contaminated labware.[4]
-
Collect in a designated, leak-proof, and chemically compatible container.[4] The original chemical container is often a good choice.
-
-
Solid Waste: This category includes all materials that have come into contact with the S-Tag peptide.[4]
2. Labeling:
Properly label all waste containers.[6][7] The label should include:
-
The full chemical name: "S-Tag Peptide" and any other constituents (e.g., solvents).[4]
-
The approximate concentration of the peptide.
-
Relevant hazard information (if known).
-
The accumulation start date.[4]
3. Storage:
Store sealed waste containers in a designated satellite accumulation area within the laboratory until they are collected by EHS personnel.[4][6] Ensure that incompatible wastes are segregated to prevent dangerous chemical reactions.[7]
4. Decontamination and Inactivation (Optional but Recommended):
Before final disposal, chemical inactivation or autoclaving can be employed to degrade the peptide, providing an additional layer of safety.
-
Chemical Inactivation: This method uses chemical agents to break down the peptide. Sodium hypochlorite (B82951) (bleach) is a common and effective choice.[4]
-
Autoclaving: This method uses high-pressure steam for decontamination. It is often used as a secondary step after chemical inactivation, especially for biohazardous waste.[4][8]
The following table summarizes the operational parameters for these decontamination methods:
| Decontamination Method | Parameter | Value | Notes |
| Chemical Inactivation | Reagent | 10% Bleach Solution (Sodium Hypochlorite) | Suitable for both liquid and solid waste.[4] |
| Ratio (Bleach:Waste) | At least 1:10 | Ensure sufficient bleach to degrade the peptide.[4] | |
| Contact Time | Minimum 30 minutes | Allows for complete inactivation.[4] | |
| Neutralization | As required by local regulations | Neutralize bleach solution if necessary before collection.[4] | |
| Autoclaving | Temperature | 121°C | Standard temperature for steam sterilization.[4] |
| Pressure | 15 psi | Standard pressure for steam sterilization.[4] | |
| Cycle Time | 30 - 60 minutes | Time may need to be extended for larger loads.[4] |
Experimental Protocol for Chemical Inactivation of Liquid S-Tag Peptide Waste:
-
Working in a chemical fume hood, add a 10% bleach solution to the liquid waste container to achieve a final bleach-to-waste ratio of at least 1:10.
-
Gently mix the solution.
-
Allow the mixture to stand for a minimum of 30 minutes.
-
If required by your institution's EHS guidelines, neutralize the bleach solution.
-
Ensure the container is properly labeled and stored for EHS pickup.
Experimental Protocol for Decontamination of Solid S-Tag Peptide Waste:
-
Collect all solid waste in a designated, leak-proof container.
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[4]
-
Decant the bleach solution and manage it as liquid hazardous waste.[4]
-
Dispose of the decontaminated solid waste in the appropriate chemical or biohazardous waste stream as per institutional guidelines.[4]
5. Final Disposal:
Coordinate with your institution's EHS department for the pickup and final disposal of all S-Tag peptide waste.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of S-Tag peptide waste.
Caption: Workflow for the safe disposal of S-Tag peptide waste.
References
Essential Safety and Operational Guide for Handling S-Tag Peptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling S-Tag Peptide. The following procedures for handling, storage, and disposal are based on established best practices for non-hazardous synthetic peptide compounds. While the specific chemical, physical, and toxicological properties of S-Tag Peptide have not been exhaustively investigated, exercising due care is recommended.[1] This product is intended for research use only and is not for use in diagnostic or therapeutic procedures.[2][3]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure when handling S-Tag Peptide is the consistent use of appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses/Goggles | Should be worn to protect against accidental splashes, particularly when reconstituting the lyophilized powder.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[4][5][6] Gloves should be changed immediately if they become contaminated.[4] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from spills.[4][5][7] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder, which can easily become airborne, to avoid inhalation.[4][5] Work should be conducted in a well-ventilated area or a fume hood.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are vital for maintaining the integrity of S-Tag Peptide and ensuring the safety of laboratory personnel.
Handling Lyophilized S-Tag Peptide
-
Acclimatization: Before opening, allow the vial of lyophilized S-Tag Peptide to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[8]
-
Weighing: Conduct weighing in a designated, clean area, taking care to minimize the creation of dust.[5] Use of a fume hood or biosafety cabinet is recommended.[4]
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in Table 1.
Reconstitution and Handling of S-Tag Peptide Solutions
-
Solvent Selection: There is no universal solvent for all peptides. The choice of an appropriate solvent may require some testing.
-
Reconstitution Technique: To reconstitute, add the appropriate sterile solvent slowly to the vial. Avoid vigorous shaking or vortexing, which can cause the peptide to aggregate.[8] Gentle swirling or inversion is preferred to dissolve the peptide completely.
-
Aseptic Handling: Use sterile equipment and follow aseptic techniques to prevent contamination of the peptide solution.[7]
Storage Protocols
Proper storage is critical to preserve the stability and activity of S-Tag Peptide.
Table 2: Storage Conditions for S-Tag Peptide
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or colder | Long-term | Store in a tightly sealed container, protected from moisture and bright light.[9] For optimal stability, storage at -80°C is preferable.[8][9] |
| Reconstituted Solution | 2-8°C | Short-term (days) | For immediate use. |
| Reconstituted Solution | -20°C or -80°C | Long-term | Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][7][8][10] Peptides containing certain amino acids (N, Q, C, M, W) are less stable in solution; using sterile buffers at pH 5-6 can prolong their storage life.[9] |
Disposal Plan
Dispose of all S-Tag Peptide waste, including contaminated materials, in accordance with local, state, and federal regulations for chemical waste.[4][8]
Waste Segregation and Disposal Procedures
-
Waste Collection: All materials that have come into contact with S-Tag Peptide, including unused solutions, contaminated PPE (gloves, masks), weighing papers, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[4][7][8]
-
Container Sealing: Ensure the waste container is securely sealed to prevent leakage or spillage.[5]
-
Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the proper disposal of the chemical waste.[4] Never pour peptide solutions down the drain or dispose of solid waste in the regular trash.[4][7]
Spill Response
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment: For liquid spills, cover the area with an absorbent material.
-
Decontamination: Clean the spill area thoroughly. For general peptide decontamination, an enzymatic detergent can be effective.[11] Following the initial cleanup, wiping the area with a 10% bleach solution and then water is a common practice for disinfection.[12]
-
Waste Disposal: All cleanup materials should be placed in the designated hazardous waste container.
Caption: Workflow for Safe Handling and Disposal of S-Tag Peptide
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. usbio.net [usbio.net]
- 3. S Tag Peptide (25mg) [sbsgenetech.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. realpeptides.co [realpeptides.co]
- 11. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 12. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
